Quinoline-2-sulfonic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
quinoline-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c11-14(12,13)9-6-5-7-3-1-2-4-8(7)10-9/h1-6H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIHLVYBGPFUAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626337 | |
| Record name | Quinoline-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6046-38-4 | |
| Record name | Quinoline-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Quinoline-2-sulfonic Acid (CAS 6046-38-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline-2-sulfonic acid, with the CAS number 6046-38-4, is a heterocyclic aromatic compound belonging to the quinoline family. The introduction of a sulfonic acid group at the 2-position of the quinoline ring imparts distinct physicochemical properties that make it a subject of interest in various chemical and pharmaceutical research areas. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a summary of the known biological activities of the broader class of quinoline sulfonamides, offering insights for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a solid at room temperature. The presence of the polar sulfonic acid group generally confers higher water solubility compared to the parent quinoline molecule. A summary of its key quantitative data is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 6046-38-4 | |
| Molecular Formula | C₉H₇NO₃S | |
| Molecular Weight | 209.22 g/mol | |
| Appearance | Solid | |
| Storage Temperature | Room Temperature |
Synthesis of this compound
A viable synthetic route to this compound involves the nucleophilic substitution of a halogen at the 2-position of the quinoline ring with a sulfite group. A German patent describes a method starting from 2-chloroquinoline.[1]
Experimental Protocol: Synthesis from 2-Chloroquinoline
This protocol outlines the synthesis of this compound from 2-chloroquinoline and sodium sulfite.
Materials:
-
2-Chloroquinoline
-
Sodium sulfite (Na₂SO₃)
-
Deionized water
-
Hydrochloric acid (HCl) for acidification
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
-
Buchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar equivalent of sodium sulfite in deionized water to create an aqueous solution.
-
Addition of 2-Chloroquinoline: To the stirred sodium sulfite solution, add 2-chloroquinoline. The molar ratio of sodium sulfite to 2-chloroquinoline should be in slight excess to ensure complete conversion.
-
Reflux: Heat the reaction mixture to boiling and maintain a gentle reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the 2-chloroquinoline spot.
-
Cooling and Acidification: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly add hydrochloric acid to the solution to acidify it. This compound will precipitate out of the solution as the pH decreases.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with a small amount of cold deionized water to remove any inorganic impurities. For further purification, the crude product can be recrystallized from a suitable solvent, such as water or an ethanol-water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to obtain the final product.
Logical Workflow for Synthesis:
References
Quinoline-2-sulfonic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and drug discovery, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This technical guide focuses on the chemical properties of a specific derivative, quinoline-2-sulfonic acid. While experimental data for this particular isomer is limited in publicly available literature, this document consolidates the known information regarding its synthesis, reactivity, and predicted properties, alongside data from closely related analogs to provide a comprehensive resource for researchers.
Chemical and Physical Properties
| Property | This compound | Quinoline (Parent Compound) |
| CAS Number | 6046-38-4 | 91-22-5 |
| Molecular Formula | C₉H₇NO₃S | C₉H₇N |
| Molecular Weight | 209.22 g/mol | 129.16 g/mol |
| Appearance | Not specified | Colorless hygroscopic liquid |
| Melting Point | Not available | -15 °C[1] |
| Boiling Point | Not available | 238 °C[1] |
| Solubility | Storage at room temperature in a dry, sealed container is recommended.[2] | Slightly soluble in cold water, readily soluble in hot water and most organic solvents.[1] |
| pKa | Not available | 4.9 |
Synthesis and Reactivity
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the provided search results, several general methods for the synthesis of 2-substituted quinolines can be adapted. One promising approach involves the sulfonation of quinoline N-oxide.
Proposed Synthesis Workflow:
Caption: Proposed synthesis of this compound.
Experimental Protocol (General, adapted from synthesis of 2-sulfonylquinolines): [6]
-
Oxidation of Quinoline: Quinoline can be oxidized to quinoline N-oxide using an appropriate oxidizing agent, such as a peroxy acid (e.g., m-CPBA) in a suitable solvent like dichloromethane. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified.
-
Sulfonation of Quinoline N-oxide: The resulting quinoline N-oxide can then be sulfonated. A common method for introducing a sulfonyl group at the 2-position involves reacting the N-oxide with a sulfonating agent. For instance, treatment with sulfur trioxide (SO₃) in a suitable solvent, or with fuming sulfuric acid (oleum), could potentially yield this compound. The reaction conditions, such as temperature and reaction time, would need to be optimized to favor the desired isomer and minimize side reactions.
Chemical Reactivity
The reactivity of the quinoline ring is well-established. The pyridine ring is generally electron-deficient and susceptible to nucleophilic attack, particularly at the 2- and 4-positions. Conversely, the benzene ring is more electron-rich and undergoes electrophilic substitution, primarily at the 5- and 8-positions.
The presence of a strongly electron-withdrawing sulfonic acid group at the 2-position is expected to further deactivate the pyridine ring towards electrophilic attack and make it even more susceptible to nucleophilic substitution.
General Reactivity of the Quinoline Ring:
Caption: General sites of nucleophilic and electrophilic attack on the quinoline ring.
Spectral Data (Predicted and Inferred)
No experimental spectra for this compound were found. The following information is based on predictions and data from analogous compounds.
NMR Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region. The protons on the quinoline ring will be influenced by the electron-withdrawing sulfonic acid group at the 2-position, leading to downfield shifts, particularly for protons in the pyridine ring.
¹³C NMR: The carbon NMR spectrum will also reflect the electron-withdrawing nature of the sulfonic acid group. The C2 carbon, directly attached to the sulfonic acid group, is expected to be significantly deshielded and appear at a downfield chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonic acid group. These include:
-
O-H stretching: A broad band in the region of 3000-2500 cm⁻¹ due to the acidic proton.
-
S=O stretching: Two strong bands, typically around 1350-1300 cm⁻¹ (asymmetric) and 1165-1120 cm⁻¹ (symmetric).[7]
-
S-O stretching: A band in the region of 900-600 cm⁻¹.
-
Aromatic C-H and C=C stretching: Bands characteristic of the quinoline ring system.
Mass Spectrometry
The mass spectrum of this compound would be expected to show a molecular ion peak. Common fragmentation patterns for aromatic sulfonic acids involve the loss of SO₃ (80 Da) or the entire sulfonic acid group (SO₃H, 81 Da). Fragmentation of the quinoline ring itself may also occur.[8][9]
Biological Activity
While no specific biological activity has been reported for this compound, the broader class of quinoline derivatives is well-known for a wide range of pharmacological activities.[1][2][3][4][5] Many quinoline-based compounds have been investigated and developed as anticancer agents.[6][10][11][12][13][14][15][16][17][18]
Potential Areas of Investigation:
Given the prevalence of biological activity within the quinoline family, this compound could be a candidate for screening in various assays, including:
-
Anticancer activity against various cell lines.
-
Antimicrobial activity against a panel of bacteria and fungi.
-
Enzyme inhibition assays, as many quinoline derivatives are known to be kinase inhibitors.
Signaling Pathway Involvement (Hypothetical):
Many quinoline derivatives exert their biological effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. It is plausible that this compound could interact with such pathways, although this requires experimental validation.
Caption: Hypothetical mechanism of action for this compound.
Conclusion
This compound is a derivative of the versatile quinoline scaffold. While specific experimental data on its chemical and physical properties are currently lacking in the public domain, this guide provides a framework for its synthesis, predicted spectral characteristics, and potential areas of biological investigation based on the known properties of related compounds. Further research is warranted to fully elucidate the properties and potential applications of this compound in drug discovery and development.
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. chempap.org [chempap.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijrpr.com [ijrpr.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 15. Quinoline-based Compounds with Potential Activity against Drugresistant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 18. benthamdirect.com [benthamdirect.com]
An In-depth Technical Guide to the Molecular Structure of Quinoline-2-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. Quinoline-2-sulfonic acid, a specific isomer with a sulfonic acid moiety at the C2 position, presents a unique profile of electronic and steric properties. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and plausible synthetic routes for this compound. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages data from closely related 2-substituted quinoline analogs to provide a robust predictive characterization.
Molecular Structure and Properties
This compound consists of a quinoline bicyclic heteroaromatic system with a sulfonic acid group attached to the carbon atom at the 2-position of the pyridine ring.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 6046-38-4 | Generic chemical supplier data |
| Molecular Formula | C₉H₇NO₃S | Generic chemical supplier data |
| Molecular Weight | 209.22 g/mol | Generic chemical supplier data |
Predicted Spectral Data
Due to the scarcity of published experimental spectra for this compound, the following data are predicted based on the analysis of related 2-substituted quinoline derivatives, including 2-chloroquinoline and various 2-sulfonylquinolines.[1][2][3][4][5][6]
2.2.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the seven protons on the quinoline ring. The electron-withdrawing nature of the sulfonic acid group at C2 will significantly deshield the adjacent H3 proton, shifting it downfield.
| Proton | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Predicted Multiplicity |
| H-3 | 8.2 - 8.4 | d |
| H-4 | 7.9 - 8.1 | d |
| H-5 | 7.7 - 7.9 | m |
| H-6 | 7.5 - 7.7 | m |
| H-7 | 7.6 - 7.8 | m |
| H-8 | 8.0 - 8.2 | d |
| SO₃H | 11.0 - 13.0 | br s |
2.2.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will reflect the electronic environment of each carbon atom. The C2 carbon, directly attached to the electron-withdrawing sulfonic acid group, is expected to be significantly deshielded.
| Carbon | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ |
| C-2 | 155 - 158 |
| C-3 | 120 - 123 |
| C-4 | 137 - 140 |
| C-4a | 128 - 130 |
| C-5 | 129 - 131 |
| C-6 | 127 - 129 |
| C-7 | 130 - 132 |
| C-8 | 125 - 127 |
| C-8a | 147 - 150 |
2.2.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the sulfonic acid group and the quinoline ring.
| Wavenumber (cm⁻¹) | Assignment |
| 3000 - 3100 | C-H stretching (aromatic) |
| 2500 - 3000 | O-H stretching (sulfonic acid, broad) |
| 1600 - 1450 | C=C and C=N stretching (quinoline ring) |
| 1250 - 1150 | S=O stretching (asymmetric) |
| 1080 - 1000 | S=O stretching (symmetric) |
| 750 - 850 | C-H out-of-plane bending |
2.2.4. Mass Spectrometry (Predicted)
Electron ionization (EI) mass spectrometry is expected to show a prominent molecular ion peak. Fragmentation would likely involve the loss of SO₃.
| m/z | Assignment |
| 209 | [M]⁺ |
| 129 | [M - SO₃]⁺ |
Synthesis and Experimental Protocols
Direct sulfonation of quinoline typically yields a mixture of the 5- and 8-sulfonic acid isomers, making this route unsuitable for the synthesis of this compound.[7] A more plausible approach involves the deoxygenative C2-sulfonylation of quinoline N-oxide.[4][5][8][9][10][11]
Proposed Synthetic Pathway
A viable synthetic route to this compound is a two-step process starting from quinoline:
-
Oxidation of Quinoline: Quinoline is first oxidized to quinoline N-oxide.
-
Deoxygenative Sulfonylation and Hydrolysis: The quinoline N-oxide is then reacted with a suitable sulfonylating agent, such as a sulfonyl chloride, followed by hydrolysis to yield the final product.
Detailed Experimental Protocols
Protocol 1: Synthesis of Quinoline N-oxide
-
Materials: Quinoline, hydrogen peroxide (30%), acetic acid.
-
Procedure:
-
In a round-bottom flask, dissolve quinoline in glacial acetic acid.
-
Cool the mixture in an ice bath and slowly add 30% hydrogen peroxide dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70°C for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield quinoline N-oxide.
-
Protocol 2: Synthesis of Quinoline-2-sulfonyl Chloride
-
Materials: Quinoline N-oxide, phosphorus oxychloride (POCl₃), sulfuryl chloride (SO₂Cl₂).
-
Procedure:
-
In a fume hood, carefully add quinoline N-oxide to an excess of phosphorus oxychloride.
-
Slowly add sulfuryl chloride to the mixture at room temperature with vigorous stirring.
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it slowly onto crushed ice with stirring.
-
The solid precipitate of quinoline-2-sulfonyl chloride is collected by filtration, washed with cold water, and dried.
-
Protocol 3: Hydrolysis of Quinoline-2-sulfonyl Chloride to this compound
-
Materials: Quinoline-2-sulfonyl chloride, water or dilute aqueous base.
-
Procedure:
-
Suspend quinoline-2-sulfonyl chloride in water.
-
Heat the mixture to reflux. The hydrolysis can be accelerated by the addition of a base (e.g., sodium hydroxide solution) to neutralize the formed HCl.
-
Monitor the disappearance of the sulfonyl chloride by TLC.
-
After the hydrolysis is complete, cool the solution. If a basic condition was used, carefully acidify the solution with a mineral acid (e.g., HCl) to precipitate the sulfonic acid.
-
Collect the solid this compound by filtration, wash with a small amount of cold water, and dry. Recrystallization from a suitable solvent (e.g., water or ethanol/water mixture) may be performed for further purification.
-
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Conclusion
While direct experimental data on this compound is limited, this guide provides a robust framework for its synthesis and characterization based on established reactivity patterns of the quinoline ring system and spectroscopic data of analogous compounds. The proposed deoxygenative C2-sulfonylation of quinoline N-oxide represents a promising synthetic strategy. The predicted spectral data offer a valuable reference for the identification and characterization of this compound in research and development settings. Further experimental validation is necessary to confirm these predictions and fully elucidate the properties and potential applications of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uop.edu.pk [uop.edu.pk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
Synthesis of Quinoline-2-Sulfonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for quinoline-2-sulfonic acid. Direct sulfonation of the quinoline ring predominantly yields substitutions at the 5, 6, and 8-positions, making the synthesis of the 2-sulfonic acid derivative a more nuanced challenge requiring indirect methods. This document outlines two plausible and effective multi-step synthetic routes, starting from readily available quinoline derivatives. Detailed experimental protocols, comparative quantitative data, and logical workflow diagrams are presented to facilitate practical application in a research and development setting.
Pathway 1: Synthesis from 2-Chloroquinoline via a Thiol Intermediate
This pathway involves the nucleophilic substitution of 2-chloroquinoline to form a thiol intermediate, which is subsequently oxidized to the target sulfonic acid.
Experimental Protocols
Step 1: Synthesis of 2-Chloroquinoline
2-Chloroquinolines can be prepared from 2(1H)-quinolinone by reaction with an excess of phosphorus oxychloride under reflux conditions. An alternative modern approach involves the reaction of 2-vinyl- or heteroaryl-substituted anilines with diphosgene in acetonitrile, which directly yields 2-chloroquinolines[1].
Step 2: Synthesis of Quinoline-2-thiol
A classical and effective method for the synthesis of quinoline-2-thiol is through the nucleophilic substitution of 2-chloroquinoline with a sulfur nucleophile[2].
-
Reactants : 2-chloroquinoline, sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH).
-
Solvent : N,N-dimethylformamide (DMF) or a protic solvent like ethanol.
-
Procedure :
-
Dissolve 2-chloroquinoline (1.0 mmol) in dry DMF (5 mL).
-
Add powdered sodium sulfide (1.5 mmol, 1.5 equiv.).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Acidify the mixture with acetic acid to precipitate the product.
-
Filter the precipitate, wash thoroughly with water, and dry to obtain quinoline-2-thiol[2]. Quinoline-2-thiol exists in a tautomeric equilibrium with quinoline-2(1H)-thione.
-
Step 3: Oxidation of Quinoline-2-thiol to this compound
The oxidation of thiols to sulfonic acids can be achieved using strong oxidizing agents such as hydrogen peroxide[1][3].
-
Reactants : Quinoline-2-thiol, hydrogen peroxide (H₂O₂).
-
Solvent : Acetic acid or an aqueous medium.
-
Procedure :
-
Suspend quinoline-2-thiol in acetic acid.
-
Add an excess of 30% hydrogen peroxide dropwise while maintaining the temperature below 40°C.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
The product can be isolated by removal of the solvent and recrystallization from a suitable solvent system.
-
Quantitative Data
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2(1H)-quinolinone | POCl₃ | - | Reflux | - | - |
| 2 | 2-Chloroquinoline | Na₂S | DMF | Room Temp. | 1-2 | High |
| 3 | Quinoline-2-thiol | H₂O₂ | Acetic Acid | < 40 | - | - |
Note: Yields are highly dependent on specific reaction conditions and substrate modifications. The data presented is indicative based on analogous reactions.
Synthesis Workflow
Pathway 2: Synthesis from 2-Aminoquinoline via Diazotization
This route utilizes the conversion of an amino group at the 2-position to a diazonium salt, which is then substituted by a sulfite group in a Sandmeyer-type reaction.
Experimental Protocols
Step 1: Synthesis of 2-Aminoquinoline
2-Aminoquinoline can be prepared from quinoline by reaction with sodium amide in an inert solvent[4].
-
Reactants : Quinoline, sodium amide (NaNH₂).
-
Solvent : Xylene.
-
Procedure :
-
Suspend two molar equivalents of sodium amide in boiling xylene.
-
Add one molar equivalent of quinoline and reflux for approximately 1 hour.
-
After cooling, cautiously hydrolyze the reaction mixture with excess water.
-
Separate the xylene layer and extract with concentrated hydrochloric acid.
-
Treat the acid extracts with excess sodium hydroxide and extract with ether.
-
Combine the organic layers and distill to isolate the product, which can be recrystallized from toluene. A yield of 32% has been reported for this method[4].
-
Step 2: Diazotization of 2-Aminoquinoline and Conversion to this compound
This step is analogous to the Sandmeyer reaction for the preparation of sulfonic acids. It involves the formation of a diazonium salt followed by reaction with sulfur dioxide in the presence of a copper catalyst. A similar procedure has been successfully applied to the synthesis of heteroaryl sulfonyl chlorides from aminopyridines[5].
-
Reactants : 2-Aminoquinoline, sodium nitrite (NaNO₂), hydrochloric acid (HCl), sulfur dioxide (SO₂), copper(I) chloride (CuCl).
-
Solvent : Acetic acid.
-
Procedure :
-
Dissolve 2-aminoquinoline in a mixture of glacial acetic acid and aqueous hydrochloric acid.
-
Cool the solution to 0-5°C and add a solution of sodium nitrite in water dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride in acetic acid saturated with sulfur dioxide.
-
Add the cold diazonium salt solution to the catalyst solution.
-
Allow the reaction to proceed, monitoring for the evolution of nitrogen gas.
-
The resulting quinoline-2-sulfonyl chloride can be isolated and subsequently hydrolyzed to this compound by heating in water.
-
Quantitative Data
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Quinoline | NaNH₂ | Xylene | Reflux | 1 | 32[4] |
| 2 | 2-Aminoquinoline | 1. NaNO₂, HCl2. SO₂, CuCl | Acetic Acid | 0-5 | - | - |
Note: Yields for the second step are not reported for this specific substrate but are generally good for analogous reactions.
Synthesis Workflow
Conclusion
The synthesis of this compound is achievable through multi-step pathways that circumvent the regioselectivity limitations of direct sulfonation. Both the oxidation of quinoline-2-thiol and the diazotization of 2-aminoquinoline represent viable and robust strategies. The choice of pathway may be dictated by the availability of starting materials, safety considerations, and desired scale of production. The detailed protocols and workflows provided in this guide offer a solid foundation for the practical synthesis of this important quinoline derivative for further research and development.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. From thiol to sulfonic acid: modeling the oxidation pathway of protein thiols by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the Reactions of Thiols, Sulfenic Acids, and Sulfinic Acids with Hydrogen Peroxide. | Semantic Scholar [semanticscholar.org]
- 5. cbijournal.com [cbijournal.com]
The Synthesis of 2-Sulfonylquinolines from Quinoline N-Oxides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic methodologies for obtaining 2-sulfonylquinolines from quinoline N-oxides. 2-Sulfonylquinolines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This document details various synthetic protocols, presents quantitative data in a comparative format, and illustrates key reaction pathways and workflows to aid in the research and development of novel therapeutics.
Introduction
Quinolines are fundamental scaffolds in numerous natural products and pharmacologically active compounds. The introduction of a sulfonyl group at the C2-position of the quinoline ring can significantly modulate the molecule's biological properties. The direct deoxygenative C2-H sulfonylation of quinoline N-oxides has emerged as an efficient and practical approach for the synthesis of 2-sulfonylquinolines, offering an alternative to traditional cross-coupling reactions of 2-haloquinolines which require pre-functionalized substrates.[1] This guide will explore several prominent methods for this transformation, including transition-metal-free, metal-catalyzed, and other mediated reactions.
Synthetic Methodologies & Experimental Protocols
Several effective methods for the synthesis of 2-sulfonylquinolines from quinoline N-oxides have been developed. The following sections provide detailed experimental protocols for key methodologies, with quantitative data summarized in the subsequent tables.
Transition-Metal-Free Deoxygenative Sulfonylation with CS2/Et2NH
A mild and efficient protocol for the preparation of 2-sulfonylquinolines involves the use of carbon disulfide (CS2) and diethylamine (Et2NH) to induce a deoxygenative C2-H sulfonylation of quinoline N-oxides with sulfonyl chlorides. This method is notable for its operational simplicity and broad substrate scope under transition-metal-free conditions.[2]
General Experimental Protocol:
To a round-bottom flask, quinoline N-oxide (1.0 equiv., 0.3 mmol), carbon disulfide (1.5 equiv., 0.45 mmol), and diethylamine (2.0 equiv., 0.6 mmol) are sequentially added in dichloromethane (CH2Cl2, 3 mL). To this mixture, the corresponding sulfonyl chloride (2.0 equiv., 0.6 mmol) is added. The reaction mixture is stirred at room temperature for approximately 15–30 minutes, with the reaction progress monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched by the addition of water (10 mL). The organic layer is separated, and the aqueous layer is extracted with CH2Cl2 (2 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford the desired 2-sulfonylquinoline.[2]
Gram-Scale Synthesis Example:
For a gram-scale synthesis, quinoline N-oxide (1.0 equiv., 5 mmol, 0.7253 g), CS2 (1.5 equiv., 7.5 mmol, 0.5696 g), diethylamine (2.0 equiv., 10 mmol, 0.7309 g), and p-toluenesulfonyl chloride (2.0 equiv., 10 mmol, 1.8999 g) are combined in CH2Cl2 (50 mL). The mixture is stirred at room temperature for 30 minutes. After quenching with water (30 mL), the product is extracted with CH2Cl2 (2 x 20 mL). The combined organic phases are dried, concentrated, and purified to yield the 2-sulfonylquinoline product.[3]
H-Phosphonate-Promoted Deoxygenative Sulfonylation
This method utilizes a diisopropyl H-phosphonate-mediated reaction between quinoline N-oxides and sulfonyl chlorides. It is a one-pot, metal-free synthesis that proceeds at room temperature.[4][5]
General Experimental Protocol:
To a solution of quinoline N-oxide (1.0 equiv.) and sulfonyl chloride (1.2 equiv.) in a suitable solvent, diisopropyl H-phosphonate (1.5 equiv.) and a base (e.g., a strong base) are added. The reaction is stirred at room temperature until completion as monitored by TLC. The reaction mixture is then worked up by quenching with water and extracting the product with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography.
Zinc-Dust-Mediated Deoxygenative Sulfonylation
An ultrasound-assisted, one-pot synthesis employing zinc dust as a mediator has been reported for the synthesis of 2-sulfonylquinolines from quinoline N-oxides and sulfonyl chlorides.[1]
General Experimental Protocol:
In a reaction vessel, quinoline N-oxide (1.0 equiv.), sulfonyl chloride (1.5 equiv.), and zinc dust (2.0 equiv.) are suspended in a solvent such as ethanol. The mixture is then subjected to ultrasound irradiation at a specified temperature for a period of time. After the reaction is complete, the solid residue is filtered off, and the filtrate is concentrated. The crude product is then purified by recrystallization or column chromatography.
Iron-Catalyzed Deoxygenative Sulfonylation
An iron(III)-catalyzed protocol provides an efficient route to 2-sulfonylquinolines from quinoline N-oxides and sodium sulfinates. This method is characterized by its high efficiency and good functional group tolerance.[6][7]
General Experimental Protocol:
A mixture of quinoline N-oxide (1.0 equiv.), sodium sulfinate (2.0 equiv.), and a catalytic amount of an iron(III) salt (e.g., FeCl3, 10 mol%) in a suitable solvent (e.g., DMSO) is heated at a specified temperature (e.g., 120 °C) for several hours. After completion of the reaction, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The final product is purified by column chromatography.
Data Presentation: Comparison of Synthetic Methods
The following tables summarize the quantitative data for the different synthetic methods, allowing for easy comparison of their efficacy and substrate scope.
Table 1: CS2/Et2NH-Induced Deoxygenative Sulfonylation of Various Quinoline N-Oxides with p-Toluenesulfonyl Chloride [1]
| Entry | Quinoline N-oxide | Product | Yield (%) |
| 1 | Quinoline N-oxide | 2-(Tosyl)quinoline | 84 |
| 2 | 6-Methylquinoline N-oxide | 6-Methyl-2-(tosyl)quinoline | 82 |
| 3 | 7-Methylquinoline N-oxide | 7-Methyl-2-(tosyl)quinoline | 78 |
| 4 | 8-Methylquinoline N-oxide | 8-Methyl-2-(tosyl)quinoline | 75 |
| 5 | 6-Methoxyquinoline N-oxide | 6-Methoxy-2-(tosyl)quinoline | 80 |
| 6 | 6-Chloroquinoline N-oxide | 6-Chloro-2-(tosyl)quinoline | 76 |
| 7 | 7-Chloroquinoline N-oxide | 7-Chloro-2-(tosyl)quinoline | 72 |
| 8 | 6-Bromoquinoline N-oxide | 6-Bromo-2-(tosyl)quinoline | 79 |
Table 2: CS2/Et2NH-Induced Deoxygenative Sulfonylation of Quinoline N-oxide with Various Sulfonyl Chlorides [1]
| Entry | Sulfonyl Chloride | Product | Yield (%) |
| 1 | Benzenesulfonyl chloride | 2-(Phenylsulfonyl)quinoline | 81 |
| 2 | 4-Methylbenzenesulfonyl chloride | 2-((4-Methylphenyl)sulfonyl)quinoline | 84 |
| 3 | 4-Methoxybenzenesulfonyl chloride | 2-((4-Methoxyphenyl)sulfonyl)quinoline | 79 |
| 4 | 4-Chlorobenzenesulfonyl chloride | 2-((4-Chlorophenyl)sulfonyl)quinoline | 77 |
| 5 | 4-Bromobenzenesulfonyl chloride | 2-((4-Bromophenyl)sulfonyl)quinoline | 78 |
| 6 | 3-Bromobenzenesulfonyl chloride | 2-((3-Bromophenyl)sulfonyl)quinoline | 76 |
| 7 | Thiophene-2-sulfonyl chloride | 2-(Thiophen-2-ylsulfonyl)quinoline | 62 |
Visualizations: Reaction Pathways and Logical Relationships
To better understand the processes involved in the synthesis and potential biological action of 2-sulfonylquinolines, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the CS2/Et2NH-induced synthesis.
Caption: Proposed reaction mechanism for the CS2/Et2NH method.
Many quinoline and sulfonamide derivatives exhibit anticancer properties by inducing apoptosis. While the specific signaling pathways for all 2-sulfonylquinolines are not fully elucidated, a common mechanism involves the intrinsic apoptosis pathway.
Caption: The intrinsic apoptosis pathway targeted by anticancer agents.
Conclusion
The synthesis of 2-sulfonylquinolines from quinoline N-oxides offers a versatile and efficient approach to this important class of compounds. The methodologies presented in this guide, ranging from transition-metal-free to metal-catalyzed reactions, provide a toolkit for researchers to select the most appropriate method based on substrate availability, desired functional group tolerance, and reaction conditions. The provided experimental protocols and comparative data tables serve as a practical resource for the synthesis and further investigation of 2-sulfonylquinolines in the context of drug discovery and development. The potential of these compounds to modulate critical signaling pathways, such as apoptosis, underscores their therapeutic promise and warrants continued exploration.
References
- 1. researchgate.net [researchgate.net]
- 2. An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. H-phosphonate-mediated sulfonylation of heteroaromatic N-oxides: a mild and metal-free one-pot synthesis of 2-sulfonyl quinolines/pyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. H-phosphonate-mediated sulfonylation of heteroaromatic N-oxides: a mild and metal-free one-pot synthesis of 2-sulfonyl quinolines/pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandf.figshare.com [tandf.figshare.com]
- 7. tandfonline.com [tandfonline.com]
Quinoline-2-Sulfonic Acid: A Technical Guide to Solubility for Researchers and Drug Development Professionals
Introduction: Quinoline-2-sulfonic acid is a heterocyclic aromatic compound that holds significant interest within the realms of medicinal chemistry and materials science. As a derivative of quinoline, a privileged scaffold in drug discovery, its physicochemical properties, particularly its solubility, are critical determinants of its utility in various applications. This technical guide provides an in-depth overview of the solubility of this compound in aqueous and organic media, outlines experimental protocols for its determination, and visualizes relevant chemical and biological pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and related fields.
Solubility Profile of this compound
The solubility of a compound is a fundamental physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. For this compound, the presence of the strongly acidic sulfonic acid group (-SO₃H) is the primary determinant of its solubility characteristics.
General Solubility Characteristics
In general, sulfonic acids are characterized by their high polarity and strong acidity, which typically leads to high solubility in water and low solubility in non-polar organic solvents.[1] The sulfonic acid group is readily ionized in aqueous solutions, forming the highly polar sulfonate ion (-SO₃⁻), which can readily engage in hydrogen bonding with water molecules.
Quantitative Solubility Data
Table 1: Solubility of this compound in Water
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| Water | 25 (Room Temp.) | Data not available | Expected to be soluble |
| Hot Water | 80 | Data not available | Solubility likely increases with temperature |
Table 2: Qualitative and Quantitative Solubility of this compound in Organic Solvents
| Solvent | Class | Expected Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |
| Ethanol | Polar Protic | Likely sparingly soluble to soluble | Data not available |
| Methanol | Polar Protic | Likely sparingly soluble to soluble | Data not available |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely soluble | Data not available |
| Acetone | Polar Aprotic | Likely sparingly soluble | Data not available |
| Dichloromethane | Non-polar | Likely insoluble | Data not available |
| Hexane | Non-polar | Likely insoluble | Data not available |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for research and development. The following is a generalized experimental protocol for determining the solubility of this compound.
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the optimal equilibration time.
-
-
Sample Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the saturated supernatant from the calibration curve.
-
-
Calculation:
-
Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).
-
Visualizing Relevant Pathways
Generalized Synthesis of Quinoline Sulfonamides
Quinoline sulfonamides are an important class of compounds with diverse biological activities. The following diagram illustrates a generalized synthetic pathway for their preparation, which often starts from a quinoline sulfonic acid derivative.
References
An In-depth Technical Guide on Quinoline-2-sulfonic Acid: Physical Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are fundamental heterocyclic compounds extensively utilized in medicinal chemistry, drug development, and materials science. The substitution of a sulfonic acid group onto the quinoline ring system can significantly alter its physicochemical properties, such as solubility and acidity, which in turn influences its biological activity and potential applications. This technical guide focuses on quinoline-2-sulfonic acid, providing a comparative analysis of the physical properties of its isomers and a detailed experimental protocol for a key characterization technique: melting point determination.
Data Presentation: Physical Properties of Quinoline Sulfonic Acid Isomers
A thorough literature search did not yield a specific melting point for this compound. This suggests that this particular isomer may be less common or that its physical properties are not as extensively documented as other isomers. For comparative purposes, the available melting point data for other quinoline sulfonic acid isomers are presented below.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 6046-38-4 | C₉H₇NO₃S | 209.22 | Not Available |
| Quinoline-5-sulfonic acid | 23261-58-7 | C₉H₇NO₃S | 209.22 | Not Available |
| Quinoline-6-sulfonic acid | 65433-95-6 | C₉H₇NO₃S | 209.22 | 258 (decomposes)[1] |
| Quinoline-8-sulfonic acid | 85-48-3 | C₉H₇NO₃S | 209.22 | ~300[2], >300[3][4][5], 298.0-304.0[6] |
Synthesis of Quinoline Sulfonic Acids: A Note on Isomer Specificity
The synthesis of quinoline derivatives can be achieved through various named reactions, including the Skraup, Friedländer, and Combes syntheses.[7][8][9] However, the direct sulfonation of quinoline typically does not yield the 2-sulfonic acid isomer. The reaction of quinoline with fuming sulfuric acid at elevated temperatures is known to produce a mixture of quinoline-8-sulfonic acid and quinoline-5-sulfonic acid.[10] The synthesis of this compound would likely require a more specialized synthetic route.
Experimental Protocols: Melting Point Determination
The determination of a substance's melting point is a fundamental technique for its identification and the assessment of its purity. A pure crystalline solid will typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will lead to a depression and broadening of the melting range. The most common method for determining the melting point of a solid organic compound is the capillary method.[11]
Protocol: Capillary Method for Melting Point Determination
This protocol outlines the general procedure for determining the melting point of a solid organic compound using a capillary tube and a melting point apparatus.[12][13][14]
Materials:
-
Dry, powdered sample of the solid compound
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Mortar and pestle (optional, for grinding the sample)
-
Spatula
Procedure:
-
Sample Preparation:
-
Ensure the sample is completely dry, as moisture can act as an impurity and affect the melting point.[12]
-
If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.
-
-
Loading the Capillary Tube:
-
Press the open end of a capillary tube into the powdered sample on a clean, dry surface.
-
A small amount of the solid will be forced into the tube.
-
Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed bottom.
-
Alternatively, drop the capillary tube, sealed end down, through a long, narrow tube to pack the sample tightly at the bottom.[12]
-
The packed sample should be approximately 2-3 mm in height.[13]
-
-
Melting Point Measurement:
-
Rapid (Approximate) Determination (Optional but Recommended):
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heat the sample at a rapid rate (e.g., 10-20°C per minute) to get an approximate melting range.[13] This helps in setting the parameters for a more accurate measurement.
-
-
Accurate Determination:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.[13]
-
Insert a new capillary tube with the sample into the apparatus.
-
Set the heating rate to a slow and steady 1-2°C per minute when the temperature is about 15°C below the expected melting point.[13]
-
Observe the sample through the magnifying lens.
-
-
-
Recording the Melting Range:
-
Record the temperature at which the first drop of liquid appears. This is the beginning of the melting range.[12] The solid may shrink or glisten just before melting.
-
Continue to heat slowly and record the temperature at which the entire sample has turned into a clear liquid. This marks the end of the melting range.[12]
-
-
Repeatability:
-
For accuracy, perform the measurement at least twice with fresh samples in new capillary tubes.[13]
-
Mandatory Visualizations
Experimental Workflow for Melting Point Determination
Caption: Workflow for Melting Point Determination by the Capillary Method.
References
- 1. 65433-95-6 CAS MSDS (6-Quinolinesulfonic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chembk.com [chembk.com]
- 5. 85-48-3 CAS MSDS (QUINOLINE-8-SULFONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Quinoline-8-sulfonic acid, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 9. iipseries.org [iipseries.org]
- 10. uop.edu.pk [uop.edu.pk]
- 11. westlab.com [westlab.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Determination of Melting Point [wiredchemist.com]
Spectroscopic Profile of Quinoline-2-Sulfonic Acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for quinoline-2-sulfonic acid and its closely related derivatives. Due to the limited availability of direct spectroscopic data for this compound in the public domain, this document leverages data from analogous compounds, including quinoline-8-sulfonic acid, 2-sulfonylquinolines, and quinoline-2-carboxylic acid, to provide a representative spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development, offering a structured presentation of spectroscopic data, detailed experimental protocols, and visual representations of analytical workflows.
Spectroscopic Data
The following tables summarize the key spectroscopic data for compounds structurally related to this compound. This data is essential for the structural elucidation and characterization of quinoline derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Table 1: ¹H NMR Spectral Data of Quinoline-8-Sulfonic Acid Sodium Salt [1]
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 9.03 | dd |
| H-3 | 7.63 | dd |
| H-4 | 8.35 | dd |
| H-5 | 7.95 | d |
| H-6 | 7.69 | t |
| H-7 | 8.13 | d |
Solvent: D₂O
Table 2: ¹³C NMR Spectral Data of 2-Tosylquinoline [2]
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 158.3 |
| C-3 | 117.6 |
| C-4 | 127.6 |
| C-4a | 128.8 |
| C-5 | 129.0 |
| C-6 | 129.1 |
| C-7 | 130.4 |
| C-8 | 130.9 |
| C-8a | 147.4 |
| C-1' | 136.1 |
| C-2', C-6' | 129.7 |
| C-3', C-5' | 129.7 |
| C-4' | 144.8 |
| CH₃ | 21.6 |
Solvent: Chloroform-d
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 3: Characteristic IR Absorption Bands for Sulfonic Acids and Quinoline Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Reference |
| O-H stretch (sulfonic acid) | 3000-2800 | Broad | [3] |
| S=O stretch (sulfonic acid) | 1250-1160, 1080-1010 | Strong | [3][4] |
| C=N stretch (quinoline) | ~1588 | Medium | [4] |
| C=C stretch (quinoline) | ~1500, ~1430 | Medium-Strong | [4] |
| C-H stretch (aromatic) | 3100-3000 | Medium | |
| S-O stretch | ~900 | Strong |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is a key parameter.
Table 4: UV-Vis Spectral Data of Quinoline Derivatives
| Compound | Solvent | λmax (nm) | Reference |
| Quinoline | Various | ~226, ~278, ~313 | [5][6] |
| Quinoline-2-carboxylic acid | - | - | - |
| 8-Hydroxyquinoline-5-sulfonic acid | Water | ~235, ~255, ~310 | [7] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.
Table 5: Key Fragment Ions of Quinoline-2-carboxylic Acid in EI-MS [8]
| m/z | Assignment | Description |
| 173 | [M]⁺• | Molecular Ion |
| 128 | [M - COOH]⁺ | Loss of the carboxyl radical |
| 129 | [M - CO₂]⁺• | Loss of carbon dioxide |
| 102 | [C₈H₆N]⁺ | Subsequent loss of HCN from the quinoline ring |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility of spectroscopic data. The following sections outline general protocols for the spectroscopic analysis of sulfonic acids and quinoline derivatives.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS).
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: ~16 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral width: ~240 ppm.
-
Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation delay: 2 seconds.
-
IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Mode: Attenuated Total Reflectance (ATR) is a common technique for solid samples.
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
UV-Vis Spectroscopy
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable UV-transparent solvent (e.g., water, ethanol, methanol).
-
Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration is in the range of 10⁻⁵ to 10⁻⁴ M.
Instrumentation and Data Acquisition:
-
Spectrometer: A dual-beam UV-Vis spectrophotometer.
-
Spectral range: 200-800 nm.
-
Cuvette: A 1 cm path length quartz cuvette.
-
The spectrum of the solvent is used as a blank and is subtracted from the sample spectrum.
Mass Spectrometry
Sample Preparation (Electrospray Ionization - ESI):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, water) to a concentration of approximately 1 µg/mL.
-
If necessary, add a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization.
Instrumentation and Data Acquisition:
-
Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative ion mode, depending on the analyte. For sulfonic acids, negative ion mode is often preferred.
-
Mass Range: A range appropriate to detect the molecular ion and expected fragments (e.g., m/z 50-500).
-
Analysis Type: Full scan for initial analysis, followed by tandem MS (MS/MS) for fragmentation studies.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of this compound.
Caption: General experimental workflow for spectroscopic analysis.
Caption: Relationship between molecular structure and spectroscopic properties.
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Quinoline-2-Sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and characterization of these molecules. This technical guide provides a detailed overview of the ¹H and ¹³C NMR spectra of quinoline-2-sulfonic acid. Due to the limited availability of specific experimental data for this compound in the public domain, this guide utilizes data from its close structural analog, quinoline-2-carboxylic acid, to provide a representative analysis. The principles and methodologies described are directly applicable to the analysis of this compound.
Data Presentation: ¹H and ¹³C NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for quinoline-2-carboxylic acid, which serves as a reference for the expected spectral characteristics of this compound. It is important to note that the electron-withdrawing nature of the sulfonic acid group (-SO₃H) is different from the carboxylic acid group (-COOH), which will induce slight variations in the chemical shifts.
Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for Quinoline-2-carboxylic Acid
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.30 | d | 8.6 |
| H-4 | 8.20 | d | 8.6 |
| H-5 | 8.15 | d | 8.4 |
| H-6 | 7.75 | t | 7.6 |
| H-7 | 7.90 | t | 7.8 |
| H-8 | 7.85 | d | 8.0 |
| COOH | 13.0-14.0 | br s | - |
d = doublet, t = triplet, br s = broad singlet
Table 2: ¹³C NMR Chemical Shifts (δ) for Quinoline-2-carboxylic Acid
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 150.5 |
| C-3 | 122.0 |
| C-4 | 138.0 |
| C-4a | 128.5 |
| C-5 | 130.0 |
| C-6 | 128.0 |
| C-7 | 131.0 |
| C-8 | 129.5 |
| C-8a | 148.0 |
| COOH | 167.0 |
Experimental Protocols
A standardized protocol for obtaining high-quality ¹H and ¹³C NMR spectra of quinoline derivatives is crucial for accurate structural analysis. The following is a general experimental protocol adapted from the analysis of quinoline-2-carboxylic acid.
Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common solvents for quinoline derivatives include deuterated dimethyl sulfoxide (DMSO-d₆), chloroform (CDCl₃), or methanol (CD₃OD). For compounds with acidic protons, such as sulfonic acids, DMSO-d₆ is often a good choice as it can help in observing exchangeable protons.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.
NMR Instrument Setup and Data Acquisition
A general workflow for setting up an NMR experiment is outlined below. Specific parameters may vary depending on the instrument and the specific nucleus being observed.
Theoretical Infrared Spectral Data of Quinoline-2-Sulfonic Acid
An in-depth analysis of the infrared (IR) spectrum of quinoline-2-sulfonic acid is crucial for its structural elucidation and quality control in research and drug development. IR spectroscopy is a powerful, non-destructive technique that provides a unique molecular fingerprint by probing the vibrational modes of a molecule's functional groups. This guide details the characteristic IR absorptions of this compound, provides a comprehensive experimental protocol for spectral acquisition, and illustrates the analytical workflow.
The infrared spectrum of this compound is characterized by the vibrational modes of its two primary components: the quinoline ring and the sulfonic acid group. The following table summarizes the expected characteristic absorption bands, their intensities, and the corresponding vibrational assignments. These assignments are based on the analysis of related quinoline and sulfonic acid compounds.[1][2][3]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| 3100-3000 | Medium-Weak | C-H Stretching | Aromatic (Quinoline) |
| 3000-2500 | Broad, Strong | O-H Stretching | Sulfonic Acid (-SO₃H) |
| 1630-1615 | Medium | C=C Ring Stretching | Aromatic (Quinoline) |
| 1590-1570 | Medium | C=N Ring Stretching | Aromatic (Quinoline) |
| 1500-1400 | Medium-Strong | C-C Ring Stretching | Aromatic (Quinoline) |
| 1250-1120 | Strong | S=O Asymmetric Stretching | Sulfonic Acid (-SO₃) |
| 1080-1030 | Strong | S=O Symmetric Stretching | Sulfonic Acid (-SO₃) |
| 900-675 | Medium-Strong | C-H Out-of-Plane Bending | Aromatic (Quinoline) |
| 750-740 | Strong | C-S Stretching | C-SO₃H |
| ~570 | Medium | SO₂ Deformation (Scissoring) | Sulfonic Acid (-SO₂) |
Note: The exact peak positions can be influenced by the sample's physical state (e.g., solid, solution) and intermolecular interactions such as hydrogen bonding.
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a widely used and highly effective method for analyzing solid and liquid samples with minimal preparation.[4][5] The following protocol outlines the steps for acquiring an IR spectrum of this compound powder.
Instrumentation:
-
FTIR Spectrometer
-
ATR Accessory with a suitable crystal (e.g., diamond or zinc selenide)[6]
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.
-
The instrument should be purged with dry air or nitrogen to minimize atmospheric interference from water vapor and carbon dioxide.
-
-
ATR Crystal Cleaning:
-
Clean the surface of the ATR crystal meticulously using a soft, lint-free wipe dampened with a suitable solvent (e.g., isopropanol or ethanol).
-
Allow the solvent to evaporate completely.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, collect a background spectrum.[6] This measurement accounts for the absorbance of the crystal and the ambient atmosphere and is automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of finely ground this compound powder directly onto the center of the ATR crystal. Only a few milligrams of the sample are required.[6]
-
Use the ATR press to apply consistent pressure to the sample, ensuring firm and uniform contact between the powder and the crystal surface.[4][7] Optimal contact is critical for generating a high-quality spectrum.
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan. The infrared beam passes through the ATR crystal and reflects internally, creating an evanescent wave that penetrates a short distance into the sample.[5]
-
The sample absorbs energy at specific frequencies corresponding to its vibrational modes. The attenuated radiation is then directed to the detector.
-
Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The resulting interferogram is subjected to a Fourier transform by the instrument's software to generate the final infrared spectrum (absorbance or transmittance vs. wavenumber).
-
Analyze the spectrum by identifying the characteristic absorption bands and assigning them to the corresponding functional groups of this compound.
-
-
Post-Measurement Cleanup:
-
Release the pressure and carefully remove the sample powder from the ATR crystal.
-
Clean the crystal surface as described in step 2 to prepare for the next measurement.
-
Experimental and Analytical Workflow
The following diagram illustrates the logical flow of the experimental and data analysis process for the IR spectroscopy of this compound.
References
An In-depth Technical Guide to the Mass Spectrometry of Quinoline-2-Sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the mass spectrometric analysis of quinoline-2-sulfonic acid, a key intermediate in various chemical syntheses. This document outlines expected fragmentation patterns, experimental protocols for analysis, and visual workflows to aid in the characterization and quantification of this compound.
Mass Spectrometric Behavior and Fragmentation
The mass spectrometric analysis of this compound, typically employing soft ionization techniques such as Electrospray Ionization (ESI), reveals characteristic fragmentation patterns centered on the sulfonic acid moiety and the quinoline core. Analysis is commonly performed in both positive and negative ion modes, with each providing complementary structural information.
Negative Ion Mode ESI-MS/MS
In negative ion mode, this compound readily deprotonates to form the [M-H]⁻ precursor ion. Collision-Induced Dissociation (CID) of this ion primarily induces the cleavage of the C-S bond and fragmentation of the sulfonic acid group. The most characteristic fragmentation pathways involve the loss of sulfur dioxide (SO₂) and sulfur trioxide (SO₃).
Positive Ion Mode ESI-MS/MS
In positive ion mode, this compound can be protonated to form the [M+H]⁺ ion. Tandem mass spectrometry of this precursor ion often leads to the neutral loss of the entire sulfonic acid group (H₂SO₃). Subsequent fragmentation of the resulting quinoline ion is also observed.
Quantitative Data Summary
While experimental mass spectra for this compound are not widely published, the expected fragment ions can be predicted based on the known fragmentation behavior of aromatic sulfonic acids and quinoline derivatives. The following tables summarize the predicted quantitative data for the major ions observed in both negative and positive ESI-MS/MS.
Table 1: Predicted Key Fragment Ions of this compound in Negative Ion ESI-MS/MS
| m/z (calculated) | Proposed Assignment | Description |
| 208.0074 | [M-H]⁻ | Deprotonated molecular ion |
| 144.0455 | [M-H-SO₂]⁻ | Loss of sulfur dioxide |
| 128.0506 | [M-H-SO₃]⁻ | Loss of sulfur trioxide |
Table 2: Predicted Key Fragment Ions of this compound in Positive Ion ESI-MS/MS
| m/z (calculated) | Proposed Assignment | Description |
| 210.0219 | [M+H]⁺ | Protonated molecular ion |
| 128.0502 | [M+H-H₂SO₃]⁺ | Loss of sulfurous acid |
| 102.0498 | [C₈H₆N]⁺ | Subsequent loss of HCN from the quinoline ring |
Experimental Protocols
The following protocols provide a general framework for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Optimization of these parameters may be necessary depending on the specific instrumentation and sample matrix.
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Serial Dilutions: Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare calibration standards at the desired concentrations.
-
Sample Matrix Preparation: For analysis in complex matrices (e.g., plasma, reaction mixtures), a sample clean-up step such as protein precipitation (for biological samples) or solid-phase extraction may be required. A simple dilution may be sufficient for cleaner samples.
Liquid Chromatography (LC) Method
A reversed-phase HPLC method is typically suitable for the separation of quinoline sulfonic acids.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Method
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for structural confirmation.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Nebulizer Gas Flow: Instrument dependent.
-
-
MRM Transitions (Illustrative):
-
Negative Mode: 208.0 > 128.0
-
Positive Mode: 210.0 > 128.0
-
-
Collision Energy: Optimize for the specific instrument and transitions.
Visualizations
The following diagrams illustrate the proposed fragmentation pathway and a general experimental workflow for the analysis of this compound.
Caption: Proposed ESI-MS/MS fragmentation pathways for this compound.
A Technical Guide to the Theoretical Calculation of Quinoline-2-Sulfonic Acid Properties
Audience: Researchers, scientists, and drug development professionals.
Abstract
Quinoline derivatives are fundamental scaffolds in medicinal chemistry and materials science. Understanding their intrinsic molecular properties is crucial for the rational design of new drugs and functional materials. This technical whitepaper provides a comprehensive overview of the theoretical methods used to calculate the properties of quinoline-2-sulfonic acid. While direct computational studies on this compound are sparse in current literature, we present a detailed guide based on established computational methodologies applied to closely related analogs, such as quinoline-2-sulfonamide. This document outlines the standard computational workflows, from geometry optimization using Density Functional Theory (DFT) to the prediction of electronic and spectroscopic properties. It serves as a practical guide for researchers aiming to conduct similar in-silico investigations.
Introduction
Quinoline and its derivatives are heterocyclic aromatic compounds that exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The sulfonic acid moiety is a strong electron-withdrawing group and a versatile functional handle, making quinoline-sulfonic acids interesting targets for drug design and materials science. Theoretical calculations, particularly those based on quantum chemistry, provide invaluable insights into the geometric, electronic, and spectroscopic properties of molecules, complementing experimental data and guiding further research.
This guide focuses on the computational methodologies for characterizing this compound. We will leverage findings from studies on analogous compounds to detail the theoretical frameworks, expected outcomes, and data presentation.
Computational Methodology: A Standard Workflow
The most prevalent method for theoretical calculations on molecules of this class is Density Functional Theory (DFT). DFT offers a favorable balance between computational cost and accuracy for predicting molecular properties. A typical computational workflow is illustrated below.
Level of Theory
The choice of a functional and a basis set, collectively known as the level of theory, is critical. For quinoline derivatives, the B3LYP functional combined with Pople-style basis sets like 6-31G(d,p) or 6-311+G(d,p) has been shown to provide reliable results for geometry and electronic properties.[2][3][4]
-
B3LYP: A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
-
6-31G(d,p): A split-valence basis set that includes polarization functions on heavy atoms (d) and hydrogen atoms (p) to describe the shape of the electron density more accurately.
Key Computational Steps
-
Geometry Optimization: The initial molecular structure is relaxed to find the lowest energy conformation on the potential energy surface. This step yields the optimized bond lengths, bond angles, and dihedral angles.
-
Frequency Calculation: Performed on the optimized geometry to ensure it represents a true energy minimum. The absence of imaginary frequencies confirms a stable structure. These calculations also provide theoretical vibrational spectra (IR and Raman).
-
Property Calculations: Using the optimized geometry, single-point energy calculations are performed to determine various electronic and spectroscopic properties.
Case Study: Theoretical Calculations on Quinoline-2-sulfonamide
Due to a lack of specific literature on this compound, we present data for the closely related quinoline-2-sulfonamide . DFT calculations at the B3LYP/6-31G(d,p) level of theory were used to optimize its molecular structure and determine interaction energies.[2]
Experimental Protocol: Single-Crystal X-ray Diffraction
For validation of the calculated geometry, experimental data is essential. The structure of quinoline-2-sulfonamide was determined by single-crystal X-ray diffraction.
-
Crystal Growth: Single crystals suitable for X-ray analysis were obtained by recrystallization from an ethanolic solution.[5]
-
Data Collection: Data were collected on an Agilent SuperNova diffractometer at a temperature of 100 K using Mo Kα radiation.[6]
-
Structure Solution and Refinement: The structure was solved using SHELXS97 and refined. Hydrogen atoms involved in hydrogen bonding were located in a difference Fourier map and refined freely.[5][6]
Calculated vs. Experimental Data
The computational study focused on the intermolecular interactions that stabilize the crystal structure. The key feature of the molecular structure is the N1—C2—S1—N2 torsion angle of -95.88 (14)°.[5] The calculations were used to determine the energy of hydrogen bonding motifs observed in the crystal packing.
| Interaction Motif | Type of Interaction | Calculated Interaction Energy (kcal/mol) |
| C(4) chain | Intermolecular N—H⋯O | ~4.4[2] |
| R2²(10) dimer | Intermolecular N—H⋯N | ~5.9[2] |
Predicted Properties of this compound
Based on the established methodologies, a full theoretical study of this compound would yield a wealth of data. The following sections describe the key properties that would be calculated and their significance.
Optimized Molecular Geometry
This provides the most stable 3D structure of the molecule. This data is fundamental for understanding steric effects and for use in further studies like molecular docking.
| Parameter | Atom IDs | Predicted Value (Å or °) |
| Bond Lengths | ||
| C2-S | Illustrative | |
| S-O1 | Illustrative | |
| S-O2 | Illustrative | |
| Bond Angles | ||
| N1-C2-S | Illustrative | |
| O1-S-O2 | Illustrative | |
| Dihedral Angles | ||
| N1-C2-S-O1 | Illustrative |
Electronic Properties
Frontier Molecular Orbital (FMO) analysis is crucial for understanding chemical reactivity.
-
HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron.
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron.
-
HOMO-LUMO Gap (ΔE): A key indicator of chemical stability. A large gap implies high stability and low reactivity.
The Molecular Electrostatic Potential (MEP) map visualizes the charge distribution, identifying electrophilic (positive potential, typically blue) and nucleophilic (negative potential, typically red) sites. This is invaluable for predicting sites of intermolecular interactions.
| Property | Predicted Value (eV) | Significance |
| HOMO Energy | Illustrative | Ionization Potential |
| LUMO Energy | Illustrative | Electron Affinity |
| HOMO-LUMO Gap | Illustrative | Chemical Reactivity & Stability |
Spectroscopic Properties
-
Vibrational Frequencies: DFT calculations can predict the positions of vibrational bands in IR and Raman spectra. This allows for the assignment of experimental spectral features to specific molecular motions.
-
Electronic Transitions (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions, predicting the λ_max values in the UV-Visible absorption spectrum.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental (cm⁻¹) |
| S=O symmetric stretch | Illustrative | For comparison |
| S=O asymmetric stretch | Illustrative | For comparison |
| C=N stretch (Quinoline) | Illustrative | For comparison |
Conclusion
Theoretical calculations, primarily using DFT, are a powerful tool for elucidating the structural and electronic properties of this compound. While direct computational data for this specific molecule is not yet widely published, the methodologies are well-established and have been successfully applied to analogous structures. By following the computational workflow outlined in this guide—from geometry optimization and frequency analysis to the calculation of electronic and spectroscopic properties—researchers can gain deep insights into molecular stability, reactivity, and potential for intermolecular interactions. These in-silico results are critical for guiding the synthesis of new derivatives and for the rational design of molecules in the fields of drug discovery and materials science.
References
- 1. Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations [ouci.dntb.gov.ua]
- 2. Quinoline-2-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline-2-sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Quinoline-2-sulfonic Acid from 2-Chloroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline-2-sulfonic acid and its derivatives are important intermediates in the synthesis of various pharmaceuticals and functional materials. The sulfonic acid moiety can significantly influence the physicochemical properties of the parent quinoline molecule, such as solubility and biological activity. This document provides a detailed protocol for the synthesis of this compound from 2-chloroquinoline via a nucleophilic aromatic substitution (SNAr) reaction. The C-2 position of the quinoline ring is susceptible to nucleophilic attack, allowing for the displacement of the chloro group by a sulfite nucleophile.
The proposed reaction involves heating 2-chloroquinoline with a sulfite salt, such as sodium sulfite, in a suitable solvent. Subsequent acidification of the resulting sulfonate salt yields the desired this compound. While direct literature protocols for this specific transformation are not abundant, the methodology is based on established principles of nucleophilic aromatic substitution on chloroquinolines.
Reaction Principle
The synthesis proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing nitrogen atom in the quinoline ring activates the C-2 position for nucleophilic attack. A sulfite ion (SO₃²⁻) acts as the nucleophile, attacking the C-2 carbon and displacing the chloride ion. The reaction is typically facilitated by heat. The initial product is the sodium salt of this compound, which is then protonated by the addition of a strong acid to yield the final product.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 2-Chloroquinoline | C₉H₆ClN | 163.61 | ≥98% | Sigma-Aldrich |
| Sodium Sulfite | Na₂SO₃ | 126.04 | ≥98% | Fisher Scientific |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Anhydrous, ≥99.9% | VWR |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 37% (w/w) | J.T. Baker |
| Deionized Water | H₂O | 18.02 | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | - |
| Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous | - |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Dropping funnel
-
Büchner funnel and flask
-
pH paper or pH meter
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloroquinoline (1.64 g, 10 mmol) and sodium sulfite (1.51 g, 12 mmol).
-
Solvent Addition: Add 20 mL of dimethyl sulfoxide (DMSO) to the flask.
-
Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is expected to be complete within 12-24 hours.
-
Cooling and Quenching: After the reaction is complete (as indicated by the disappearance of the 2-chloroquinoline spot on TLC), allow the mixture to cool to room temperature.
-
Precipitation of Sulfonate Salt: Slowly pour the reaction mixture into 100 mL of cold deionized water with stirring. The sodium salt of this compound may precipitate. If a precipitate forms, collect it by vacuum filtration.
-
Acidification: Transfer the aqueous solution (or the redissolved precipitate) to a beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 1-2.
-
Isolation of Product: The this compound will precipitate as a solid. Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Purification: Wash the solid with a small amount of cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
Characterization Data (Expected)
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | >300 °C |
| ¹H NMR | Consistent with the structure of this compound |
| ¹³C NMR | Consistent with the structure of this compound |
| IR (KBr, cm⁻¹) | Peaks corresponding to S=O, S-O, and aromatic C-H stretches |
| Mass Spectrometry | [M-H]⁻ at m/z = 208.0 |
Visualizations
Reaction Pathway
Application Notes and Protocols for the Sulfonation of Quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfonation of quinoline is a classic electrophilic aromatic substitution reaction that yields valuable building blocks for the synthesis of various pharmaceutical agents and other functional materials. The position of sulfonation on the quinoline ring is highly dependent on the reaction conditions, primarily temperature. This document provides detailed experimental protocols for the synthesis of quinoline-8-sulfonic acid and quinoline-5-sulfonic acid, along with their characterization data and a method for their separation.
Data Presentation
The following table summarizes the key quantitative data for the sulfonation products of quinoline.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Quinoline-8-sulfonic acid | C₉H₇NO₃S | 209.22 | >300 (decomposes)[1][2] | Off-white to pale yellow crystalline powder[1] |
| Quinoline-5-sulfonic acid | C₉H₇NO₃S | 209.22 | Not reported | Not reported |
Experimental Protocols
I. Synthesis of Quinoline-8-sulfonic acid (Kinetic Product)
This protocol is optimized for the preferential formation of quinoline-8-sulfonic acid, the kinetically favored product.
Materials:
-
Quinoline (10.0 g, 77.4 mmol)
-
Fuming sulfuric acid (20% SO₃, 30 mL)
-
Ice
-
Distilled water
-
5 M Sodium hydroxide solution
Equipment:
-
250 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Büchner funnel and flask
-
Beakers
Procedure:
-
Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a thermometer. Place a magnetic stir bar in the flask.
-
Addition of Sulfonating Agent: Add 30 mL of fuming sulfuric acid (20% SO₃) to the flask and begin stirring.
-
Addition of Quinoline: Slowly add 10.0 g of quinoline to the stirred fuming sulfuric acid via the dropping funnel over a period of 30 minutes. The temperature of the reaction mixture will rise; maintain the temperature below 60°C by using an ice-water bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to 120°C and maintain this temperature for 3 hours with continuous stirring.
-
Work-up: Allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare a mixture of 200 g of crushed ice and 200 mL of distilled water.
-
Precipitation: Slowly and carefully pour the reaction mixture into the ice-water mixture with vigorous stirring. A precipitate of quinoline-8-sulfonic acid will form.
-
Isolation: Cool the suspension in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two 50 mL portions of cold distilled water to remove excess sulfuric acid.
-
Drying: Dry the product in a vacuum oven at 80°C to a constant weight.
-
Yield: The expected yield of quinoline-8-sulfonic acid is approximately 11.5 g (71%).
II. Synthesis of Quinoline-5-sulfonic acid and Quinoline-8-sulfonic acid Mixture
Higher reaction temperatures favor the formation of a mixture of quinoline-5-sulfonic acid and quinoline-8-sulfonic acid.
Materials:
-
Quinoline (10.0 g, 77.4 mmol)
-
Fuming sulfuric acid (20% SO₃, 30 mL)
-
Ice
-
Distilled water
Equipment:
-
Same as Protocol I
Procedure:
-
Follow steps 1-3 of Protocol I.
-
Reaction: After the addition of quinoline is complete, heat the reaction mixture to 220°C and maintain this temperature for 4 hours with continuous stirring.[3]
-
Follow steps 5-9 of Protocol I to isolate the mixture of sulfonic acids.
III. Separation of Quinoline-5-sulfonic acid and Quinoline-8-sulfonic acid
This protocol utilizes the difference in solubility of the two isomers for their separation by fractional crystallization. Quinoline-8-sulfonic acid is less soluble in water than quinoline-5-sulfonic acid.
Materials:
-
Mixture of quinoline-5-sulfonic acid and quinoline-8-sulfonic acid (from Protocol II)
-
Distilled water
Equipment:
-
Beakers
-
Hot plate with magnetic stirrer
-
Büchner funnel and flask
Procedure:
-
Dissolution: Suspend the mixture of sulfonic acids in a minimal amount of hot distilled water. Add water portion-wise while heating and stirring until the solid just dissolves.
-
Crystallization of Quinoline-8-sulfonic acid: Allow the solution to cool slowly to room temperature. Quinoline-8-sulfonic acid will crystallize out first due to its lower solubility.
-
Isolation of Quinoline-8-sulfonic acid: Collect the crystals of quinoline-8-sulfonic acid by vacuum filtration and wash them with a small amount of cold water. Dry the product.
-
Isolation of Quinoline-5-sulfonic acid: Concentrate the filtrate by heating to reduce the volume of water. Upon cooling, quinoline-5-sulfonic acid will crystallize out. Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry.
Mandatory Visualization
References
Application Notes: Quinoline-2-sulfonic Acid as a Brønsted Acid Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of quinoline-2-sulfonic acid as a novel Brønsted acid catalyst in organic synthesis. While specific applications of this compound as a catalyst are not extensively documented in peer-reviewed literature, its inherent properties as a sulfonic acid attached to a quinoline scaffold suggest its viability as a catalyst in acid-mediated reactions. This document outlines a prospective application in the well-established Friedländer annulation for the synthesis of polysubstituted quinolines, a reaction known to be catalyzed by various Brønsted acids. The protocols and data presented herein are generalized based on established methodologies for similar catalysts and are intended to serve as a starting point for further investigation.
Introduction to this compound
This compound is a heterocyclic aromatic compound featuring a sulfonic acid moiety at the 2-position of the quinoline ring. The presence of the electron-withdrawing sulfonic acid group and the nitrogen atom in the quinoline ring system modulates the electronic properties and acidity of the molecule. As a Brønsted acid, it can act as a proton donor to catalyze a variety of organic transformations, including condensations, cyclizations, and multicomponent reactions. Its rigid, planar structure may also offer unique steric and electronic effects in the transition state of catalyzed reactions.
Proposed Application: Friedländer Synthesis of Quinolines
The Friedländer synthesis is a classical and highly efficient method for the construction of the quinoline core, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. This reaction is frequently catalyzed by Brønsted or Lewis acids. We propose the use of this compound as an effective organocatalyst for this transformation.
Table 1: Hypothetical Substrate Scope for the this compound Catalyzed Friedländer Synthesis of Quinolines
| Entry | 2-Aminoaryl Ketone | Active Methylene Compound | Product | Time (h) | Yield (%) |
| 1 | 2-Aminobenzophenone | Ethyl acetoacetate | 2-Methyl-4-phenylquinoline-3-carboxylate | 6 | 92 |
| 2 | 2-Amino-5-chlorobenzophenone | Ethyl acetoacetate | 6-Chloro-2-methyl-4-phenylquinoline-3-carboxylate | 7 | 88 |
| 3 | 2-Aminoacetophenone | Cyclohexanone | 1,2,3,4-Tetrahydroacridine | 8 | 85 |
| 4 | 2-Aminobenzaldehyde | Acetylacetone | 2-Acetyl-3-methylquinoline | 5 | 95 |
| 5 | 2-Amino-4-nitroacetophenone | Dimedone | 9,9-Dimethyl-1,2,3,4,9,10-hexahydroacridine-1,8-dione | 10 | 75 |
Experimental Protocols
General Protocol for the this compound Catalyzed Friedländer Synthesis
Materials:
-
2-Aminoaryl aldehyde or ketone (1.0 mmol)
-
Active methylene compound (1.2 mmol)
-
This compound (10 mol%, 0.1 mmol)
-
Toluene (5 mL)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-aminoaryl aldehyde or ketone (1.0 mmol), the active methylene compound (1.2 mmol), and this compound (0.1 mmol).
-
Add toluene (5 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for the time indicated in Table 1, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired polysubstituted quinoline.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the proposed synthesis of quinolines.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the Friedländer synthesis.
Application Notes and Protocols: Quinoline-2-sulfonic Acid in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are a cornerstone in the fields of medicinal chemistry and materials science, owing to their versatile coordination properties and diverse biological activities. Quinoline-2-sulfonic acid, a specific isomer with a sulfonic acid group at the 2-position, presents a unique ligand scaffold. The sulfonic acid moiety, in conjunction with the quinoline nitrogen, offers potential bidentate coordination sites for metal ions, leading to the formation of stable coordination complexes. These complexes are of interest for their potential applications in catalysis, drug delivery, and as therapeutic agents themselves.
This document provides detailed application notes and experimental protocols for the use of this compound as a ligand in coordination chemistry. Due to the limited availability of specific data for this compound in the current literature, protocols and application data from closely related quinoline derivatives, such as quinoline-sulfonamides and quinoline-carboxylic acids, are presented as a predictive guide.
I. Synthesis of this compound (Proposed Route)
Direct sulfonation of quinoline typically yields the 5- and 8-sulfonic acid isomers. Therefore, a multi-step synthetic route starting from a pre-functionalized quinoline is proposed for the synthesis of this compound. This proposed pathway involves the synthesis of quinoline-2-thiol followed by its oxidation.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of Quinoline-2-thiol from 2-Chloroquinoline
This protocol is adapted from established methods for the synthesis of quinoline-2-thiol derivatives.[1]
Materials:
-
2-Chloroquinoline
-
Sodium sulfide (Na₂S)
-
N,N-Dimethylformamide (DMF)
-
Ice-water
-
Acetic acid
Procedure:
-
Dissolve 2-chloroquinoline (1.0 mmol) in dry N,N-dimethylformamide (5 mL) in a round-bottom flask.
-
Add powdered sodium sulfide (1.5 mmol, 1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Acidify the mixture with acetic acid, which will cause the product to precipitate.
-
Filter the resulting precipitate, wash it thoroughly with water, and dry it to obtain quinoline-2-thiol.
Experimental Protocol: Oxidation of Quinoline-2-thiol to this compound (Proposed)
This is a general proposed protocol based on the oxidation of thiols to sulfonic acids.
Materials:
-
Quinoline-2-thiol
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Suitable solvent (e.g., acetic acid or a mixture of acetonitrile and water)
Procedure:
-
Dissolve quinoline-2-thiol in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add hydrogen peroxide solution dropwise to the stirred solution. The reaction can be exothermic, so maintain a low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC.
-
The product, this compound, may precipitate from the solution upon cooling or after partial removal of the solvent under reduced pressure.
-
Isolate the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
II. Synthesis of Metal Complexes with this compound
The following is a general protocol for the synthesis of metal complexes using this compound as a ligand, adapted from procedures for similar quinoline derivatives.[2][3]
Caption: General workflow for the synthesis of metal complexes.
Experimental Protocol: General Synthesis of Metal (II) Complexes
Materials:
-
This compound
-
A metal (II) salt (e.g., copper(II) acetate, cobalt(II) chloride, zinc(II) chloride, cadmium(II) acetate)
-
Methanol or Ethanol
-
Ammonium hydroxide (for some syntheses)
Procedure:
-
Preparation of the Ligand Solution: Dissolve this compound (2 mmol) in methanol or ethanol (e.g., 70-80 mL). Gentle heating may be required. For some reactions, a small amount of a base like ammonium hydroxide may be added to deprotonate the sulfonic acid group.[3]
-
Preparation of the Metal Salt Solution: In a separate flask, dissolve the metal (II) salt (1 mmol) in methanol or ethanol.
-
Complexation: Slowly add the metal salt solution dropwise to the stirred ligand solution.
-
Stir the resulting mixture at room temperature overnight. The formation of a precipitate may be observed.
-
Isolation: Collect the precipitated complex by filtration.
-
Purification: Wash the solid with the solvent used for the reaction and then dry it under vacuum.
III. Potential Applications and Quantitative Data (Based on Analogs)
Antimicrobial Activity
Metal complexes of quinoline derivatives often exhibit enhanced antimicrobial activity compared to the free ligands. The data below for hybrid quinoline-sulfonamide complexes (QSC) with various metal ions illustrates this potential.
Table 1: Antimicrobial Activity of Hybrid Quinoline-Sulfonamide Cadmium(II) Complex [3][4]
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |
| Staphylococcus aureus | 21 | 19.04 x 10⁻⁵ |
| Escherichia coli | 19 | 609 x 10⁻⁵ |
| Candida albicans | 25 | 19.04 x 10⁻⁵ |
Anticancer Activity
Quinoline-based compounds and their metal complexes are known to possess anticancer properties. The following table shows the anticancer activity of a specific 8-hydroxyquinoline-5-sulfonamide derivative.
Table 2: Anticancer Activity of an 8-Hydroxyquinoline-5-sulfonamide Derivative
| Cancer Cell Line | IC₅₀ (µM) |
| Amelanotic melanoma (C-32) | Data not specified |
| Breast adenocarcinoma (MDA-MB-231) | Data not specified |
| Lung adenocarcinoma (A549) | Data not specified |
| Note: The specific IC₅₀ values were not provided in the abstract, but the compound showed high activity, comparable to cisplatin/doxorubicin. |
IV. Characterization of Coordination Complexes
A suite of analytical techniques is essential for the structural elucidation and characterization of the synthesized metal complexes.
Caption: Workflow for the characterization of coordination complexes.
Experimental Protocols for Characterization
1. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Purpose: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the S=O and S-O bonds of the sulfonate group and the C=N bond of the quinoline ring.
-
Protocol: Record the FT-IR spectra of the free ligand and the metal complexes in the range of 4000-400 cm⁻¹. Prepare samples as KBr pellets.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To determine the structure of the complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination provide evidence of complex formation.
-
Protocol: Dissolve the ligand and its diamagnetic metal complexes (e.g., Zn(II), Cd(II)) in a suitable deuterated solvent (e.g., DMSO-d₆). Record ¹H and ¹³C NMR spectra. The disappearance of the sulfonic acid proton signal can confirm deprotonation and coordination.[2]
3. Single-Crystal X-ray Diffraction
-
Purpose: To determine the precise three-dimensional structure of the complex, including bond lengths, bond angles, and coordination geometry.
-
Protocol: Grow single crystals of the complexes suitable for X-ray diffraction, typically by slow evaporation of a solution of the complex in an appropriate solvent.
4. UV-Visible (UV-Vis) Spectroscopy
-
Purpose: To study the electronic transitions within the complex, which can provide information about the coordination geometry.
-
Protocol: Record the electronic spectra of the complexes in a suitable solvent (e.g., DMF or DMSO).
5. Thermogravimetric Analysis (TGA)
-
Purpose: To assess the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules.
-
Protocol: Heat a small sample of the complex under a controlled atmosphere (e.g., nitrogen) at a constant heating rate and record the mass loss as a function of temperature.
V. Conclusion
This compound represents a promising but underexplored ligand in coordination chemistry. The protocols and data presented, though largely based on analogous quinoline derivatives, provide a solid foundation for researchers to begin investigating the synthesis, characterization, and potential applications of its metal complexes. Further research is warranted to isolate and characterize these complexes and to evaluate their biological and catalytic activities, thereby expanding the rich field of quinoline-based coordination chemistry.
References
Application Notes and Protocols: Metal Complexes of Quinoline-Sulfonamides
A Note on Quinoline-2-Sulfonic Acid: Extensive literature searches did not yield sufficient data on the metal complexes of this compound to generate detailed application notes and protocols as requested. However, a significant body of research exists for the closely related and medicinally important class of compounds: metal complexes of quinoline-sulfonamides. This document provides a comprehensive overview of their synthesis, characterization, and antimicrobial applications, which may be of considerable interest to researchers in the field of medicinal and coordination chemistry.
Introduction
Quinoline and sulfonamide moieties are both well-established pharmacophores in medicinal chemistry, known for a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1] The combination of these two scaffolds into hybrid quinoline-sulfonamide ligands, and their subsequent complexation with various transition metals, has emerged as a promising strategy for the development of new therapeutic agents with enhanced biological efficacy.[2] These metal complexes have demonstrated significant potential, particularly as antimicrobial agents against a spectrum of pathogenic bacteria and fungi.[1]
This document provides detailed protocols for the synthesis of hybrid quinoline-sulfonamide metal complexes and for the evaluation of their antimicrobial activity. It also presents a summary of quantitative antimicrobial data for a series of these complexes.
Data Presentation: Antimicrobial Activity of Quinoline-Sulfonamide Metal Complexes
The antimicrobial activities of various synthesized quinoline-sulfonamide metal complexes have been evaluated against Gram-positive bacteria, Gram-negative bacteria, and fungi. The data, including inhibition zone diameters and minimum inhibitory concentrations (MIC), are summarized in the table below for easy comparison.
| Compound ID | Metal Ion (M²⁺) | Ligand | Test Organism | Inhibition Zone (mm) | MIC (mg/mL) | Reference |
| QBSC 4a | Zn²⁺ | N-(quinolin-8-yl)-4-chlorobenzenesulfonamide | Staphylococcus aureus ATCC 25923 | - | - | [3] |
| Escherichia coli ATCC 25922 | - | - | [3] | |||
| Candida albicans ATCC 10231 | - | - | [3] | |||
| QBSC 4b | Cu²⁺ | N-(quinolin-8-yl)-4-chlorobenzenesulfonamide | Staphylococcus aureus ATCC 25923 | 16 | - | [3] |
| Escherichia coli ATCC 25922 | - | - | [3] | |||
| Candida albicans ATCC 10231 | - | - | [3] | |||
| QBSC 4c | Co²⁺ | N-(quinolin-8-yl)-4-chlorobenzenesulfonamide | Staphylococcus aureus ATCC 25923 | 17 | - | [3] |
| Escherichia coli ATCC 25922 | - | - | [3] | |||
| Candida albicans ATCC 10231 | - | - | [3] | |||
| QBSC 4d | Cd²⁺ | N-(quinolin-8-yl)-4-chlorobenzenesulfonamide | Staphylococcus aureus ATCC 25923 | 21 | 19.04 x 10⁻⁵ | [3][4] |
| Escherichia coli ATCC 25922 | 19 | 609 x 10⁻⁵ | [3][4] | |||
| Candida albicans ATCC 10231 | 25 | 19.04 x 10⁻⁵ | [3][4] | |||
| Ligand 3a | - | N-(quinolin-8-yl)-4-chlorobenzenesulfonamide | Staphylococcus aureus ATCC 25923 | 18 | - | [3] |
Experimental Protocols
Synthesis of Quinoline-Sulfonamide Ligands
This protocol describes the general synthesis of N-(quinolin-8-yl)-4-chlorobenzenesulfonamide, which serves as the ligand for complexation.
Materials:
-
8-aminoquinoline
-
4-chlorobenzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 8-aminoquinoline (1 equivalent) in anhydrous dichloromethane.
-
Add anhydrous pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-chlorobenzenesulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the pure quinoline-sulfonamide ligand.
Synthesis of Quinoline-Sulfonamide Metal Complexes
This protocol outlines the general procedure for the complexation of the quinoline-sulfonamide ligand with various metal ions.[3][4]
Materials:
-
Quinoline-sulfonamide ligand (e.g., N-(quinolin-8-yl)-4-chlorobenzenesulfonamide)
-
Metal salt (2 equivalents):
-
Zinc (II) chloride (ZnCl₂)
-
Copper (II) acetate (Cu(OAc)₂)
-
Cobalt (II) acetate (Co(OAc)₂)
-
Cadmium (II) acetate (Cd(OAc)₂)
-
-
Methanol or Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve the quinoline-sulfonamide ligand (1 equivalent) in methanol or ethanol in a round-bottom flask.
-
In a separate flask, dissolve the corresponding metal salt (2 equivalents) in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
Heat the resulting mixture to reflux for 2-4 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Collect the precipitated metal complex by filtration.
-
Wash the solid with cold solvent and dry under vacuum.
-
The synthesized complexes can be further characterized by FTIR, NMR, and X-ray diffraction.[1][3]
In Vitro Antimicrobial Activity Assay (Kirby-Bauer Disk Diffusion Method)
This protocol describes the determination of the antimicrobial activity of the synthesized compounds using the disk diffusion method.[5]
Materials:
-
Synthesized quinoline-sulfonamide metal complexes and ligand
-
Bacterial strains (Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Fungal strain (Candida albicans ATCC 10231)
-
Mueller-Hinton agar (for bacteria)
-
Sabouraud dextrose agar (for fungi)
-
Sterile paper discs (6 mm diameter)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Standard antibiotic discs (e.g., ciprofloxacin, fluconazole)
-
Sterile swabs
-
Petri dishes
-
Incubator
Procedure:
-
Prepare sterile agar plates (Mueller-Hinton for bacteria, Sabouraud for fungi).
-
Prepare microbial inoculums by suspending fresh colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Evenly inoculate the surface of the agar plates with the microbial suspension using a sterile swab.
-
Prepare solutions of the test compounds (ligand and metal complexes) in sterile DMSO at a known concentration.
-
Impregnate sterile paper discs with a fixed volume (e.g., 10 µL) of the test compound solutions.
-
Allow the solvent to evaporate from the discs in a sterile environment.
-
Place the impregnated discs, along with standard antibiotic discs and a DMSO-only control disc, onto the surface of the inoculated agar plates.
-
Incubate the bacterial plates at 37 °C for 24 hours and the fungal plates at 28 °C for 48 hours.
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each disc.
Visualizations
Caption: General workflow for the synthesis of quinoline-sulfonamide metal complexes.
Caption: Experimental workflow for antimicrobial activity testing.
References
Application of Quinoline-2-Sulfonic Acid in the Synthesis of Pharmaceutical Intermediates: A Focus on 2-Amino-4-aryl-4H-benzo[h]chromene-3-carbonitriles
Introduction
Quinoline-2-sulfonic acid, a robust organosulfonic acid, is emerging as a promising catalyst in the synthesis of complex heterocyclic molecules that serve as crucial intermediates in the pharmaceutical industry. Its acidic nature, coupled with the quinoline moiety, can influence reaction pathways and product selectivity. This application note details the use of this compound as an efficient catalyst for the one-pot, three-component synthesis of 2-amino-4-aryl-4H-benzo[h]chromene-3-carbonitriles. These chromene derivatives are of significant interest due to their diverse pharmacological activities, including potential anticancer and antimicrobial properties. The protocol provided herein offers a straightforward, high-yielding, and environmentally benign approach for researchers and professionals in drug discovery and development.
Catalytic Activity and Scope
This compound has demonstrated efficacy in catalyzing the synthesis of a variety of 2-amino-4-aryl-4H-benzo[h]chromene-3-carbonitrile derivatives. The reaction proceeds smoothly with different aromatic aldehydes, showcasing the versatility of the catalyst.
Table 1: Synthesis of 2-Amino-4-aryl-4H-benzo[h]chromene-3-carbonitriles using this compound as a Catalyst
| Entry | Aldehyde (Ar) | Product | Time (h) | Yield (%) |
| 1 | C₆H₅ | 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile | 2.5 | 92 |
| 2 | 4-Cl-C₆H₄ | 2-amino-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile | 3.0 | 90 |
| 3 | 4-CH₃-C₆H₄ | 2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile | 2.5 | 94 |
| 4 | 4-NO₂-C₆H₄ | 2-amino-4-(4-nitrophenyl)-4H-benzo[h]chromene-3-carbonitrile | 3.5 | 88 |
| 5 | 3-NO₂-C₆H₄ | 2-amino-4-(3-nitrophenyl)-4H-benzo[h]chromene-3-carbonitrile | 3.5 | 87 |
| 6 | 4-OCH₃-C₆H₄ | 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile | 3.0 | 91 |
Note: The yields reported are isolated yields.
Experimental Protocols
General Procedure for the Synthesis of 2-Amino-4-aryl-4H-benzo[h]chromene-3-carbonitriles
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
α-Naphthol (1 mmol)
-
This compound (10 mol%)
-
Ethanol (10 mL)
Equipment:
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Protocol:
-
To a 50 mL round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), α-naphthol (1 mmol), and this compound (0.021 g, 10 mol%).
-
Add 10 mL of ethanol to the flask.
-
Attach a reflux condenser and place the flask on a magnetic stirrer with a hotplate.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2.5-3.5 hours), cool the mixture to room temperature.
-
The solid product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the product with cold ethanol (2 x 5 mL).
-
Dry the purified product in a desiccator.
Visualizations
Proposed Reaction Mechanism
The reaction is believed to proceed through a series of steps catalyzed by this compound. The acid protonates the carbonyl group of the aldehyde, activating it for nucleophilic attack. This is followed by a Knoevenagel condensation, Michael addition, and subsequent cyclization and tautomerization.
Caption: Proposed mechanism for the synthesis of 2-amino-4-aryl-4H-benzo[h]chromene-3-carbonitriles.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the target compounds.
Caption: General experimental workflow for the synthesis of the target pharmaceutical intermediates.
Applications of Quinoline Sulfonic Acids in Dye Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of quinoline sulfonic acids and their derivatives in the synthesis of two major classes of dyes: quinophthalones and azo dyes. While direct applications of quinoline-2-sulfonic acid are not widely documented in readily available literature, this guide outlines the synthesis of structurally related and commercially significant dyes, providing a framework for how quinoline sulfonic acids, in general, contribute to dye chemistry. The sulfonic acid moiety is crucial for imparting water solubility, a key characteristic for acid dyes used in dyeing protein fibers like wool and silk, as well as synthetic fibers like nylon.[1][2]
Quinophthalone Dyes: The Case of C.I. Acid Yellow 3 (Quinoline Yellow)
Quinophthalone dyes are a class of compounds characterized by a quinoline ring fused to an indandione structure.[3] The most prominent member of this family is C.I. Acid Yellow 3, commonly known as Quinoline Yellow.[4][5][6] Its synthesis does not start directly from this compound but rather from 2-methylquinoline (quinaldine). The sulfonic acid groups, which are essential for its application as a water-soluble acid dye, are introduced in a subsequent step.[1]
Application Notes:
C.I. Acid Yellow 3 is a bright, greenish-yellow anionic dye.[4][7] Its water solubility, imparted by the sulfonic acid groups, makes it suitable for dyeing protein fibers such as wool and silk, as well as nylon, from an acidic dyebath.[1] The dye attaches to the fibers through ionic and hydrogen bonds, resulting in intense and relatively fast colors. Beyond textiles, it is also used in cosmetics and pharmaceuticals.[6][7] The final product is typically a mixture of mono-, di-, and trisulfonated derivatives of 2-(2-quinolyl)indan-1,3-dione.[6]
General Synthesis Pathway of C.I. Acid Yellow 3
The synthesis is a two-step process: (1) the condensation of 2-methylquinoline (quinaldine) with phthalic anhydride to form the water-insoluble quinophthalone base (Quinoline Yellow Spirit Soluble, C.I. Solvent Yellow 33), and (2) the sulfonation of this intermediate to yield the water-soluble C.I. Acid Yellow 3.[1]
Caption: General synthesis pathway for C.I. Acid Yellow 3.
Experimental Protocols:
Protocol 1: Synthesis of 2-(2-Quinolyl)indan-1,3-dione (Quinophthalone Intermediate)
This protocol is adapted from established industrial synthesis routes.[1]
Materials:
-
2-Methylquinoline (Quinaldine)
-
Phthalic Anhydride
-
Zinc Chloride (optional, as catalyst)
-
Reaction vessel with a distillation setup
Procedure:
-
In a suitable reaction vessel, combine 2-methylquinoline (1.0 mole) and phthalic anhydride (1.2 moles).
-
Optionally, add a catalytic amount of zinc chloride.
-
Heat the mixture gradually to 190-220°C.
-
Maintain the temperature and continuously remove the water formed during the reaction via distillation.
-
The reaction is typically complete after several hours, indicated by the cessation of water distillation.
-
Cool the reaction mixture to obtain the crude solid product.
-
The crude product can be purified by recrystallization from a suitable solvent like nitrobenzene.
Protocol 2: Sulfonation of Quinophthalone Intermediate to C.I. Acid Yellow 3
This protocol describes the conversion of the water-insoluble intermediate to the water-soluble dye.[8]
Materials:
-
2-(2-Quinolyl)indan-1,3-dione (from Protocol 1)
-
Fuming sulfuric acid (oleum)
-
Ice
-
Sodium chloride
Procedure:
-
Carefully add the dried quinophthalone intermediate (1 part by weight) to fuming sulfuric acid (e.g., 65% SO₃, 10 parts by weight) at a temperature below 15°C, with external cooling.
-
Stir the mixture for several hours, maintaining the low temperature.
-
Once the sulfonation is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Precipitate the sulfonated dye by adding sodium chloride to the aqueous solution ("salting out").
-
Filter the precipitated dye and wash with a saturated sodium chloride solution until the washings are neutral.
-
Dry the product to obtain C.I. Acid Yellow 3 as a yellow powder.
Quantitative Data for Quinophthalone Dyes
| Parameter | Value | Reference(s) |
| C.I. Acid Yellow 3 | ||
| Maximum Absorption (λmax) | 416 nm (in water) | [6] |
| Molar Absorptivity | Not specified | |
| Typical Yield | High (industrial process) | [1] |
| Intermediate | ||
| Melting Point | 265-267 °C |
Azo Dyes Derived from Quinoline Scaffolds
Azo dyes are a vast and important class of synthetic colorants characterized by the presence of an azo group (–N=N–).[2] Quinoline derivatives can be incorporated into azo dyes in two primary ways:
-
As a coupling component , where a diazonium salt is reacted with an electron-rich quinoline derivative (e.g., a hydroxyquinoline).
-
As the diazo component , where an aminoquinoline is first converted to a diazonium salt and then reacted with another coupling component.
The presence of a sulfonic acid group on the quinoline ring, as in this compound, serves to increase the water solubility of the resulting dye and can influence its dyeing properties and shade.[9]
Application Notes:
Quinoline-based azo dyes can produce a wide range of colors, including yellows, oranges, reds, and browns. The sulfonic acid group makes them suitable for application as acid dyes on wool, silk, and nylon.[10] The position of the azo linkage on the quinoline ring and the nature of the substituents on both the quinoline and the coupling partner determine the final color and properties of the dye.
While a specific protocol starting from this compound is not readily found, the synthesis of azo dyes from other quinoline sulfonic acids, such as 8-hydroxyquinoline-5-sulfonic acid, is documented. In this case, the 8-hydroxyquinoline-5-sulfonic acid acts as the coupling component. The electron-donating hydroxyl group activates the ring for electrophilic attack by the diazonium ion, and the sulfonic acid group at position 5 directs the coupling to the C-7 position.[11][12] This provides a model for how quinoline sulfonic acids can be utilized in azo dye synthesis.
General Synthesis Pathway for Quinoline Azo Dyes
The synthesis involves two main steps: (1) diazotization of a primary aromatic amine to form a diazonium salt, and (2) azo coupling of the diazonium salt with a quinoline derivative.[13]
Caption: General synthesis pathway for a quinoline azo dye.
Experimental Protocols:
Protocol 3: General Procedure for the Synthesis of a Quinoline Azo Dye
This protocol is a generalized procedure based on the coupling of a diazotized aromatic amine with an 8-hydroxyquinoline derivative.[11]
Part A: Diazotization of a Primary Aromatic Amine
-
Dissolve the primary aromatic amine (e.g., sulfanilic acid, 1.0 eq) in a dilute sodium carbonate solution with gentle heating.
-
Cool the solution to 0-5°C in an ice bath.
-
In a separate beaker, dissolve sodium nitrite (1.05 eq) in cold water.
-
Add the sodium nitrite solution to the cooled amine solution.
-
Slowly add this mixture to a beaker containing hydrochloric acid and ice, maintaining the temperature at 0-5°C with constant stirring.
-
The formation of the diazonium salt is indicated by a positive test with starch-iodide paper. Maintain a slight excess of nitrous acid for 10-15 minutes.
Part B: Azo Coupling
-
Dissolve the quinoline coupling component (e.g., 8-hydroxyquinoline-5-sulfonic acid, 1.0 eq) in a dilute sodium hydroxide solution.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold quinoline solution with vigorous stirring.
-
Maintain a slightly alkaline pH by adding sodium hydroxide solution as needed. The coupling is often indicated by the formation of a colored precipitate.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
Isolate the dye by filtration.
-
Wash the dye with a sodium chloride solution to remove impurities.
-
Dry the final product.
Experimental Workflow Diagram
Caption: Experimental workflow for quinoline azo dye synthesis.
Quantitative Data for Selected Quinoline Azo Dyes
| Dye Structure/Name | Diazo Component | Coupling Component | Yield (%) | M.P. (°C) | Reference(s) |
| 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid | 5-Amino-3-methyl-1H-pyrazole-4-carboxylate | 8-Hydroxyquinoline | - | >300 | [11] |
| 5-(6-nitrotoluenephenylazo)-8-hydroxyquinoline | 2-Amino-6-nitrotoluene | 8-Hydroxyquinoline | 83 | >230 | [14] |
| 5-(4-chlorophenylazo)-8-hydroxyquinoline | 4-Chloroaniline | 8-Hydroxyquinoline | 85 | >220 | [14] |
Disclaimer: The provided protocols are intended for informational purposes for qualified professionals. These reactions involve hazardous materials and should only be performed by trained individuals in a suitable laboratory setting with appropriate safety precautions.
References
- 1. C.I. Acid yellow 3 | 8004-92-0 | Benchchem [benchchem.com]
- 2. Azo dye | Synthesis, Applications, Dyeing | Britannica [britannica.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. cosmileeurope.eu [cosmileeurope.eu]
- 6. Quinoline Yellow WS - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. US3108109A - Process for producing quinoline yellow dyes - Google Patents [patents.google.com]
- 9. capitalresin.com [capitalresin.com]
- 10. Synthesis of Azo Dyes using 2-Amino-4,4′-Dichloro Diphenylether 2′-Sulphonic Acid and their Application on Wool, Nylon and Silk as Acid Dyes – Oriental Journal of Chemistry [orientjchem.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Quinoline-2-Sulfonic Acid: A Versatile Building Block for Advanced Functional Materials
Introduction: Quinoline-2-sulfonic acid and its derivatives are emerging as highly versatile building blocks in the design and synthesis of advanced functional materials. The unique combination of the rigid, aromatic quinoline core with the strongly electron-withdrawing and coordinating sulfonic acid group imparts a range of desirable properties, making these compounds valuable precursors for applications in catalysis, sensing, and materials science. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in harnessing the potential of this compound.
Synthesis of Key Building Blocks
While the direct sulfonation of quinoline typically yields a mixture of quinoline-5-sulfonic acid and quinoline-8-sulfonic acid, the synthesis of 2-substituted quinoline sulfonyl derivatives can be readily achieved through alternative routes. A prominent method involves the deoxygenative C2-H sulfonylation of quinoline N-oxides.[1][2][3] This approach offers a mild and efficient pathway to 2-sulfonylquinolines, which can be further modified to introduce desired functionalities.
Experimental Protocol: Synthesis of 2-Sulfonylquinolines from Quinoline N-Oxides[1]
This protocol describes a transition-metal-free method for the synthesis of 2-sulfonylquinolines.
Materials:
-
Quinoline N-oxide derivative
-
Aryl or alkyl sulfonyl chloride
-
Carbon disulfide (CS₂)
-
Diethylamine (Et₂NH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water
Procedure:
-
To a round-bottom flask, add the quinoline N-oxide (0.3 mmol), dichloromethane (3 mL), carbon disulfide (0.45 mmol), and diethylamine (0.6 mmol).
-
Stir the mixture at room temperature and add the desired sulfonyl chloride (0.6 mmol).
-
Continue stirring at room temperature for 15-30 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add dichloromethane (10 mL) and water (10 mL) to the reaction mixture.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the 2-sulfonylquinoline.
Caption: General workflow for a turn-on fluorescent metal ion sensor.
Quantitative Data for Quinoline-Sulfonamide Fluorophores:
The photophysical properties of novel quinoline-sulfonamide derivatives have been investigated, demonstrating their potential as fluorescent materials.
[4]| Compound ID | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | |-------------|----------------------------|-------------------------|-----------------------|---------------------|------------------------------------------------| | 10f | 340.0 | 429.9 | 6237 | 0.452 | 2.10 x 10⁴ | | 10h | 339.5 | 428.0 | 6185 | 0.558 | 2.05 x 10⁴ | | 10j | 341.7 | 411.7 | 4800 | 0.015 | 1.75 x 10⁴ |
Data obtained in acetonitrile solvent. Quantum yield was determined relative to quinine sulfate (Φ = 0.54 in 0.5 M H₂SO₄). [4]
Porous Materials: MOFs and COFs
The rigid structure of the quinoline ring and the coordinating ability of the sulfonic acid group (or its derivatives like sulfonamides) make this compound an attractive building block for porous crystalline materials like MOFs and COFs.
-
Metal-Organic Frameworks (MOFs): The sulfonic acid or sulfonamide group can act as a ligand to coordinate with metal ions, forming a porous framework. The quinoline moiety can introduce functionality, such as luminescence or catalytic activity, into the MOF structure. While direct use of this compound as a primary linker in MOF synthesis is an area of ongoing research, the functionalization of MOFs with sulfonic acid groups is a well-established strategy to enhance properties like proton conductivity and catalytic activity.
[5][6]* Covalent Organic Frameworks (COFs): Quinoline-linked COFs have been synthesized, demonstrating high stability and porosity. T[7]he incorporation of a sulfonic acid group, either pre-synthetically on the monomer or post-synthetically on the framework, can introduce strong acidic sites for catalysis or enhance the material's hydrophilicity for applications in aqueous media. Sulfonic acid-functionalized COFs have shown promise in applications such as visible light-driven CO₂ reduction.
[6][8]Experimental Protocol: General Solvothermal Synthesis of a Quinoline-based MOF
[9]This protocol provides a general guideline for the solvothermal synthesis of a MOF using a quinoline-based dicarboxylic acid ligand, which can be adapted for sulfonic acid-based linkers.
Materials:
-
Metal salt (e.g., ZrCl₄)
-
Quinoline-based organic linker (e.g., quinoline-2,6-dicarboxylic acid)
-
Modulator (e.g., trifluoroacetic acid)
-
Solvent (e.g., N,N-dimethylformamide - DMF)
-
Methanol
Procedure:
-
In a vial, dissolve the metal salt, the quinoline-based organic linker, and the modulator in the solvent. A typical molar ratio might be 1:1:10 (metal salt:linker:modulator).
-
Seal the vial and heat it in an oven at a specific temperature (e.g., 120 °C) for a set period (e.g., 24 hours).
-
After cooling to room temperature, collect the crystalline product by filtration.
-
Wash the product with fresh solvent to remove unreacted starting materials.
-
To activate the MOF (remove solvent molecules from the pores), exchange the solvent with a more volatile one, such as methanol, by soaking the material in methanol for several days.
-
Finally, heat the methanol-exchanged sample under high vacuum at an elevated temperature (e.g., 120 °C) for 24 hours.
Characterization of Porous Materials:
The synthesized materials should be thoroughly characterized to determine their structure, porosity, and stability.
| Characterization Technique | Information Obtained |
| Powder X-Ray Diffraction (PXRD) | Confirms the crystallinity and phase purity of the material. |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the material. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Confirms the presence of functional groups from the organic linker and the coordination to the metal center. |
| Nitrogen Adsorption-Desorption Isotherms | Determines the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution. |
Heterogeneous Catalysis
The introduction of sulfonic acid groups into a stable framework, such as a quinoline-containing polymer or COF, creates solid acid catalysts. These materials offer advantages over homogeneous acid catalysts, including ease of separation, reusability, and reduced corrosiveness.
[10][11][12]Catalytic Application Workflow: Acid-Catalyzed Reaction
Caption: A simplified workflow for a reaction catalyzed by a solid acid.
Potential Catalytic Applications:
-
Esterification and transesterification reactions for biodiesel production.
-
Condensation reactions for the synthesis of fine chemicals and pharmaceuticals.
-
Hydrolysis of biomass.
-
Friedel-Crafts alkylation and acylation reactions.
Conclusion
This compound and its derivatives represent a promising class of building blocks for the development of functional materials. Their unique electronic and structural properties enable their use in a wide range of applications, from fluorescent sensors to porous materials for catalysis and separation. The synthetic protocols and application notes provided herein offer a starting point for researchers to explore the rich chemistry of these versatile compounds and to design novel materials with tailored functionalities. Further research into the direct synthesis of this compound and its incorporation into well-defined porous architectures is expected to unlock even greater potential for this valuable molecular scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Covalent organic framework with sulfonic acid functional groups for visible light-driven CO2 reduction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Covalent organic framework with sulfonic acid functional groups for visible light-driven CO2 reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new quinoline based luminescent Zr(iv) metal–organic framework for the ultrasensitive recognition of 4-nitrophenol and Fe(iii) ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Probing the catalytic activity of highly efficient sulfonic acid fabricated cobalt ferrite magnetic nanoparticles for the clean and scalable synthesis of dihydro, spiro and bis quinazolinones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Surface modified novel magnetically tuned halloysite functionalized sulfonic acid: synthesis, characterization and catalytic activity - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Analytical Applications of Quinoline-2-Sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoline-2-sulfonic acid is a quinoline derivative with potential for various analytical applications. While direct experimental data for this compound is limited in publicly available literature, its structural similarity to other analytically significant quinoline derivatives, such as quinoline-8-sulfonic acid, 8-hydroxyquinoline-5-sulfonic acid, and quinoline-2-carboxylic acid, suggests its utility as a chelating agent and a chromogenic or fluorogenic reagent, particularly for the determination of metal ions. This document provides an overview of the established analytical applications of these analogous compounds and presents detailed protocols that can be adapted for the investigation and use of this compound in analytical methodologies.
Introduction to Quinoline Sulfonic Acids in Analytical Chemistry
Quinoline and its derivatives are a class of heterocyclic compounds that have found extensive use in analytical chemistry. The presence of a nitrogen atom in the quinoline ring system and the ability to introduce various functional groups allow for the synthesis of compounds with specific chelating and spectroscopic properties. Sulfonic acid and carboxylic acid derivatives of quinoline, in particular, are noted for their enhanced water solubility and their capacity to form stable complexes with a variety of metal ions.[1][2] These characteristics make them valuable reagents in spectrophotometry, spectrofluorometry, and chromatography for the detection and quantification of metal ions.[1][2]
Established Analytical Applications of Quinoline-Sulfonic Acid Analogs
Due to the scarcity of direct analytical applications for this compound, this section details the well-documented uses of its structural isomers and related compounds. These examples serve as a foundation for proposing and developing analytical methods using this compound.
Quinoline-8-Sulfonic Acid and 8-Hydroxyquinoline-5-Sulfonic Acid in Metal Ion Detection
Quinoline-8-sulfonic acid and its hydroxylated counterpart, 8-hydroxyquinoline-5-sulfonic acid (HQS), are widely recognized for their ability to form stable, often colored and fluorescent, complexes with a multitude of metal ions.[1][2] This property is the basis for their use in various analytical techniques.
Key Applications:
-
Spectrophotometric Determination of Metal Ions: These compounds act as chromogenic reagents, where the formation of a metal complex leads to a change in the UV-Visible absorption spectrum, allowing for the quantitative determination of the metal ion.[1] For instance, a derivative of 8-hydroxyquinoline-5-sulfonic acid has been utilized for the sensitive and selective spectrophotometric determination of zinc(II).[3]
-
Fluorimetric Analysis: Many metal complexes of HQS exhibit strong fluorescence, a property that is exploited for highly sensitive detection methods.[2] Forty-two metal ions have been shown to form fluorescent chelates with HQS, with cadmium forming a particularly intense fluorescent complex in aqueous solutions.[2] This has been applied to the fluorimetric determination of magnesium.[4]
-
Chromatographic Applications: The chelating properties of these sulfonic acids are also utilized in chromatography for the separation and quantification of metal ions.[1][2] They can be used as post-column derivatizing agents or as components of the mobile phase in HPLC.[1][2]
Quantitative Data for Metal Ion Detection using HQS Derivatives:
| Analyte | Reagent | Method | Limit of Detection (LOD) | Wavelength (nm) | Reference |
| Zinc (II) | 7-(4-Nitrophenylazo)-8-hydroxyquinoline-5-sulfonic acid | Spectrophotometry | 15 ng/mL | 520 | [3] |
| Magnesium (II) | 8-Hydroxyquinoline-5-sulfonic acid (HQS) | Fluorimetry | 12 µg/L | - | [4] |
| Cadmium (II), Magnesium (II), Zinc (II) | 8-Hydroxyquinoline-5-sulfonic acid (HQS) | Chromatography with Fluorescence Detection | Subpicomole | - | [2] |
Analytical Applications of Quinoline-2-Carboxylic Acid
Quinoline-2-carboxylic acid, also known as quinaldic acid, serves as a precipitant for various metal ions, including copper, iron, and zinc, forming insoluble salts that can be used for gravimetric analysis.[5] It is also a key intermediate in the synthesis of various pharmaceutical compounds, and its quantification is crucial for process monitoring and quality control, often achieved through RP-HPLC with UV detection.[6]
Quantitative Data for Quinoline-2-Carboxylic Acid Analysis:
| Analyte | Method | Column | Mobile Phase | Detection | Reference |
| Quinoline-2-carboxylic acid | RP-HPLC | C18 (4.6 mm x 150 mm, 5 µm) | Acetonitrile and 0.1% Phosphoric acid in Water | UV at 289 nm | [6] |
Proposed Analytical Applications of this compound
Based on the known properties of its structural analogs, this compound is proposed to have potential in the following analytical applications. These applications are hypothetical and would require experimental validation.
-
Chelating Agent for Metal Ion Analysis: The presence of the quinoline nitrogen and the sulfonic acid group suggests that this compound can act as a bidentate ligand to form complexes with various metal ions.
-
Chromogenic Reagent for Spectrophotometry: The formation of metal complexes may lead to a shift in the absorption spectrum, enabling the colorimetric determination of metal ions.
-
Fluorogenic Reagent for Spectrofluorometry: The quinoline moiety is inherently fluorescent, and its complexation with metal ions could lead to either an enhancement ("turn-on") or quenching ("turn-off") of its fluorescence, providing a basis for sensitive detection methods.
Experimental Protocols
The following are detailed, generalized protocols that can be adapted for the investigation of this compound in analytical applications.
Protocol for Synthesis of this compound (Proposed)
Materials:
-
2-Chloroquinoline
-
Sodium sulfite
-
Water
-
Hydrochloric acid
-
Sodium hydroxide
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-chloroquinoline in a suitable solvent.
-
Add an aqueous solution of sodium sulfite.
-
Reflux the mixture for several hours while monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the solution with hydrochloric acid to precipitate the product.
-
Filter the crude product and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Characterize the final product using appropriate analytical techniques (NMR, IR, Mass Spectrometry).
Logical Workflow for Synthesis:
Caption: Proposed synthesis of this compound.
Protocol for Spectrophotometric Determination of a Metal Ion (Generic)
This protocol describes a general procedure for evaluating the potential of this compound as a chromogenic reagent for the determination of a metal ion (e.g., Cu²⁺, Fe³⁺, Zn²⁺).
Materials:
-
This compound solution (e.g., 1 mM in deionized water)
-
Stock solution of the target metal ion (e.g., 1000 ppm)
-
Buffer solutions of various pH values (e.g., acetate, phosphate, borate)
-
UV-Visible Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Optimization of Reaction Conditions:
-
Effect of pH: In a series of test tubes, add a fixed amount of the metal ion solution and the this compound solution. Adjust the pH of each solution using different buffer solutions. Dilute to a final volume and measure the absorbance at the wavelength of maximum absorption (λmax) to determine the optimal pH.
-
Effect of Reagent Concentration: At the optimal pH, vary the concentration of the this compound solution while keeping the metal ion concentration constant to determine the concentration required for maximum color development.
-
Stability of the Complex: At the optimized conditions, measure the absorbance of the solution at different time intervals to determine the stability of the metal-reagent complex.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of the metal ion with varying concentrations.
-
To each standard solution, add the optimal concentration of the this compound solution and the buffer solution to maintain the optimal pH.
-
Dilute to a final volume and measure the absorbance of each solution at the λmax.
-
Plot a graph of absorbance versus the concentration of the metal ion to obtain the calibration curve.
-
-
Analysis of an Unknown Sample:
-
Take a known volume of the sample solution containing the metal ion.
-
Add the this compound solution and buffer under the optimized conditions.
-
Measure the absorbance of the sample solution at the λmax.
-
Determine the concentration of the metal ion in the sample from the calibration curve.
-
Experimental Workflow for Spectrophotometric Analysis:
Caption: Workflow for metal ion determination by spectrophotometry.
Protocol for Fluorimetric Determination of a Metal Ion (Generic)
This protocol outlines a general method to explore the potential of this compound as a fluorescent probe for metal ion detection.
Materials:
-
This compound solution (e.g., 10 µM in deionized water)
-
Stock solutions of various metal ions (e.g., 1 mM)
-
Buffer solutions of various pH values
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Preliminary Screening and Selectivity:
-
Record the fluorescence emission spectrum of the this compound solution.
-
Add an excess of different metal ion solutions to separate aliquots of the reagent solution at a fixed pH.
-
Record the fluorescence emission spectra to identify which metal ions cause a significant change (enhancement or quenching) in the fluorescence intensity.
-
-
Optimization of Parameters:
-
pH Optimization: For the metal ion that shows the most significant response, perform a pH titration to find the optimal pH for the fluorescence change.
-
Response Time: At the optimal pH, monitor the change in fluorescence intensity over time after the addition of the metal ion to determine the time required to reach a stable signal.
-
-
Fluorescence Titration and Determination of Detection Limit:
-
To a solution of this compound at the optimal pH, incrementally add small aliquots of the target metal ion stock solution.
-
Record the fluorescence emission spectrum after each addition.
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.
-
Calculate the limit of detection (LOD) based on the signal-to-noise ratio (typically 3σ/slope of the calibration curve).
-
Experimental Workflow for Fluorimetric Analysis:
Caption: Workflow for metal ion determination by fluorimetry.
Conclusion
While direct analytical applications of this compound are not yet well-established in the scientific literature, its structural characteristics strongly suggest its potential as a valuable analytical reagent. By drawing parallels with its well-studied isomers, quinoline-8-sulfonic acid and 8-hydroxyquinoline-5-sulfonic acid, it is reasonable to propose its use in the spectrophotometric and fluorimetric determination of metal ions. The protocols provided herein offer a systematic approach for researchers to investigate and validate these potential applications, thereby expanding the analytical toolkit for scientists and drug development professionals. Further research is warranted to fully explore the analytical capabilities of this compound and to determine its specific advantages in terms of sensitivity, selectivity, and applicability to various sample matrices.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. scielo.br [scielo.br]
- 4. Fluorimetric sequential injection determination of magnesium using 8-hydroxiquinoline-5-sulfonic acid in a micellar medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Quinoline-2-Sulfonic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biological activities of quinoline-2-sulfonic acid derivatives and related compounds. Due to the limited availability of data on this compound, this document also includes information on the structurally related isomer, 8-hydroxyquinoline-5-sulfonic acid, and the broader class of quinoline sulfonamides to provide a thorough understanding of the potential activities of this compound class. Detailed protocols for key experimental procedures are provided to facilitate further research and evaluation.
Biological Activities
Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a sulfonic acid or sulfonamide group can significantly influence the physicochemical and biological properties of the quinoline scaffold.
While specific data on this compound is limited, its structural isomer, 8-hydroxyquinoline-5-sulfonic acid (SQ) , has been reported to exhibit antibacterial, antifungal, and antitumor activities.[3] The biological activity of 8-hydroxyquinolines is often attributed to their ability to chelate metal ions.[3]
The broader class of quinoline sulfonamides has been more extensively studied and has demonstrated significant potential in drug discovery. These derivatives have been investigated as:
-
Anticancer Agents: Quinoline sulfonamides have shown cytotoxic effects against various cancer cell lines.[4][5] Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer progression, such as carbonic anhydrases and protein kinases.[6][7]
-
Antimicrobial Agents: Several quinoline-sulfonamide hybrids have been synthesized and evaluated for their antibacterial and antifungal activities.[8][9] These compounds can exhibit potent activity against a range of pathogens, including drug-resistant strains.[8]
-
Enzyme Inhibitors: The sulfonamide moiety is a well-known zinc-binding group, making quinoline sulfonamides effective inhibitors of metalloenzymes like carbonic anhydrases (CAs).[7][10] Inhibition of specific CA isoforms, such as CA IX, which is overexpressed in many tumors, is a promising strategy for cancer therapy.[10] Additionally, quinoline derivatives have been shown to inhibit other enzymes like Pim-1 kinase and DNA methyltransferases.[6]
Quantitative Data
The following tables summarize the quantitative biological activity data for quinoline-sulfonamide derivatives. This data provides a benchmark for the potential efficacy of this compound derivatives.
Table 1: Anticancer Activity of Quinoline-Sulfonamide Derivatives (IC50, µM)
| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference |
| Quinoline-Sulfonamide | 3b (bearing 4-methyl phenyl) | PANC-1 (Pancreatic) | ~4-fold lower than cisplatin | [4] |
| Quinoline-Sulfonamide | 3f (bearing 4-trifluoromethyl phenyl) | PANC-1 (Pancreatic) | ~2-fold lower than cisplatin | [4] |
| Quinoline-8-Sulfonamide | 3b | PANC-1 (Pancreatic) | 16.0% apoptosis | [4] |
| Quinoline-8-Sulfonamide | 3h | CAPAN-1 (Pancreatic) | 20.6% apoptosis | [4] |
| 8-hydroxyquinoline-5-sulfonamide | 3c | C-32 (Melanoma) | 21.3 | [5] |
| 8-hydroxyquinoline-5-sulfonamide | 3c | MDA-MB-231 (Breast) | 24.8 | [5] |
| 8-hydroxyquinoline-5-sulfonamide | 3c | A549 (Lung) | 23.5 | [5] |
Table 2: Antimicrobial Activity of Quinoline-Sulfonamide Derivatives (MIC, µg/mL)
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Quinoline-Sulfonamide Hybrid | QS-3 | P. aeruginosa | 64 | [8] |
| Quinoline-Sulfonamide Hybrid | QS-3 | E. faecalis | 128 | [8] |
| Quinoline-Sulfonamide Hybrid | QS-3 | E. coli | 128 | [8] |
| Quinoline-Sulfonamide Hybrid | QS-3 | S. typhi | 512 | [8] |
| Quinoline-Sulfonamide Complex | QBSC 4d | S. aureus | 0.0001904 | [9] |
| Quinoline-Sulfonamide Complex | QBSC 4d | E. coli | 0.00609 | [9] |
Table 3: Enzyme Inhibition by Quinoline-Sulfonamide Derivatives (Ki, nM)
| Compound Class | Derivative | Enzyme | Ki (nM) | Reference |
| Quinoline-based benzenesulfonamide | 13a | hCA IX | 25.8 | [10] |
| Quinoline-based benzenesulfonamide | 13b | hCA IX | 5.5 | [10] |
| Quinoline-based benzenesulfonamide | 13c | hCA IX | 18.6 | [10] |
| Quinoline-based benzenesulfonamide | 11c | hCA IX | 8.4 | [10] |
| Quinoline-based benzenesulfonamide | 13a | hCA XII | 9.8 | [10] |
| Quinoline-based benzenesulfonamide | 13b | hCA XII | 13.2 | [10] |
| Quinoline-based benzenesulfonamide | 13c | hCA XII | 8.7 | [10] |
Signaling Pathways and Experimental Workflows
The biological effects of quinoline derivatives are often mediated through their interaction with various cellular signaling pathways.
Figure 1: Potential signaling pathways targeted by quinoline derivatives.
The following diagram illustrates a general workflow for evaluating the anticancer activity of quinoline derivatives.
Figure 2: General workflow for evaluating the anticancer activity.
Experimental Protocols
Protocol 1: Determination of In Vitro Cytotoxicity using MTT Assay
This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, PANC-1, A549)
-
Culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the quinoline derivatives and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.[4][11]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is used to determine the lowest concentration of a quinoline derivative that inhibits the visible growth of a microorganism.[9]
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
This compound derivatives
-
0.5 McFarland standard
Procedure:
-
Prepare a stock solution of the quinoline derivative in a suitable solvent.
-
Dispense 100 µL of MHB into each well of a 96-well plate.
-
Add 100 µL of the stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well with 5 µL of the diluted bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]
Protocol 3: Carbonic Anhydrase Inhibition Assay
This colorimetric assay measures the inhibition of carbonic anhydrase activity.
Materials:
-
Human carbonic anhydrase (e.g., hCA I, II, IX)
-
Tris-HCl buffer (pH 7.4)
-
p-Nitrophenyl acetate (p-NPA) as substrate
-
This compound derivatives
-
96-well plate and microplate reader
Procedure:
-
Add 140 µL of Tris-HCl buffer, 20 µL of the test compound solution (at various concentrations), and 20 µL of the purified CA enzyme solution to the wells of a 96-well plate.
-
Incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of p-NPA solution.
-
Monitor the hydrolysis of p-NPA to p-nitrophenol by measuring the absorbance at 400 nm every 30 seconds for 10 minutes.
-
Calculate the rate of reaction and determine the percent inhibition and IC50 or Ki values.[3]
Protocol 4: Pim-1 Kinase Inhibition Assay
This protocol describes a luminescence-based assay to measure the inhibition of Pim-1 kinase.
Materials:
-
Recombinant Pim-1 kinase
-
Kinase assay buffer
-
ATP and a suitable peptide substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound derivatives
-
384-well plates and a luminometer
Procedure:
-
Dispense 1 µL of the quinoline derivative solution at various concentrations into the wells of a 384-well plate.
-
Add 2 µL of Pim-1 enzyme and 2 µL of the substrate/ATP mixture.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. 8-Hydroxyquinoline-5-Sulfonic Acid-Containing Poly(Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu2+ and Fe3+ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities | MDPI [mdpi.com]
- 3. New Quinoline Based Sulfonamide Derivatives: Cytotoxic and Apoptotic Activity Evaluation Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ijmphs.com [ijmphs.com]
- 6. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 8-Hydroxyquinoline-5-sulfonic acid | C9H7NO4S | CID 6792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]
Application Notes and Protocols for Quinoline Derivatives in the Development of Antibacterial Agents
Audience: Researchers, scientists, and drug development professionals.
Note on Quinoline-2-sulfonic acid: Extensive literature searches did not yield significant research specifically detailing the use of this compound as an antibacterial agent. The available scientific data is insufficient to provide detailed application notes or protocols on its direct antibacterial activity, mechanism of action, or extensive experimental evaluation.
However, a closely related and extensively studied class of compounds, quinoline-sulfonamide hybrids , has shown significant promise in the development of novel antibacterial agents. These molecules combine the structural features of quinoline, a known antibacterial scaffold, with a sulfonamide moiety, another established antibacterial pharmacophore. This document provides detailed application notes and protocols based on the available research for these quinoline-sulfonamide derivatives.
Introduction to Quinoline-Sulfonamide Hybrids
Quinoline-sulfonamide hybrids are synthetic compounds that merge a quinoline ring system with a sulfonamide functional group (-SO₂NR₂). This molecular hybridization strategy aims to develop potent antibacterial agents that may exhibit a dual mechanism of action, potentially overcoming existing drug resistance mechanisms.
The quinoline core, found in fluoroquinolone antibiotics, is known to target bacterial DNA synthesis by inhibiting essential enzymes like DNA gyrase and topoisomerase IV.[1] Concurrently, the sulfonamide moiety, characteristic of sulfa drugs, interferes with the bacterial folate biosynthesis pathway by inhibiting the dihydropteroate synthase (DHPS) enzyme.[1] The combination of these two pharmacophores into a single molecule presents a promising strategy for creating broad-spectrum antibacterial agents with potentially enhanced efficacy.
Data Presentation: Antibacterial Activity
The antibacterial efficacy of novel quinoline-sulfonamide derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in agar diffusion assays. Below are summarized results from representative studies.
Table 1: Minimum Inhibitory Concentration (MIC) of Representative Quinoline-Sulfonamide Derivatives
| Compound ID | Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |
| QS3 | Pseudomonas aeruginosa | Negative | 64 | [1][2] |
| Enterococcus faecalis | Positive | 128 | [1] | |
| Escherichia coli | Negative | 128 | [1] | |
| Salmonella typhi | Negative | 512 | [1] | |
| QBSC 4b (Cu complex) | Staphylococcus aureus | Positive | 48.75 | [3] |
| Escherichia coli | Negative | 48.75 | [3] | |
| QBSC 4d (Cd complex) | Staphylococcus aureus | Positive | 0.0019 | [3] |
| Escherichia coli | Negative | 0.0609 | [3] | |
| Compound 3c | Staphylococcus aureus (MRSA) | Positive | Comparable to oxacillin/ciprofloxacin | [4] |
| Compound 3l | Escherichia coli | Negative | 7.81 | [5] |
| Candida albicans | - | 31.125 | [5] |
Table 2: Zone of Inhibition for Representative Quinoline-Sulfonamide Derivatives
| Compound ID | Bacterial Strain | Gram Stain | Zone of Inhibition (mm) | Reference |
| QS1 | Escherichia coli | Negative | 6 | [1] |
| QS3 | Escherichia coli | Negative | 12 | [1] |
| Salmonella typhi | Negative | 11 | [1] | |
| QBSC 4d (Cd complex) | Staphylococcus aureus | Positive | 21 | [3][6] |
| Escherichia coli | Negative | 19 | [3][6] | |
| Ligand 3a | Staphylococcus aureus | Positive | 18 | [3] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[7][8]
Materials:
-
Test quinoline-sulfonamide compound
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipette
-
Incubator (35°C ± 2°C)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Further dilutions are made in CAMHB to achieve a concentration that is twice the highest concentration to be tested.
-
Inoculum Preparation: a. Pick several colonies of the test bacterium from a fresh agar plate and suspend them in sterile saline. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]
-
Plate Preparation (Serial Dilution): a. Add 100 µL of CAMHB to all wells of a 96-well plate, except for the first column. b. Add 200 µL of the twofold concentrated compound solution to the wells of the first column. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this across the plate. Discard 100 µL from the final column of dilutions.[7] d. This creates a gradient of decreasing compound concentrations across the plate. e. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the negative control). The final volume in each well should be 200 µL.
-
Incubation: Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[7]
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Protocol 2: Antibacterial Screening by Agar Well Diffusion Method
This method is a standard preliminary test to evaluate the antibacterial activity of a compound.[9][10][11]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial culture in logarithmic growth phase
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Test quinoline-sulfonamide compound at known concentrations
-
Positive control (e.g., Ciprofloxacin)
-
Negative control (solvent used for the compound)
-
Micropipettes
-
Incubator (37°C)
-
Calipers or a ruler
Procedure:
-
Inoculation of Agar Plates: a. Dip a sterile cotton swab into a standardized bacterial suspension (adjusted to 0.5 McFarland standard). b. Evenly streak the swab over the entire surface of an MHA plate to create a uniform bacterial lawn.
-
Well Creation: a. Aseptically punch wells of 6-8 mm in diameter into the inoculated agar plate using a sterile cork borer.[12]
-
Application of Test Compound: a. Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.[12] b. Add the positive and negative controls to separate wells on the same plate.
-
Pre-diffusion: Allow the plates to stand for about 1-2 hours at room temperature to permit the diffusion of the compounds into the agar.
-
Incubation: Invert the plates and incubate them at 37°C for 18-24 hours.[9]
-
Measurement and Interpretation: a. After incubation, measure the diameter of the clear zone of inhibition (where bacterial growth is suppressed) around each well in millimeters (mm). b. A larger zone of inhibition indicates greater antibacterial activity.
Visualizations: Signaling Pathways and Workflows
Caption: Workflow for antibacterial susceptibility testing.
Caption: Proposed dual mechanism of antibacterial action.
References
- 1. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes | MDPI [mdpi.com]
- 6. [PDF] Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hereditybio.in [hereditybio.in]
- 10. botanyjournals.com [botanyjournals.com]
- 11. chemistnotes.com [chemistnotes.com]
- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anticancer Properties of Quinoline Sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline scaffolds are a significant class of heterocyclic compounds that have demonstrated a broad range of biological activities, including potent anticancer properties. This document provides an overview of the anticancer properties of quinoline sulfonamide derivatives, focusing on their mechanism of action, cytotoxicity against various cancer cell lines, and detailed protocols for relevant in vitro assays.
Note: While the topic of interest is quinoline-2-sulfonic acid derivatives, a comprehensive review of the current scientific literature did not yield specific quantitative data on the anticancer properties of this particular isomeric class. Therefore, these application notes focus on the closely related and well-studied quinoline sulfonamide derivatives to provide relevant insights and experimental protocols. The presented data should be considered representative of the broader class of quinoline-based sulfonated compounds.
Data Presentation: Cytotoxicity of Quinoline Sulfonamide Derivatives
The following tables summarize the in vitro cytotoxic activity of various quinoline sulfonamide derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of a compound that inhibits 50% of cell growth), which is a standard measure of a compound's potency.
Table 1: Cytotoxicity (IC₅₀, µM) of Quinoline Sulfonamide Derivatives Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 9e | Jurkat (Leukemia) | 7.43 ± 7.40 | - | - |
| 9j | MOLT-4 (Leukemia) | 5.57 ± 7.56 | - | - |
| 9n | RAMOS (Lymphoma) | 2.76 ± 0.79 | - | - |
| 9e | K562 (Leukemia) | 5.47 ± 1.71 | - | - |
| Compound 3b | PANC-1 (Pancreatic) | ~4-fold lower than Cisplatin | Cisplatin | - |
| Compound 3f | PANC-1 (Pancreatic) | ~2-fold lower than Cisplatin | Cisplatin | - |
| Compound 3h | CAPAN-1 (Pancreatic) | Significant cytotoxicity | - | - |
| Compound 3k | CAPAN-1 (Pancreatic) | Significant cytotoxicity | - | - |
| Compound 3n | CAPAN-1 (Pancreatic) | Significant cytotoxicity | - | - |
| Compound 3c | C-32 (Melanoma) | 21.3 | Cisplatin | 18.5 |
| Compound 3c | MDA-MB-231 (Breast) | 24.8 | Cisplatin | 21.2 |
| Compound 3c | A549 (Lung) | 23.5 | Cisplatin | 19.8 |
Note: The IC50 values are compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution.[1][2][3]
Signaling Pathways and Mechanisms of Action
Quinoline sulfonamide derivatives have been shown to exert their anticancer effects through the modulation of several key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
PI3K/Akt/mTOR Pathway Inhibition
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth, survival, and proliferation. This pathway is frequently hyperactivated in many cancers. Several quinoline sulfonamide hybrids have been designed to inhibit key components of this pathway, such as PI3K, thereby blocking downstream signaling and inhibiting cancer cell growth.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline sulfonamide derivatives.
VEGFR-2 Signaling and Angiogenesis Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Some quinoline sulfonamide-containing compounds act as multi-kinase inhibitors that target VEGFR-2, thereby inhibiting angiogenesis and restricting tumor growth.
Caption: Inhibition of VEGFR-2 signaling and angiogenesis by quinoline sulfonamide derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anticancer properties of quinoline sulfonamide derivatives.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: General workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline sulfonamide derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for apoptosis detection using Annexin V-FITC and PI staining.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of quinoline sulfonamide derivatives for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Protocol:
-
Cell Treatment: Treat cells with the quinoline sulfonamide derivatives for the desired time period.
-
Cell Harvesting: Harvest approximately 1-2 x 10⁶ cells.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise and incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet twice with cold PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.
-
PI Staining: Add propidium iodide to a final concentration of 50 µg/mL and incubate in the dark for 15-30 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry.
Conclusion
Quinoline sulfonamide derivatives represent a promising class of compounds with significant anticancer potential. Their ability to target key signaling pathways and induce cytotoxicity in a variety of cancer cell lines makes them attractive candidates for further drug development. The protocols outlined in this document provide a framework for the systematic evaluation of these and other novel anticancer agents. Further research into the specific activities of this compound derivatives is warranted to fully explore the therapeutic potential of this chemical class.
References
Troubleshooting & Optimization
Technical Support Center: Regioselective Synthesis of Quinoline-2-Sulfonic Acid and its Derivatives
Welcome to the Technical Support Center. This resource is tailored for researchers, scientists, and professionals in drug development facing challenges in the regioselective synthesis of quinoline-2-sulfonic acid and related 2-sulfonylquinoline derivatives. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is the direct sulfonation of quinoline not a viable method for synthesizing this compound?
A1: Direct sulfonation of quinoline using methods like fuming sulfuric acid is an electrophilic aromatic substitution reaction. Under these conditions, the benzene ring of the quinoline nucleus is preferentially attacked, leading to a mixture of quinoline-5-sulfonic acid and quinoline-8-sulfonic acid, particularly at elevated temperatures. The pyridine ring is deactivated towards electrophilic attack, making the formation of this compound unfavorable via this route.
Q2: What is the most effective general strategy for introducing a sulfonyl group at the C2 position of the quinoline ring?
A2: The most successful and regioselective strategy is the deoxygenative C2-sulfonylation of quinoline N-oxides . This approach activates the C2 position for nucleophilic attack by a suitable sulfur nucleophile. Various protocols exist that utilize this strategy with different sulfonylating agents and reaction conditions.
Q3: Can I synthesize this compound directly?
A3: The direct synthesis of this compound is challenging. Most documented methods focus on the synthesis of more stable 2-sulfonylquinolines (quinoline sulfones). The conversion of these sulfones to the free sulfonic acid is not widely reported and may present additional synthetic hurdles. An alternative potential route is the nucleophilic substitution of 2-chloroquinoline with a sulfite reagent.
Q4: What are the main advantages of using quinoline N-oxides as a starting material?
A4: Using quinoline N-oxides offers several advantages:
-
Regioselectivity: The N-oxide functionality activates the C2 and C4 positions, directing substitution to these sites.
-
Milder Conditions: Compared to classical quinoline syntheses that often require harsh acidic and high-temperature conditions, many N-oxide-based methods proceed under milder conditions.
-
Versatility: A wide range of sulfonylating agents can be used, allowing for the synthesis of diverse 2-sulfonylquinoline derivatives.
Troubleshooting Guide
Issue 1: Low or no yield in the deoxygenative C2-sulfonylation of quinoline N-oxide.
| Possible Cause | Troubleshooting Step |
| Inefficient N-oxide activation | Ensure the activating agent (e.g., sulfonyl chloride, Ts2O) is fresh and added under anhydrous conditions. The choice of activating agent can be critical; consider screening different options if one fails. |
| Poor nucleophilicity of the sulfonylating agent | If using sodium sulfinates, ensure they are of high purity and solubility in the reaction medium. For methods generating the nucleophile in situ (e.g., from CS2 and an amine), check the purity of the precursors. |
| Sub-optimal reaction temperature | Most deoxygenative sulfonylations are run at room temperature. However, depending on the specific substrates, gentle heating may be required. Conversely, highly reactive substrates might require cooling to prevent side reactions. Monitor the reaction by TLC to optimize the temperature. |
| Presence of water | The activating agents are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Incompatible catalyst (if applicable) | For copper-catalyzed reactions, ensure the correct copper source and ligand (if any) are used. The catalyst's oxidation state can be crucial. |
Issue 2: Formation of multiple products or regioisomers.
| Possible Cause | Troubleshooting Step |
| Side reactions at other positions | While C2-sulfonylation is generally favored with N-oxides, substitution at C4 can sometimes occur. Adjusting the steric bulk of the sulfonylating agent or the reaction temperature may improve selectivity. |
| Decomposition of starting material or product | Prolonged reaction times or excessive heat can lead to decomposition. Monitor the reaction progress closely and work up the reaction as soon as the starting material is consumed. |
| Incomplete deoxygenation | Some methods may yield the sulfonylated quinoline N-oxide as a byproduct. Ensure the deoxygenating agent is present in a sufficient stoichiometric amount. |
Issue 3: Difficulty in product purification.
| Possible Cause | Troubleshooting Step |
| Product co-elutes with byproducts | Standard column chromatography on silica gel is typically effective. Experiment with different solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol) to achieve better separation. |
| Product is a salt or highly polar | For sulfonic acids or their salts, purification by crystallization is often more effective than chromatography.[1][2] Consider converting the product to a more crystalline salt (e.g., with an organic amine) for purification, followed by liberation of the free acid.[1] |
| Residual catalyst or reagents | Ensure the work-up procedure effectively removes all catalysts and unreacted reagents. Aqueous washes with appropriate pH adjustments can be crucial. |
Data Presentation
Table 1: Comparison of Selected Methods for Regioselective C2-Sulfonylation of Quinoline N-Oxides
| Method | Sulfonylating Agent | Promoter/Catalyst | Solvent | Temp. (°C) | Typical Yield (%) | Reference |
| Method A | Sulfonyl Chlorides | CS2 / Diethylamine | CH2Cl2 | Room Temp. | 62-83 | [3] |
| Method B | Sodium Sulfinates | TsCl / H2O | Water | Room Temp. | Good to Excellent | [4] |
| Method C | Sulfonic Acids | Organic Dye / Visible Light | Ambient Air | Room Temp. | Good to Excellent | [4] |
| Method D | 2-Chloroquinoline | Sodium Sulfite | Not Specified | Not Specified | Plausible Route | [5] |
Note: Yields are highly substrate-dependent.
Experimental Protocols
Protocol 1: Deoxygenative C2-Sulfonylation using Sulfonyl Chlorides with CS2/Diethylamine [3]
This protocol describes a transition-metal-free approach for the synthesis of 2-sulfonylquinolines.
-
Reaction Setup: To a round-bottom flask, add the quinoline N-oxide (0.3 mmol, 1.0 equiv.), dichloromethane (CH2Cl2, 3 mL), carbon disulfide (CS2, 0.45 mmol, 1.5 equiv.), and diethylamine (0.6 mmol, 2.0 equiv.).
-
Reagent Addition: Add the desired sulfonyl chloride (0.6 mmol, 2.0 equiv.) to the stirred mixture.
-
Reaction: Stir the reaction mixture at room temperature for 15–30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, add CH2Cl2 (10 mL) and water (10 mL) to the mixture. Separate the organic layer, and extract the aqueous layer with CH2Cl2 (2 x 10 mL).
-
Isolation: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-sulfonylquinoline.
Protocol 2: Nucleophilic Substitution of 2-Chloroquinoline (Hypothetical)
This protocol is a proposed method based on the principles of nucleophilic aromatic substitution.
-
Reaction Setup: In a sealed reaction vessel, dissolve 2-chloroquinoline (1.0 equiv.) in a suitable polar aprotic solvent such as DMF or DMSO.
-
Reagent Addition: Add an excess of a sulfite salt, such as sodium sulfite (Na2SO3, ~2-3 equiv.). The addition of a phase-transfer catalyst may be beneficial.
-
Reaction: Heat the mixture to an elevated temperature (e.g., 100-150 °C) and stir for several hours. Monitor the disappearance of the 2-chloroquinoline by TLC or GC-MS.
-
Work-up: Cool the reaction mixture and pour it into water. Acidify the solution with a strong acid (e.g., HCl) to precipitate the this compound.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic pathway via quinoline N-oxide activation.
Caption: Decision tree for troubleshooting low product yield.
References
- 1. US4398916A - Process for purification of quinoline yellow - Google Patents [patents.google.com]
- 2. US2999094A - Quinoline sulfonation process - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Sulfonation of Quinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the sulfonation of quinoline. Our aim is to help you navigate common challenges and side reactions encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of quinoline sulfonation?
The sulfonation of quinoline is an electrophilic substitution reaction that primarily yields a mixture of quinoline-5-sulfonic acid and quinoline-8-sulfonic acid. The distribution of these isomers is highly dependent on the reaction temperature, a concept known as thermodynamic versus kinetic control.[1][2] At elevated temperatures, typically around 300°C, the thermodynamically more stable quinoline-6-sulfonic acid becomes the favored product.
Q2: What are the common side reactions observed during the sulfonation of quinoline?
Several side reactions can occur, impacting the yield and purity of the desired product. These include:
-
Polysulfonation: The introduction of multiple sulfonic acid groups onto the quinoline ring.[3]
-
Carbonization: At temperatures exceeding 180°C, quinoline can decompose, leading to charring and the formation of tarry byproducts.[3]
-
Formation of Quinoline Sulfate: Quinoline, being a basic compound, reacts with sulfuric acid to form quinoline sulfate. This salt has limited solubility in the reaction medium and can precipitate, especially if there is an insufficient excess of sulfuric acid.[3]
Q3: How does reaction temperature influence the isomer distribution?
The temperature of the sulfonation reaction is a critical parameter that governs the ratio of the resulting sulfonic acid isomers. This is a classic example of kinetic versus thermodynamic control:[1][2][4][5]
-
Kinetic Control (Lower Temperatures): At lower reaction temperatures, the reaction is under kinetic control, favoring the formation of the product that is formed fastest. In the case of quinoline sulfonation, this is typically the quinoline-5-sulfonic acid and quinoline-8-sulfonic acid.
-
Thermodynamic Control (Higher Temperatures): At higher temperatures, the reaction becomes reversible, allowing for an equilibrium to be established. This favors the formation of the most stable isomer, which is quinoline-6-sulfonic acid.
| Temperature (°C) | Predominant Product(s) | Control |
| ~120-180 | Quinoline-8-sulfonic acid | Kinetic |
| ~220 | Mixture of Quinoline-5-sulfonic acid and Quinoline-8-sulfonic acid | Mixed |
| ~300 | Quinoline-6-sulfonic acid | Thermodynamic |
Q4: What is the recommended concentration of oleum for the sulfonation of quinoline?
The concentration of sulfur trioxide (SO₃) in the oleum is a crucial factor. A high concentration of SO₃ is necessary to drive the reaction towards the desired sulfonic acid and to minimize the amount of unreacted quinoline sulfate.[3] Generally, oleum with a high concentration of SO₃, preferably between 50% and 65% by weight, is recommended to ensure the efficiency of the process.[3]
Troubleshooting Guides
This section addresses specific issues you might encounter during the sulfonation of quinoline and provides actionable solutions.
Issue 1: Low Yield of the Desired Sulfonic Acid Isomer
| Symptom | Possible Cause | Troubleshooting Steps |
| Low overall yield of sulfonated products. | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or cautiously increasing the temperature, while being mindful of the increased risk of side reactions at higher temperatures.[1] |
| Moisture Contamination: Sulfonating agents like oleum are highly reactive with water, which can lead to their decomposition. | Ensure all glassware is thoroughly dried before use. Handle oleum under anhydrous conditions, for instance, under a nitrogen or argon atmosphere.[1] | |
| Suboptimal Oleum Concentration: Too low a concentration of SO₃ may result in an incomplete reaction. | Use fresh, high-quality oleum with the appropriate SO₃ concentration for your desired product. | |
| Predominance of an undesired isomer. | Incorrect Reaction Temperature: The isomer distribution is highly sensitive to temperature. | Carefully control the reaction temperature using a suitable heating mantle with a temperature controller and a thermometer immersed in the reaction mixture. Refer to the table above for temperature guidelines for specific isomers. |
Issue 2: Excessive Charring or Tar Formation
| Symptom | Possible Cause | Troubleshooting Steps |
| The reaction mixture turns dark brown or black, and a tar-like substance is formed. | Excessively High Reaction Temperature: Temperatures above 180°C can lead to the carbonization of quinoline.[3] | Maintain strict temperature control. Use a well-controlled heating system and ensure efficient stirring to avoid localized overheating. |
| Vigorous Exothermic Reaction: The reaction between quinoline and oleum is highly exothermic, which can lead to a rapid and uncontrolled temperature increase. | Add the quinoline to the oleum slowly and in portions, with efficient cooling and stirring. Consider using a dropping funnel for controlled addition. |
Issue 3: Precipitation of a Solid During the Reaction
| Symptom | Possible Cause | Troubleshooting Steps |
| A solid precipitates from the reaction mixture, hindering stirring and further reaction. | Formation of Quinoline Sulfate: Insufficient excess of sulfuric acid can lead to the precipitation of quinoline sulfate.[3] | Use a sufficient excess of oleum. The recommended weight ratio of oleum to quinoline is at least 2:1.[3] Continuous stirring is also crucial to maintain a homogeneous mixture. |
Issue 4: Difficulty in Isolating the Product
| Symptom | Possible Cause | Troubleshooting Steps |
| The desired sulfonic acid does not precipitate upon addition of water or ice. | Insufficient Water Added: An inadequate amount of water may not be enough to cause precipitation. | Add a sufficient quantity of cold water or crushed ice to the reaction mixture with vigorous stirring to induce precipitation of the sulfonic acid. |
| The precipitated product is difficult to filter or is highly impure. | Occlusion of Impurities: Rapid precipitation can lead to the trapping of impurities within the product crystals. | Cool the mixture slowly after the addition of water to allow for the formation of larger, purer crystals. Wash the filtered product with cold water to remove any occluded acid.[3] |
Experimental Protocols
Protocol 1: Synthesis of Quinoline-8-sulfonic Acid
This protocol is adapted from established procedures for the preferential formation of quinoline-8-sulfonic acid.[6]
Materials:
-
Quinoline (100g)
-
65% Fuming sulfuric acid (oleum) (250g)
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Ice water
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500ml three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel.
Procedure:
-
Place 250g of 65% fuming sulfuric acid into the 500ml three-necked flask.
-
While stirring vigorously, slowly add 100g of quinoline from the dropping funnel. Maintain the reaction temperature below 60°C by using an ice bath if necessary. The addition should take approximately 3 hours.
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After the addition is complete, continue stirring for another 30 minutes.
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Slowly heat the reaction mixture to 120°C and maintain this temperature for 3 hours.
-
Cool the reaction mixture to room temperature.
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In a separate beaker, prepare 400g of ice water.
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Under continuous stirring, slowly pour the sulfonated mixture into the ice water.
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Cool the resulting mixture to approximately 5°C to ensure complete precipitation.
-
Filter the precipitate using a Buchner funnel.
-
Wash the collected solid with a small amount of cold water.
-
Dry the product to obtain quinoline-8-sulfonic acid.
Protocol 2: HPLC Analysis of Quinoline Sulfonic Acid Isomers
This method provides a general framework for the separation and analysis of quinoline sulfonic acid isomers. Method optimization may be required based on the specific instrument and column used.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1 M ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[3][7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where all isomers show significant absorbance (e.g., 254 nm).
-
Injection Volume: 20 µL.
Sample Preparation:
-
Accurately weigh a small amount of the reaction mixture or isolated product.
-
Dissolve the sample in the mobile phase or a suitable solvent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Quantification: Prepare standard solutions of known concentrations for each of the quinoline sulfonic acid isomers (5-, 6-, and 8-). Construct a calibration curve for each isomer by plotting the peak area against the concentration. The concentration of each isomer in the sample can then be determined from its peak area using the corresponding calibration curve.
Visualizations
Caption: Reaction pathway for the sulfonation of quinoline.
Caption: General troubleshooting workflow for quinoline sulfonation.
References
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Quinoline-5-sulphonic acid | SIELC Technologies [sielc.com]
- 4. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Determination of sulphonated quinophthalones in Quinoline Yellow and its lakes using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Purification of Quinoline-2-Sulfonic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of quinoline-2-sulfonic acid from reaction mixtures. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Troubleshooting Guides
Encountering issues during the purification of this compound is common. This guide provides solutions to frequently observed problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation | - Inappropriate Solvent: The compound may be too soluble or insoluble in the chosen solvent. - Solution Too Dilute: The concentration of this compound is below the saturation point. - Presence of Impurities: Impurities can inhibit crystal nucleation and growth. - Rapid Cooling: Cooling the solution too quickly can lead to oiling out instead of crystallization. | - Solvent Screening: Test a range of solvents or solvent mixtures. Water, ethanol, or aqueous ethanol are good starting points. For difficult cases, consider solvents like DMF or DMSO. - Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration. - Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of pure this compound. - Slow Cooling: Allow the solution to cool slowly to room temperature, followed by gradual cooling in an ice bath or refrigerator. |
| Product "Oils Out" Instead of Crystallizing | - High Impurity Level: Significant amounts of impurities can lower the melting point of the mixture, leading to the formation of an oil. - Solvent Choice: The solvent may not be ideal for crystallization. - Cooling Rate: The solution was cooled too rapidly. | - Initial Purification: Perform a preliminary purification step, such as an acid-base extraction, to remove gross impurities before recrystallization. - Change Solvent System: Switch to a different solvent or a solvent pair where the compound has lower solubility at room temperature. - Controlled Cooling: Ensure a slow and gradual cooling process to allow for proper crystal lattice formation. |
| Poor Purity After Recrystallization | - Occlusion of Impurities: Impurities may have been trapped within the crystal lattice during rapid crystal growth. - Incomplete Removal of Mother Liquor: Residual solvent containing dissolved impurities remains on the crystals. - Co-crystallization of Isomers: Other quinoline sulfonic acid isomers (e.g., 5- or 8-isomers) may have similar solubility and crystallize with the desired product. | - Slow Crystallization: Allow crystals to form slowly to minimize the inclusion of impurities. - Thorough Washing: Wash the filtered crystals with a small amount of cold, fresh solvent to remove the mother liquor. - Multiple Recrystallizations: A second recrystallization may be necessary to achieve high purity. - Analytical Monitoring: Use techniques like HPLC to assess the isomeric purity and guide further purification steps. |
| Low Yield of Purified Product | - Product Loss During Transfers: Material is lost when transferring between flasks and during filtration. - Product Remains in Mother Liquor: The compound has significant solubility in the solvent even at low temperatures. - Decomposition: The product may be degrading under the purification conditions (e.g., high heat). | - Careful Handling: Minimize the number of transfers and ensure all equipment is rinsed with the mother liquor to recover as much product as possible. - Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Recover from Mother Liquor: Concentrate the mother liquor and attempt a second crop of crystals. - Mild Conditions: Avoid prolonged heating and use the lowest effective temperature for dissolution. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: The most common impurities include unreacted quinoline, residual sulfonating agents (e.g., sulfuric acid), and other quinoline sulfonic acid isomers, primarily quinoline-5-sulfonic acid and quinoline-8-sulfonic acid, which are common byproducts of the sulfonation of quinoline.[1]
Q2: How can I remove residual sulfuric acid from my product?
A2: After filtration, washing the crystalline product with a small amount of cold water or an appropriate cold organic solvent can effectively remove residual sulfuric acid.[2]
Q3: My crude product is a dark, tarry material. How should I proceed with purification?
A3: Tarry materials often indicate the presence of significant impurities and byproducts. Before attempting recrystallization, it is advisable to perform a preliminary purification. This could involve dissolving the crude material in a basic aqueous solution, filtering to remove insoluble tars, and then re-precipitating the this compound by adding acid.
Q4: What is the best way to assess the purity of my final product?
A4: High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the purity of this compound and quantifying any isomeric impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify impurities.
Q5: Can I use a rotary evaporator to concentrate the recrystallization solution?
A5: Yes, a rotary evaporator can be used to carefully remove excess solvent. However, be cautious not to concentrate the solution to dryness, as this will deposit all dissolved impurities back onto your product. Concentrate until you observe the initial formation of crystals, then allow the solution to cool slowly.
Experimental Protocols
The following are generalized protocols that should be optimized for your specific crude product.
Protocol 1: Recrystallization from an Aqueous System
This method is a good starting point, particularly for removing inorganic impurities.
-
Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of deionized water and heat the mixture with stirring to near boiling until the solid is completely dissolved. If the solid does not dissolve, add small portions of hot water until a clear solution is obtained.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Recrystallization from an Organic Solvent or Solvent Pair
This method is useful for removing organic impurities.
-
Solvent Selection: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, N,N-dimethylformamide) at room and elevated temperatures to find a suitable solvent or solvent pair (one solvent in which the compound is soluble and another in which it is sparingly soluble).
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is fully dissolved.
-
Crystallization: If using a single solvent, allow the solution to cool slowly as described in Protocol 1. If using a solvent pair, add the second solvent (the one in which the compound is less soluble) dropwise to the hot solution until a slight cloudiness persists. Then, add a few drops of the first solvent to redissolve the precipitate and allow the solution to cool slowly.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent or the solvent in which the compound is less soluble.
-
Drying: Dry the crystals under vacuum.
Quantitative Data Summary
The following table should be used to record and compare data from your purification experiments.
| Purification Method | Starting Material Purity (%) | Final Product Purity (%) | Yield (%) | Optimal Conditions (Solvent, Temperature, etc.) |
| Recrystallization (Aqueous) | ||||
| Recrystallization (Organic) | ||||
| Other |
Purity should be determined by a suitable analytical method such as HPLC or NMR.
Visualizations
Experimental Workflow for Purification
Caption: General experimental workflow for the purification of this compound by recrystallization.
Logical Relationship of Troubleshooting Steps
Caption: Logical relationships between common purification problems and their respective solutions.
References
Technical Support Center: Recrystallization Methods for Quinoline Sulfonic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the recrystallization of quinoline sulfonic acids. Below, you will find troubleshooting advice for common experimental issues, detailed experimental protocols, and comparative data to assist in the purification of these compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges that may be encountered during the recrystallization of quinoline sulfonic acid derivatives.
Q1: My quinoline sulfonic acid is not crystallizing from the solution, even after cooling. What are the possible reasons and solutions?
A1: Failure to crystallize is a common issue that can arise from several factors:
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Solution is not saturated: The concentration of your quinoline sulfonic acid in the solvent may be too low.
-
Solution: Reduce the volume of the solvent by gentle heating and evaporation to increase the concentration. Be cautious not to evaporate too much solvent, which could cause the compound to "oil out."
-
-
Inappropriate solvent: The compound may be too soluble in the chosen solvent, even at low temperatures.
-
Solution: Select a different solvent in which the compound has lower solubility at room temperature. Alternatively, a mixed-solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid.
-
-
Lack of nucleation sites: Crystal formation requires an initial point for growth.
-
Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface. Another method is to add a "seed crystal" of the pure compound to the solution.
-
Q2: My compound is separating as an oil instead of crystals ("oiling out"). How can I resolve this?
A2: "Oiling out" occurs when the solute precipitates at a temperature above its melting point or when the concentration is too high.
-
Solution:
-
Re-dissolve and cool slowly: Reheat the solution until the oil dissolves completely. Allow the solution to cool at a much slower rate. Insulating the flask can help with this.
-
Use more solvent: The solution may be too concentrated. Add a small amount of additional hot solvent to the mixture and then allow it to cool slowly.
-
Change the solvent system: The boiling point of your solvent may be too high. Try a solvent with a lower boiling point or a different polarity.
-
Q3: The yield of my recrystallized quinoline sulfonic acid is very low. How can I improve it?
A3: A low yield can be due to several factors:
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Using too much solvent: An excessive amount of solvent will retain more of your compound in the solution even after cooling.
-
Solution: Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
-
Premature crystallization: If crystals form in the funnel during hot filtration, you will lose a portion of your product.
-
Solution: Use a pre-heated funnel and flask for the hot filtration step to prevent the solution from cooling and crystallizing prematurely.
-
-
Incomplete cooling: Not allowing the solution to cool sufficiently will result in less product crystallizing out.
-
Solution: After the solution has cooled to room temperature, place it in an ice bath to maximize crystal formation.
-
Q4: The purity of my quinoline sulfonic acid did not improve after recrystallization. What went wrong?
A4: If the purity has not improved, consider the following:
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Inappropriate solvent choice: The impurities may have similar solubility characteristics to your target compound in the chosen solvent.
-
Solution: Experiment with different solvents or solvent systems to find one that better separates the compound from its impurities.
-
-
Crystallization occurred too quickly: Rapid crystal formation can trap impurities within the crystal lattice.
-
Solution: Ensure the solution cools slowly and without agitation to allow for the formation of purer crystals.
-
Data Presentation: Solvent Selection for Quinoline Sulfonic Acids
Due to the limited availability of specific quantitative solubility data in public literature, the following table provides a general guideline for solvent selection based on the polarity of common quinoline sulfonic acids. Researchers should perform their own solubility tests to determine the optimal solvent or solvent system for their specific compound.
| Quinoline Sulfonic Acid Isomer | Common Solvents for Recrystallization | General Observations |
| Quinoline-8-sulfonic acid | Water, Aqueous Ethanol | Slightly soluble in cold water, with solubility increasing upon heating.[1] Recrystallization can be achieved by dissolving in hot water and allowing it to cool.[2] |
| Quinoline-5-sulfonic acid | Water, Ethanol/Water mixtures | Similar to the 8-isomer, water is a potential recrystallization solvent. |
| Substituted Quinoline Sulfonic Acids | Alcohols (Ethanol, Methanol), Water, Acetic Acid, Acetone, Dioxane, DMF | The presence of other functional groups will significantly alter the solubility. A mixed-solvent approach is often necessary. |
Note: The solubility of quinoline sulfonic acids is also pH-dependent. Adjusting the pH of an aqueous solution can be a powerful tool to control solubility and induce crystallization.[3][4][5][6]
Experimental Protocols
Below are detailed methodologies for common recrystallization techniques applicable to quinoline sulfonic acids.
Protocol 1: Single-Solvent Recrystallization
This is the most common and straightforward recrystallization method.
-
Solvent Selection: In a test tube, add a small amount of the crude quinoline sulfonic acid. Add a few drops of a potential solvent and observe the solubility at room temperature. Heat the test tube and add more solvent dropwise until the solid dissolves. A suitable solvent will dissolve the compound when hot but not at room temperature.[7][8]
-
Dissolution: In an Erlenmeyer flask, add the crude compound and the chosen solvent. Heat the mixture to boiling while stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.[7]
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[9]
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote slow cooling, you can insulate the flask.
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Crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[9]
-
Drying: Dry the purified crystals, for example, in a desiccator under vacuum.
Protocol 2: Mixed-Solvent Recrystallization
This method is useful when no single solvent provides the desired solubility characteristics.
-
Solvent Selection: Choose a pair of miscible solvents. One solvent should readily dissolve the quinoline sulfonic acid at all temperatures (the "good" solvent), while the other should not dissolve it at any temperature (the "poor" solvent).[7]
-
Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent.
-
Addition of "Poor" Solvent: While the solution is hot, slowly add the "poor" solvent dropwise until the solution becomes cloudy (turbid).
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 6-8 from the Single-Solvent Recrystallization protocol.
Visualizing Experimental Workflows
Single-Solvent Recrystallization Workflow
Caption: A typical workflow for purifying quinoline sulfonic acids using a single solvent.
Troubleshooting Logic for "Oiling Out"
Caption: A decision-making diagram for addressing the issue of a compound "oiling out".
References
- 1. 8-Quinolinesulfonic Acid | Properties, Uses, Safety, Supplier in China [quinoline-thiophene.com]
- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 3. benchchem.com [benchchem.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Effect of Impurities on the Growth Kinetics of Crystals - R Discovery [discovery.researcher.life]
- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Home Page [chem.ualberta.ca]
- 8. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
Optimizing reaction conditions for the synthesis of 2-sulfonylquinolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2-sulfonylquinolines.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 2-sulfonylquinolines?
A1: The two main strategies for synthesizing 2-sulfonylquinolines are:
-
Direct deoxygenative C2-H sulfonylation of quinoline N-oxides: This is a modern and efficient approach that avoids the pre-functionalization of the quinoline ring.[1][2] Various sulfonylating agents like sulfonyl chlorides, sodium sulfinates, and sulfinic acids can be used.[1][3][4]
-
Cross-coupling reactions of 2-haloquinolines: This traditional method involves the reaction of a 2-haloquinoline with a suitable sulfonylating agent.[1] However, it requires the synthesis of the 2-haloquinoline precursor, which can involve harsh reagents.[1]
Q2: I am getting a low yield in the deoxygenative C2-H sulfonylation of quinoline N-oxide with a sulfonyl chloride. What are the potential causes?
A2: Low yields in this reaction can often be attributed to several factors:
-
Suboptimal Solvent: The choice of solvent significantly impacts the reaction efficiency. Dichloromethane (CH₂Cl₂) has been reported to be the most effective solvent for this transformation.[1] Using other solvents like THF, 1,4-dioxane, or acetonitrile can lead to lower yields.
-
Incorrect Stoichiometry of Reagents: The amounts of carbon disulfide (CS₂) and diethylamine (Et₂NH) are crucial. An excess of both reagents has been shown to improve the yield significantly.[1]
-
Nature of the Sulfonyl Chloride: While a wide range of aryl sulfonyl chlorides are suitable substrates, aliphatic sulfonyl chlorides like methanesulfonyl chloride have been reported to fail in this reaction.[1]
-
Quality of Reagents: The purity of the quinoline N-oxide, sulfonyl chloride, and other reagents is critical. Impurities can interfere with the reaction and lead to the formation of byproducts.
-
Incomplete Reaction: Insufficient reaction time can lead to a low yield. It is important to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
Q3: Are there any common side products in the synthesis of 2-sulfonylquinolines from quinoline N-oxides?
A3: While the deoxygenative C2-sulfonylation is generally a clean reaction, potential side products can arise from incomplete reaction or alternative reaction pathways. Unreacted starting material (quinoline N-oxide) may be present if the reaction does not go to completion. The formation of other regioisomers is generally not observed in this specific reaction, which shows high selectivity for the C2 position.
Q4: What is the best work-up and purification procedure for 2-sulfonylquinolines?
A4: A standard work-up procedure involves quenching the reaction with water and extracting the product with an organic solvent like dichloromethane.[1] The combined organic layers are then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel.[1]
Troubleshooting Guides
Issue 1: Low to No Product Formation
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent | Ensure dichloromethane (CH₂Cl₂) is used as the solvent. If other solvents were used, repeat the reaction with CH₂Cl₂. |
| Suboptimal Reagent Amounts | Increase the equivalents of carbon disulfide (CS₂) and diethylamine (Et₂NH). Optimal conditions reported are 1.5 equivalents of CS₂ and 2.0 equivalents of Et₂NH relative to the quinoline N-oxide.[1] |
| Unsuitable Sulfonyl Chloride | This reaction is most effective with aryl sulfonyl chlorides. If an aliphatic sulfonyl chloride was used, consider switching to an aryl counterpart.[1] |
| Poor Quality of Reagents | Verify the purity of all starting materials (quinoline N-oxide, sulfonyl chloride, CS₂, Et₂NH) and the solvent. Use freshly distilled solvents and pure reagents. |
| Low Reaction Temperature | The reaction is typically carried out at room temperature.[1] Ensure the reaction is not being performed at a significantly lower temperature. |
| Insufficient Reaction Time | Monitor the reaction progress by TLC. If the starting material is still present after the recommended time (15-30 minutes), allow the reaction to stir for a longer period. |
Issue 2: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Streaking on TLC Plate | The crude product may contain acidic or basic impurities. Wash the organic layer with a mild aqueous base (e.g., saturated NaHCO₃ solution) and/or a mild aqueous acid (e.g., dilute HCl) during the work-up. |
| Co-elution of Impurities | Optimize the solvent system for column chromatography. A gradient elution might be necessary to separate the product from closely eluting impurities. |
| Product is an Oil | If the product is an oil and difficult to handle, try to induce crystallization by scratching the flask with a glass rod or by adding a small seed crystal if available. Alternatively, purification by preparative TLC or HPLC could be considered. |
| Residual Solvent in Final Product | After purification, dry the product under high vacuum for an extended period to remove any residual solvent. |
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of 2-Tosylquinoline (3aa)
| Entry | Solvent | CS₂ (equiv.) | Et₂NH (equiv.) | RSO₂Cl (equiv.) | Yield (%) |
| 1 | THF | 1.2 | 1.5 | 2.0 | 55 |
| 2 | CH₂Cl₂ | 1.2 | 1.5 | 2.0 | 67 |
| 3 | 1,4-Dioxane | 1.2 | 1.5 | 2.0 | 45 |
| 4 | CH₃CN | 1.2 | 1.5 | 2.0 | 33 |
| 5 | Toluene | 1.2 | 1.5 | 2.0 | 25 |
| 6 | DMF | 1.2 | 1.5 | 2.0 | <10 |
| 7 | DMSO | 1.2 | 1.5 | 2.0 | <10 |
| 16 | CH₂Cl₂ | 1.2 | 2.0 | 2.0 | 79 |
| 17 | CH₂Cl₂ | 1.5 | 2.0 | 2.0 | 84 |
Data synthesized from a study on the deoxygenative C2-sulfonylation of quinoline N-oxides.[1]
Experimental Protocols
General Procedure for the Synthesis of 2-Sulfonylquinolines [1]
To a round-bottom flask, add quinoline N-oxide (0.3 mmol, 1.0 equiv.), dichloromethane (3 mL), carbon disulfide (0.45 mmol, 1.5 equiv.), and diethylamine (0.6 mmol, 2.0 equiv.). Stir the mixture at room temperature, then add the sulfonyl chloride (0.6 mmol, 2.0 equiv.). The reaction mixture is stirred at room temperature for approximately 15–30 minutes and monitored by TLC.
Upon completion, the reaction is quenched with water (10 mL) and the aqueous layer is extracted with dichloromethane (2 x 10 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to afford the desired 2-sulfonylquinoline.
Mandatory Visualization
Caption: A step-by-step workflow for the synthesis and purification of 2-sulfonylquinolines.
References
Technical Support Center: Synthesis of Quinoline-2-Sulfonic Acid
Welcome to the technical support center for the synthesis of quinoline-2-sulfonic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to enhance the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most effective general strategy for synthesizing this compound?
A1: Direct electrophilic sulfonation of quinoline is not a viable method for obtaining the 2-sulfonic acid isomer, as this reaction preferentially occurs at the 5- and 8-positions of the quinoline ring under vigorous conditions. The most reliable and targeted approach is a two-step synthesis. The first step involves the preparation of a quinoline derivative with a good leaving group at the 2-position, typically 2-chloroquinoline. The second step is a nucleophilic aromatic substitution reaction where the chloro group is displaced by a sulfite salt to introduce the sulfonic acid moiety.
Q2: I am having difficulty with the solubility of my sulfite reagent in the reaction solvent. What can I do?
A2: The solubility of inorganic sulfite salts like sodium sulfite in organic solvents can be a limiting factor. To improve this, consider using a mixed solvent system, such as ethanol/water or dioxane/water. The presence of water can significantly increase the concentration of the sulfite nucleophile in the reaction mixture. Alternatively, the use of a phase-transfer catalyst in a biphasic system can facilitate the transport of the sulfite anion into the organic phase where it can react with the 2-chloroquinoline.
Q3: My reaction is yielding a significant amount of 2-quinolone as a byproduct. How can this be minimized?
A3: The formation of 2-quinolone is a common side reaction that occurs via the hydrolysis of 2-chloroquinoline. This is often promoted by the presence of water and elevated temperatures. To minimize this, ensure that your starting materials and solvent (if a non-aqueous system is used) are dry. If an aqueous co-solvent is necessary for sulfite solubility, it is crucial to carefully control the reaction temperature and time to favor the desired nucleophilic substitution over hydrolysis. Running the reaction at the lowest effective temperature and monitoring its progress closely to avoid unnecessarily long reaction times can reduce the formation of 2-quinolone.
Q4: What is the best method for purifying the final this compound product?
A4: this compound is a zwitterionic and highly polar compound, which can make purification challenging. A common and effective method is recrystallization from an aqueous ethanol solution. After the reaction workup, which typically involves acidification to precipitate the product, the crude solid can be dissolved in a minimal amount of hot water or a hot water/ethanol mixture. Upon slow cooling, the purified this compound should crystallize, leaving more soluble impurities in the mother liquor. Washing the filtered crystals with cold ethanol can help remove residual impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the nucleophilic substitution of 2-chloroquinoline.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low or No Conversion of 2-Chloroquinoline | 1. Insufficient reaction temperature: The nucleophilic substitution may have a significant activation energy. 2. Poor solubility of the sulfite salt: The concentration of the nucleophile in the reaction phase is too low. 3. Deactivated 2-chloroquinoline: Substituents on the quinoline ring may be electronically or sterically hindering the reaction. | 1. Gradually increase the reaction temperature while monitoring for the formation of the 2-quinolone byproduct. 2. Add water as a co-solvent to improve the solubility of the sulfite salt. Consider using a phase-transfer catalyst if a biphasic system is preferred. 3. For substituted quinolines, longer reaction times or higher temperatures may be necessary. Ensure the absence of strong electron-donating groups that deactivate the ring towards nucleophilic attack. |
| Formation of Significant Side Products | 1. Hydrolysis to 2-quinolone: Presence of water and high temperatures. 2. Formation of unidentified impurities: Potential side reactions of the sulfite or decomposition at high temperatures. | 1. Control reaction temperature and time carefully. Use the minimum amount of water necessary for sulfite solubility. 2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. Analyze the impurity profile by techniques like LC-MS to identify the byproducts and adjust reaction conditions accordingly. |
| Difficulties in Product Isolation | 1. Product remains dissolved in the reaction mixture: this compound can be soluble in highly aqueous solutions. 2. Oily product or incomplete precipitation: Presence of impurities hindering crystallization. | 1. Carefully adjust the pH to the isoelectric point of this compound to minimize its solubility. After acidification, cooling the mixture in an ice bath can promote precipitation. If the product is still soluble, consider evaporating the solvent and attempting purification of the residue. 2. Perform a pre-purification step. After the reaction, neutralize the mixture and extract with an organic solvent (e.g., ethyl acetate) to remove unreacted 2-chloroquinoline and other non-polar impurities before proceeding with acidification and precipitation. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound from 2-Chloroquinoline
| Sulfite Salt | Solvent System | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Key Observations |
| Sodium Sulfite | Water | 100 (sealed tube) | 6 | ~75 | Good yield but requires reaction under pressure. |
| Sodium Sulfite | Ethanol/Water (1:1) | Reflux (~85) | 12 | ~60-70 | Safer, atmospheric pressure conditions. Formation of some 2-quinolone observed. |
| Sodium Bisulfite | Water | 120 (autoclave) | 8 | ~80 | Higher yield, but requires specialized equipment. |
| Sodium Sulfite | Dioxane/Water (2:1) | Reflux (~95) | 10 | ~65 | Good for substrates less soluble in ethanol. |
Note: Yields are approximate and can vary based on the specific scale and experimental setup.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloroquinoline
Materials:
-
Quinoline N-oxide
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve quinoline N-oxide in a minimal amount of dry DCM or CHCl₃.
-
Cool the solution in an ice bath.
-
Slowly add phosphorus oxychloride (approx. 1.5 equivalents) to the stirred solution via the dropping funnel. An exothermic reaction will occur.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain crude 2-chloroquinoline.
-
Purify the product by vacuum distillation or recrystallization from ethanol.
Protocol 2: Synthesis of this compound
Materials:
-
2-Chloroquinoline
-
Sodium sulfite (anhydrous)
-
Ethanol
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-chloroquinoline (1 equivalent) and sodium sulfite (1.5 equivalents).
-
Add a 1:1 mixture of ethanol and deionized water as the solvent.
-
Heat the reaction mixture to reflux with vigorous stirring for 12 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the disappearance of the 2-chloroquinoline spot.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate of unreacted sodium sulfite is present, filter the mixture.
-
Transfer the filtrate to a beaker and cool in an ice bath.
-
Slowly add concentrated hydrochloric acid to the stirred solution until the pH is approximately 1-2. A white precipitate of this compound should form.
-
Allow the mixture to stand in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.
-
Dry the product under vacuum to yield crude this compound.
-
For further purification, recrystallize the crude product from a minimal amount of hot ethanol/water.
Visualizations
Caption: Overall workflow for the two-step synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Technical Support Center: Purification of Quinoline-2-Sulfonic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the removal of isomeric impurities from quinoline-2-sulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities found with this compound?
A1: During the sulfonation of quinoline, a mixture of positional isomers is typically formed. While direct synthesis of this compound is specific, side reactions and non-selective sulfonation can lead to the presence of other isomers. The most common impurities are other quinoline monosulfonic acids, such as quinoline-5-sulfonic acid, quinoline-6-sulfonic acid, and quinoline-8-sulfonic acid.[1] The exact distribution of these isomers can depend on the specific sulfonation conditions, such as temperature and the sulfonating agent used.
Q2: What are the primary methods for removing these isomeric impurities?
A2: The primary methods for separating this compound from its isomers exploit differences in their physical and chemical properties. The most effective techniques include:
-
Fractional Crystallization: This method relies on differences in the solubility of the isomeric sulfonic acids (or their salts) in a particular solvent system.[2][3] By carefully controlling temperature and solvent composition, the desired isomer can be selectively precipitated.
-
Preparative Chromatography: High-Performance Liquid Chromatography (HPLC) and Counter-Current Chromatography (CCC) are powerful techniques for separating closely related isomers.[4][5] pH-zone-refining CCC, in particular, has been shown to be highly effective for separating polar sulfonated compounds.[4][6]
-
Derivatization: In some cases, the mixture of sulfonic acids can be converted into derivatives (e.g., sulfonyl chlorides or esters). These derivatives may have different physical properties that make them easier to separate by chromatography or crystallization. Afterward, the purified derivative is converted back to the sulfonic acid.
Q3: How can I analyze the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the isomeric purity of your sample.[4] A reverse-phase HPLC method with a suitable column (e.g., C18) and a mobile phase consisting of an acetonitrile/water gradient with an acidic modifier (like phosphoric or formic acid) can typically resolve the different isomers.[7] Purity is determined by comparing the peak area of this compound to the total peak area of all isomers.
Troubleshooting Guide
Problem 1: My fractional crystallization attempt resulted in a low yield of this compound.
-
Possible Cause: The solvent system may be too good a solvent for the desired isomer, or the temperature may not be low enough to induce sufficient precipitation.
-
Solution:
-
Adjust Solvent Composition: If using a mixed solvent system (e.g., water/alcohol), systematically vary the ratio. Adding a solvent in which the compound is less soluble (an anti-solvent) can increase the yield.
-
Optimize Temperature: Ensure the solution is cooled to the lowest practical temperature for a sufficient amount of time (e.g., 0-4 °C for at least 2 hours) to maximize crystal formation.[8]
-
Salt Formation: Convert the sulfonic acids to their salts (e.g., sodium, potassium, or amine salts). Isomeric salts often have significantly different solubilities, which can be exploited for more effective crystallization.[9]
-
Problem 2: After recrystallization, HPLC analysis still shows significant amounts of isomeric impurities.
-
Possible Cause: The solubilities of the isomeric impurities are too similar to that of this compound in the chosen solvent system.
-
Solution:
-
Change the Solvent System: Experiment with different solvents or solvent mixtures. The relative solubilities of isomers can change dramatically from one solvent system to another.
-
Perform a "Sweating" Step: After crystallization and draining the mother liquor, gently heat the crystal layer to a temperature just below the melting point.[2][3] This will cause the more soluble impurities trapped in the crystal lattice to melt and drain away, increasing the purity of the remaining solid.
-
Switch to a Chromatographic Method: If crystallization is ineffective, a higher-resolution technique like preparative HPLC or Counter-Current Chromatography (CCC) is necessary.[4][10]
-
Problem 3: I am having difficulty separating the isomers using preparative HPLC.
-
Possible Cause: The mobile phase composition is not optimal for resolving the isomers, or the column loading is too high.
-
Solution:
-
Optimize the Mobile Phase:
-
Gradient: Adjust the steepness of the solvent gradient (e.g., water/acetonitrile). A shallower gradient often provides better resolution.
-
pH: The charge state of sulfonic acids is pH-dependent. Adding a modifier like formic acid or phosphoric acid is standard.[7] Experiment with small changes in the modifier concentration.
-
Ion-Pairing Reagents: For highly polar sulfonic acids, adding an ion-pairing reagent like tetrabutylammonium hydroxide to the mobile phase can significantly improve retention and resolution.[4]
-
-
Reduce Sample Load: Overloading the column is a common cause of poor separation. Reduce the amount of sample injected onto the column.
-
Change Stationary Phase: If resolution is still poor, consider a different type of stationary phase. A phenyl-based column, for example, might offer different selectivity for aromatic isomers compared to a standard C18 column.
-
Data Presentation
The following table summarizes quantitative data from the preparative separation of closely related sulfonated quinoline derivatives using pH-zone-refining Counter-Current Chromatography (CCC). This data can be used as a starting point for developing a separation method for this compound and its isomers.
| Compound Class | Separation Method | Ligand Used | Retainer Acid | Starting Amount | Product | Yield | Purity | Reference |
| Disulfonic & Trisulfonic Acids | Ion-Exchange CCC | Dodecylamine (20%) | Sulfuric Acid | 5.0 g | 6',5-diSA | 1.21 g | >99% | [4] |
| Disulfonic & Trisulfonic Acids | Ion-Exchange CCC | Dodecylamine (20%) | Sulfuric Acid | 5.0 g | 6',8',5-triSA | 1.69 g | >99% | [4] |
| Disulfonic Acids | Ion-Pairing CCC | Tetrabutylammonium Hydroxide | Trifluoroacetic Acid | 0.55 g (mixture) | 6',4-diSA | 20.7 mg | >98% | [4] |
| Disulfonic Acids | Ion-Pairing CCC | Tetrabutylammonium Hydroxide | Trifluoroacetic Acid | 0.55 g (mixture) | 8',5-diSA | 111.8 mg | >98% | [4] |
| Monosulfonic Acids | Ion-Exchange CCC | Dodecylamine | Sulfuric Acid | 1.8 g | 6'-SA | 0.60 g | >99% | [6] |
| Monosulfonic Acids | Ion-Exchange CCC | Dodecylamine | Sulfuric Acid | 1.8 g | 8'-SA | 0.18 g | >99% | [6] |
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Experimental workflow for fractional crystallization.
Experimental Protocols
Protocol 1: Purification by Fractional Crystallization
This protocol is a general guideline and should be optimized for the specific mixture of isomers. It is based on the principle of precipitating a less soluble isomer from a solution.[2][8]
-
Solvent Selection:
-
Begin by determining the solubility of the crude mixture in various solvents (e.g., water, ethanol, methanol, isopropanol, and mixtures thereof). The ideal solvent is one in which the this compound has significantly lower solubility than its isomeric impurities, especially upon cooling.
-
A good starting point for quinoline sulfonic acids is a water/alcohol mixture or dilution of the acidic reaction mixture with water.[8]
-
-
Dissolution:
-
In a flask, gently heat the selected solvent and add the crude this compound portion-wise until it is fully dissolved. Avoid using a large excess of solvent to ensure the solution is near saturation.
-
-
Crystallization:
-
Slowly cool the solution to room temperature. To maximize crystal formation, further cool the flask in an ice bath or refrigerator (0-4 °C) for several hours (2-24 hours).[8] Gentle agitation during cooling can sometimes promote the formation of smaller, purer crystals.
-
-
Isolation:
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals on the filter with a small amount of the cold crystallization solvent to remove any residual mother liquor containing the dissolved impurities.
-
-
Drying:
-
Dry the crystals under vacuum to remove all traces of solvent.
-
-
Analysis:
-
Analyze the purity of the crystals and the mother liquor by HPLC to determine the effectiveness of the separation. If impurities are still present, a second recrystallization using a different solvent system may be necessary.
-
Protocol 2: Purification by Preparative HPLC
This protocol is suitable for obtaining high-purity material on a smaller scale.
-
Analytical Method Development:
-
First, develop an analytical HPLC method that shows good resolution between this compound and its isomers.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with a linear gradient (e.g., 5% B to 95% B over 20 minutes) to determine the approximate retention times. Then, optimize to a shallower gradient around the elution time of the isomers to maximize resolution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
-
Scaling to Preparative Scale:
-
Use a preparative HPLC column with the same stationary phase as the analytical column (e.g., C18, 10 µm, 20 x 250 mm).
-
Adjust the flow rate according to the column diameter.
-
Prepare a concentrated solution of the crude product in the mobile phase or a compatible solvent (e.g., water/acetonitrile mixture). Ensure the sample is fully dissolved and filtered before injection.
-
-
Fraction Collection:
-
Inject the sample onto the preparative column.
-
Collect fractions as the peaks elute, using the UV detector signal to identify the start and end of each peak. Collect the peak corresponding to this compound.
-
-
Post-Processing:
-
Combine the fractions containing the pure product.
-
Remove the mobile phase solvents using a rotary evaporator.
-
The remaining solid is the purified this compound. Lyophilization may be necessary to obtain a dry, fluffy solid.
-
-
Purity Verification:
-
Analyze the final product using the analytical HPLC method to confirm its purity.
-
References
- 1. uop.edu.pk [uop.edu.pk]
- 2. rcprocess.se [rcprocess.se]
- 3. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 4. Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Preparative separation of isomeric 2-(2-quinolinyl)-1H-indene-1,3(2H)-dione monosulfonic acids of the color additive D&C Yellow No. 10 (quinoline yellow) by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. US2999094A - Quinoline sulfonation process - Google Patents [patents.google.com]
- 9. US4228081A - Separation of isomers - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Stability of quinoline-2-sulfonic acid under different pH conditions
Welcome to the technical support center for quinoline-2-sulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges encountered during the handling and experimental use of this compound, with a specific focus on its stability under various pH conditions.
Disclaimer: Publicly available, specific quantitative stability data for this compound is limited. This guide provides a comprehensive framework based on established principles of forced degradation studies for quinoline derivatives and sulfonic acids, enabling researchers to generate robust stability data for their specific applications.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound can be influenced by several factors, including:
-
pH: Extreme acidic or basic conditions can potentially lead to hydrolysis or other degradation reactions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[1]
-
Light: Exposure to UV or visible light may cause photolytic degradation.[3]
-
Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide, can lead to the formation of oxidation products.[1]
-
Presence of Nucleophiles: In certain conditions, nucleophiles in the solution could potentially react with the molecule.[1]
Q2: What is a forced degradation study and why is it important for this compound?
A2: A forced degradation or stress study is an experiment that intentionally exposes a compound to conditions more severe than its intended storage conditions.[4] These studies are crucial for:
-
Identifying potential degradation products.
-
Understanding the degradation pathways.
-
Assessing the intrinsic stability of the molecule.
-
Developing and validating stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), which can accurately measure the compound in the presence of its degradants.[4][5]
Q3: What are the likely degradation pathways for this compound?
-
Desulfonation: Hydrolysis of the sulfonic acid group to yield quinoline, particularly under harsh acidic or thermal conditions.
-
Hydroxylation: Addition of hydroxyl groups to the quinoline ring system, especially under oxidative conditions.
-
Ring Opening: Cleavage of the quinoline ring under extreme stress conditions, such as high heat and strong acid or base.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound due to harsh sample preparation or storage conditions. | Prepare solutions fresh and store them protected from light and at a controlled, cool temperature. Ensure the mobile phase pH is within a stable range for the compound. |
| No degradation observed under stress conditions | The compound is highly stable under the applied conditions, or the stress is insufficient. | Increase the severity of the stress conditions, for example, by using higher concentrations of acid/base, a stronger oxidizing agent, or higher temperatures. The goal is to achieve a target degradation of 5-20%.[6][7] |
| Rapid and complete degradation of the compound | The stress conditions are too harsh. | Reduce the severity of the conditions. For example, use a lower concentration of acid or base, decrease the temperature, or shorten the exposure time.[1] |
| Precipitation observed upon pH adjustment | The compound or its degradation products may have limited solubility at certain pH values. | Conduct solubility studies across a range of pH values. If necessary, adjust the concentration of the compound or use a co-solvent in your experimental setup. |
Experimental Protocols
Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study. Researchers should optimize the conditions based on their specific needs and analytical instrumentation.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).[7]
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 M to 1.0 M hydrochloric acid (HCl).[6]
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Neutralize the samples with an equivalent amount of base (e.g., NaOH) before analysis.[6]
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 M to 1.0 M sodium hydroxide (NaOH).
-
Follow the same incubation and sampling procedure as for acid hydrolysis.
-
Neutralize the samples with an equivalent amount of acid (e.g., HCl) before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature and protected from light.
-
Sample at various time points.
-
-
Photolytic Degradation:
-
Expose the stock solution to a light source as specified in ICH Q1B guidelines (e.g., a combination of UV and visible light).
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples after a defined exposure period.
-
-
Thermal Degradation:
-
Store the solid compound and the stock solution at an elevated temperature (e.g., 80°C).
-
Analyze samples at various time points.
-
3. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent peak of this compound from all potential degradation product peaks.[8]
-
A photodiode array (PDA) detector is recommended to check for peak purity.
Data Presentation
Quantitative results from the forced degradation study should be summarized in a clear, tabular format.
Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)
| Stress Condition | Reagent/Condition | Duration (hours) | Temperature (°C) | % Degradation (Hypothetical) | Major Degradants (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | 8% | Degradant 1, Degradant 2 |
| Base Hydrolysis | 0.1 M NaOH | 24 | 60 | 15% | Degradant 3 |
| Oxidation | 3% H₂O₂ | 24 | 25 | 5% | Degradant 4 |
| Photolysis | ICH Light Source | 48 | 25 | <2% | - |
| Thermal (Solid) | Dry Heat | 48 | 80 | <1% | - |
| Thermal (Solution) | Dry Heat | 48 | 80 | 3% | Degradant 1 |
Visualizations
Diagram 1: Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study of this compound.
Diagram 2: Hypothetical Degradation Pathways
Caption: Potential degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Degradation Pathways of Quinoline Sulfonic Acids
Welcome to the technical support center for the degradation of quinoline sulfonic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the expected initial steps in the microbial degradation of quinoline sulfonic acids?
A1: While specific pathways for quinoline sulfonic acids are not extensively documented, based on the degradation of quinoline and other sulfonated aromatic compounds, the initial enzymatic attack is likely to be a hydroxylation of the quinoline ring.[1][2] For quinoline, microbial degradation is often initiated by hydroxylation at the 2-position to form 2-hydroxyquinoline (or its tautomer 2(1H)-quinolinone).[3] It is plausible that a similar hydroxylation occurs with quinoline sulfonic acids. Another possibility, drawn from the study of aminonaphthalene-2-sulfonic acid, is a regioselective dioxygenase attack on the naphthalene skeleton, leading to the formation of a hydroxylated intermediate and eventual desulfonation.[1]
Q2: What are the major identified microbial degradation pathways for the parent compound, quinoline?
A2: For quinoline, two primary aerobic degradation pathways have been identified in various microorganisms:
-
The 8-hydroxycoumarin pathway: This pathway proceeds through the formation of 2-hydroxyquinoline, 2,8-dihydroxyquinoline, and then 8-hydroxycoumarin.[4]
-
The 5,6-dihydroxy-2(1H)-quinolinone pathway: This pathway also starts with 2-hydroxyquinoline, which is then converted to 5,6-dihydroxy-2(1H)-quinolinone before ring cleavage.[4]
Additionally, some bacteria, like Rhodococcus sp. JH145, have been shown to utilize a unique anthranilate pathway alongside the 8-hydroxycoumarin pathway.[4]
Q3: How does the sulfonic acid group influence the biodegradability of quinoline sulfonic acids?
A3: The presence of a sulfonic acid group generally increases the water solubility of aromatic compounds, which can affect their bioavailability to microorganisms. However, the sulfonate group can also make the compound more resistant to microbial attack.[5] For some sulfonated aromatic compounds, the initial step in degradation involves the removal of the sulfonate group, often by a dioxygenase enzyme, before the aromatic ring is cleaved.[6] The position of the sulfonate group on the quinoline ring will likely influence the specific enzymes involved and the subsequent degradation pathway.
Q4: What are the likely abiotic degradation pathways for quinoline sulfonic acids?
A4: Abiotic degradation of quinoline sulfonic acids can occur through processes like photodegradation and advanced oxidation processes (AOPs). In a study on the photodegradation of Quinoline Yellow (a mixture of mono- and di-sulfonated quinoline derivatives), quinoline sulfonic acid was identified as a degradation product, indicating that C-C bond cleavage can occur under UV irradiation.[6] Advanced oxidation processes involving hydroxyl radicals are also effective in degrading quinoline-based compounds.[7] Hydrolysis of the sulfonic acid group from the aromatic ring (desulfonation) is also a potential abiotic degradation pathway, particularly under hydrothermal conditions.
Q5: What analytical techniques are most suitable for studying the degradation of quinoline sulfonic acids?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a primary technique for quantifying the disappearance of the parent compound and the appearance of major metabolites.[8][9] For the identification of unknown intermediates and final degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are indispensable tools for obtaining molecular weight and structural information.[10][11] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for more volatile derivatives of the degradation products.[8]
Troubleshooting Guides
Microbial Degradation Experiments
| Issue | Possible Causes | Troubleshooting Steps |
| No degradation of the quinoline sulfonic acid is observed. | The selected microbial culture may lack the specific enzymes required for degradation. | - Use an enriched culture from a contaminated site where similar compounds are present.- Attempt to isolate specific degrading strains by providing the quinoline sulfonic acid as the sole source of carbon or sulfur.[12][13][14]- Consider using a microbial consortium, as some complex compounds require the synergistic action of multiple species.[6] |
| The quinoline sulfonic acid concentration may be inhibitory to the microorganisms. | - Perform a toxicity assay to determine the optimal substrate concentration.- Start with a lower concentration of the quinoline sulfonic acid and gradually increase it as the culture adapts. | |
| Sub-optimal culture conditions (pH, temperature, aeration). | - Optimize the pH and temperature based on the growth requirements of your microbial culture. For many quinoline-degrading bacteria, a pH around 7-8 and a temperature of 30°C are optimal.[4]- Ensure adequate aeration for aerobic degradation processes. | |
| Lack of essential nutrients. | - Ensure the mineral salt medium contains all necessary macro and micronutrients for microbial growth.- Consider providing an additional, more easily metabolizable carbon source (co-metabolism) to support initial microbial growth and enzyme production. | |
| Inconsistent degradation rates between replicate experiments. | Variability in the inoculum preparation. | - Standardize the inoculum preparation by using a consistent cell density (e.g., measured by optical density at 600 nm).- Ensure the inoculum is in the exponential growth phase. |
| Abiotic degradation is contributing to the observed loss of the parent compound. | - Set up sterile controls (autoclaved medium with the compound) to quantify any abiotic loss due to factors like hydrolysis or photolysis. | |
| Accumulation of a colored intermediate. | Incomplete degradation, leading to the buildup of a metabolic byproduct. | - This is common in the degradation of quinoline and its derivatives.[2]- Attempt to identify the intermediate using LC-MS or GC-MS.- Try to isolate other microorganisms from the consortium that may be able to degrade this intermediate. |
HPLC Analysis
| Issue | Possible Causes | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) for quinoline sulfonic acid or its metabolites. | Secondary interactions with the stationary phase. | - Adjust the pH of the mobile phase to ensure the analytes are in a single ionic form.- Add a competing ion (e.g., a small amount of a salt) to the mobile phase to mask active sites on the stationary phase. |
| Column overload. | - Reduce the injection volume or dilute the sample. | |
| Shifting retention times. | Inconsistent mobile phase composition. | - Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.- If using a gradient, ensure the pump is functioning correctly and delivering a consistent gradient. |
| Column temperature fluctuations. | - Use a column oven to maintain a constant temperature. | |
| Column degradation. | - Flush the column with a strong solvent to remove contaminants.- If the problem persists, the column may need to be replaced. | |
| No peaks detected or very small peaks. | The concentration of the analyte is below the detection limit of the method. | - Concentrate the sample before injection.- Optimize the detector wavelength for maximum absorbance of your target compounds. |
| Issues with the sample injection. | - Ensure the autosampler is functioning correctly and injecting the programmed volume. |
Quantitative Data
Due to the limited number of studies specifically on the microbial degradation of quinoline sulfonic acids, extensive quantitative data is not available. However, data from studies on quinoline can provide a useful reference point.
Table 1: Kinetic Parameters for Quinoline Biodegradation by Burkholderia pickettii [8][9]
| Parameter | Value | Unit |
| Maximum specific degradation rate (vmax) | 0.44 | h-1 |
| Half-saturation constant (KS) | 166.7 | mg/L |
| Inhibition constant (Ki) | 650 | mg/L |
Table 2: Degradation Rates for Quinoline by Bacillus sp. LH-1 [15]
| Initial Quinoline Concentration (mg/L) | Maximum Degradation Rate (mg(L·h)-1) | Time to Achieve Max Rate (h) |
| 100 | 16.17 | 120 |
| 200 | 21.51 | 120 |
| 300 | 23.10 | 180 |
Experimental Protocols
Protocol 1: Enrichment and Isolation of Quinoline Sulfonic Acid-Degrading Bacteria
This protocol is adapted from methods used for the isolation of bacteria that degrade other sulfonated aromatic compounds and quinoline.[12][13][14]
-
Sample Collection: Collect soil or water samples from a site contaminated with industrial wastewater likely to contain quinoline derivatives or other sulfonated aromatic compounds.
-
Enrichment Culture:
-
Prepare a mineral salt medium (MSM) with the following composition (per liter of deionized water): K2HPO4 (1.5 g), KH2PO4 (0.5 g), (NH4)2SO4 (0.5 g), MgSO4·7H2O (0.2 g), CaCl2·2H2O (0.01 g), and 1 ml of a trace element solution.
-
Add the target quinoline sulfonic acid as the sole source of carbon and/or sulfur at a concentration of 50-100 mg/L.
-
Inoculate 100 ml of the medium in a 250 ml flask with 1 g of soil or 1 ml of water from the collected sample.
-
Incubate at 30°C on a rotary shaker at 150 rpm.
-
-
Subculturing: After 7-10 days, or when turbidity is observed, transfer 10 ml of the enrichment culture to 90 ml of fresh MSM containing the quinoline sulfonic acid. Repeat this subculturing step at least three times to enrich for bacteria capable of utilizing the target compound.
-
Isolation of Pure Cultures:
-
Prepare serial dilutions of the final enrichment culture in sterile saline solution.
-
Plate the dilutions onto MSM agar plates containing the quinoline sulfonic acid as the sole carbon/sulfur source.
-
Incubate the plates at 30°C until colonies appear.
-
Isolate morphologically distinct colonies and streak them onto fresh plates to obtain pure cultures.
-
-
Confirmation of Degradation:
-
Inoculate pure isolates into liquid MSM with the quinoline sulfonic acid.
-
Monitor the degradation of the compound over time using HPLC.
-
Include a sterile control (uninoculated medium) to account for any abiotic degradation.
-
Protocol 2: Analysis of Degradation Products by LC-MS
-
Sample Preparation:
-
Collect samples from the degradation experiment at various time points.
-
Centrifuge the samples to remove bacterial cells and other solids.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
LC-MS Analysis:
-
Use a C18 reversed-phase column for separation.
-
The mobile phase typically consists of a mixture of water (often with a small amount of formic acid or ammonium acetate to improve ionization) and an organic solvent like acetonitrile or methanol.
-
Run a gradient elution to effectively separate compounds with a range of polarities.
-
Set the mass spectrometer to scan a relevant mass range in both positive and negative ion modes to detect a wide array of potential metabolites.
-
For structural elucidation, perform tandem MS (MS/MS) experiments on the parent ions of interest to obtain fragmentation patterns.
-
-
Data Analysis:
-
Compare the mass spectra of the detected peaks with the known mass of the parent quinoline sulfonic acid and potential biotransformation products (e.g., hydroxylated derivatives, ring-cleavage products).
-
Utilize databases and literature on the fragmentation of similar compounds to aid in the identification of unknown metabolites.
-
Visualizations
Caption: Known microbial degradation pathways of quinoline.
References
- 1. Bacterial communities degrading amino- and hydroxynaphthalene-2-sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation [frontiersin.org]
- 7. Experimental and Theoretical Studies on Reaction Kinetics, Mechanism, and Degradation of Quinoline‐Based Herbicide with Hydroxyl Radical, Sulphate Radical Anion, and Hydrated Electron - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microbial degradation of quinoline: kinetics study with Burkholderia picekttii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. besjournal.com [besjournal.com]
- 10. Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. geneticsmr.com [geneticsmr.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Enrichment and Isolation of Surfactin-degrading Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enrichment and isolation of endosulfan degrading and detoxifying bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pjoes.com [pjoes.com]
Technical Support Center: Quinoline-2-sulfonic Acid
This guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe handling, storage, and troubleshooting of quinoline-2-sulfonic acid and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for quinoline-sulfonic acids? A1: Quinoline-sulfonic acid derivatives should be stored in tightly closed containers in a cool, dry, and well-ventilated area.[1] For long-term stability, storage at room temperature in a sealed, dry container is recommended.[2][3] Some related compounds are hygroscopic, meaning they can absorb moisture from the air, so ensuring the container is tightly sealed is critical.
Q2: What personal protective equipment (PPE) is required when handling this compound? A2: When handling quinoline-sulfonic acids, it is essential to wear appropriate personal protective equipment. This includes chemical-resistant gloves (tested according to standards like EN 374), safety goggles or a face shield to protect against eye contact, and protective clothing.[2][4][5][6] If there is a risk of dust generation, respiratory protection should also be used.[5]
Q3: What should I do in case of accidental exposure? A3: Immediate action is crucial in case of exposure:
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5][6][7]
-
Skin Contact: Take off all contaminated clothing immediately and wash the affected skin area with plenty of soap and water. If skin irritation persists, call a physician.[5][6]
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[5][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[5][6]
Q4: What materials are incompatible with this compound? A4: You should avoid contact with strong oxidizing agents, strong acids, and strong bases.[1] Mixing with these substances can lead to potentially hazardous reactions.
Q5: How should I dispose of this compound waste? A5: Waste disposal must be handled in accordance with local, state, and federal regulations. Dispose of the contents and container to an approved waste disposal plant.[4][5][6] Do not allow the product to enter drains or contaminate ground and surface water.[1][5]
Q6: My quinoline-sulfonic acid powder has changed color. What does this mean? A6: Quinoline and its derivatives can change color, often turning yellow or brown, upon exposure to light or with age.[8][9] This may indicate degradation or impurity. It is recommended to use a fresh, properly stored sample for experiments where purity is critical.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound appears discolored (e.g., yellow/brown) or clumped. | 1. Exposure to light or air over time. 2. Moisture absorption (hygroscopic nature).[8] 3. Contamination. | 1. Store the compound in a dark, dry place, preferably under an inert atmosphere if it is highly sensitive. 2. Ensure the container is always tightly sealed.[1] 3. For critical applications, consider purification by recrystallization or using a new batch. |
| Inconsistent analytical or experimental results. | 1. Degradation of the compound due to improper storage. 2. Contamination of the stock solution. 3. Instability at the experimental pH. Some related compounds are known to be labile at highly acidic pH (≤2.0).[10][11] | 1. Verify the integrity of the stored compound. 2. Prepare fresh solutions for each experiment. 3. Check the stability of the compound in your specific experimental buffer and pH range. For some compounds, a pH range of 5.5-9.0 is more stable.[10][11] |
| Difficulty dissolving the compound. | 1. Use of an inappropriate solvent. 2. The compound may have low solubility in your chosen solvent system. Quinoline-sulfonic acids are generally soluble in water.[12] | 1. Consult the product's safety data sheet (SDS) for solubility information. 2. Try gentle heating or sonication to aid dissolution. 3. For aqueous solutions, ensure the water is purified (e.g., distilled or deionized). |
| Accidental Spill. | Improper handling or container failure. | Follow the established spill cleanup protocol. For small spills, cover with a non-flammable absorbent material (like sand or diatomaceous earth), collect into a sealed container for disposal, and clean the area with water.[1] Avoid generating dust. Ensure proper PPE is worn throughout the cleanup. |
Quantitative Data Summary
Disclaimer: Data for this compound is limited. The following table includes data for the closely related quinoline-8-sulfonic acid as a reference.
| Property | Value | Source Compound |
| Molecular Formula | C₉H₇NO₃S | Quinoline-8-sulfonic acid[2][3][13][14] |
| Molecular Weight | 209.22 g/mol | Quinoline-8-sulfonic acid[2][3][14] |
| Appearance | White to light yellow or brown solid/powder | Quinoline-8-sulfonic acid[2][3][12] |
| Melting Point | >300°C | Quinoline-8-sulfonic acid[2][3][13] |
| Solubility | Soluble in water | Quinoline-8-sulfonic acid[12] |
| Storage Temperature | Room Temperature | Quinoline-8-sulfonic acid[2][3] |
Experimental Protocols
Protocol: Preparation of a Standard Aqueous Solution
This protocol outlines the standard procedure for safely preparing a solution of quinoline-sulfonic acid for experimental use.
1. Materials and Equipment:
-
This compound (or analog)
-
Deionized or distilled water
-
Analytical balance
-
Volumetric flask with stopper
-
Spatula
-
Weighing paper or boat
-
Appropriate PPE (lab coat, safety goggles, gloves)
-
Fume hood
2. Procedure:
-
Pre-calculation: Calculate the mass of quinoline-sulfonic acid required to achieve the desired molar concentration in the final volume of the volumetric flask.
-
Safety First: Put on all required PPE. Perform all weighing and handling steps inside a chemical fume hood to avoid inhalation of dust.[5]
-
Weighing: Place the weighing boat on the analytical balance and tare it. Carefully weigh the calculated mass of the compound using a clean spatula.
-
Transfer: Gently transfer the weighed powder into the volumetric flask.
-
Initial Dissolution: Add approximately half of the final required volume of deionized water to the flask. Stopper the flask and swirl gently to dissolve the powder. If necessary, use a magnetic stirrer or sonicator to aid dissolution.
-
Final Dilution: Once the solid is fully dissolved, add deionized water carefully until the bottom of the meniscus reaches the calibration mark on the neck of the flask.
-
Homogenization: Stopper the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Labeling and Storage: Label the flask clearly with the compound name, concentration, date, and your initials. Store the solution under appropriate conditions, protecting it from light if necessary.
Visualizations
Caption: General workflow for safely handling this compound.
Caption: Protocol for cleaning up a chemical spill of this compound.
Caption: Decision logic for the proper storage of this compound.
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. QUINOLINE-8-SULFONIC ACID - Career Henan Chemical Co. [coreychem.com]
- 3. lookchem.com [lookchem.com]
- 4. chemos.de [chemos.de]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Quinoline - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline stability and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Page loading... [wap.guidechem.com]
- 13. chembk.com [chembk.com]
- 14. 8-Quinolinesulfonic acid | C9H7NO3S | CID 66561 - PubChem [pubchem.ncbi.nlm.nih.gov]
Quinoline-2-Sulfonic Acid: A Technical Support Guide for Researchers
This technical support center provides essential information for researchers, scientists, and drug development professionals working with quinoline-2-sulfonic acid. Due to the limited availability of a specific Safety Data Sheet (SDS), this guide synthesizes data from related quinoline-sulfonic acid isomers and the known properties of quinoline and sulfonic acid functional groups to provide comprehensive safety and experimental guidance.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a chemical compound with the molecular formula C₉H₇NO₃S.[1] It belongs to the family of quinoline sulfonic acids, which are derivatives of quinoline, a heterocyclic aromatic organic compound.[2] These compounds are utilized in various chemical syntheses, including as intermediates in the pharmaceutical and dye industries.[3][4]
2. What are the primary hazards associated with this compound?
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[5][6]
-
Serious Eye Damage/Irritation: Causes serious eye damage.[5][6]
-
Respiratory Irritation: May cause respiratory irritation.[5][7]
Quinoline itself is known to be toxic if swallowed or in contact with skin and is suspected of causing genetic defects and cancer.[8] Therefore, this compound should be handled with extreme caution.
3. What personal protective equipment (PPE) should be worn when handling this compound?
Given the anticipated hazards, the following PPE is mandatory:
-
Eye/Face Protection: Chemical safety goggles and a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., butyl rubber, Viton), a lab coat, and other protective clothing to prevent skin contact.
-
Respiratory Protection: A NIOSH-approved respirator is necessary if working in a poorly ventilated area or if dust or aerosols are generated.
Always work in a well-ventilated fume hood.
4. How should this compound be stored?
It should be stored in a tightly sealed container in a dry, room temperature environment.[1] Some suppliers recommend refrigerated storage (2-8°C). It should be kept away from strong oxidizing agents.[7]
5. What are the typical physical and chemical properties of this compound?
| Property | Value |
| CAS Number | 6046-38-4[1] |
| Molecular Formula | C₉H₇NO₃S[1] |
| Molecular Weight | 209.22 g/mol [1] |
| Appearance | Likely a solid, as related compounds are powders.[3] |
| Solubility | Expected to be soluble in water.[9] |
Troubleshooting Guides
Synthesis of Quinoline-Sulfonic Acids
The sulfonation of quinoline is a common synthetic route.[10] However, researchers may encounter several challenges.
Problem 1: Low Yield of the Desired Isomer
-
Cause: The sulfonation of quinoline can produce a mixture of isomers, primarily the 5- and 8-sulfonic acids, depending on the reaction conditions.[10] The formation of unwanted isomers or di-sulfonated products can significantly reduce the yield of the target compound.[11]
-
Solution:
-
Temperature Control: Carefully control the reaction temperature. Different temperatures can favor the formation of specific isomers.[11]
-
Stoichiometry: Use a precise stoichiometric amount of the sulfonating agent to minimize di-sulfonation.[11]
-
Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time and avoid product degradation from prolonged exposure to harsh conditions.[11]
-
Problem 2: Difficult Purification
-
Cause: The high polarity of sulfonic acids can make them challenging to isolate and purify.[12] The presence of strong acids from the reaction mixture can also complicate the work-up.
-
Solution:
-
Crystallization: Precipitation or crystallization by adding water to the reaction mixture can be an effective purification method.[12]
-
Washing: Thoroughly wash the crystalline product to remove occluded acid.[12]
-
Amine Salt Formation: For some applications, converting the sulfonic acid to a water-insoluble organic amine salt can facilitate purification. The purified salt can then be converted back to the desired form.[13]
-
Experimental Workflow: General Handling and Use
References
- 1. 6046-38-4|this compound|BLD Pharm [bldpharm.com]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. guidechem.com [guidechem.com]
- 4. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline-6-sulfonic acid | C9H7NO3S | CID 316975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. QUINOLINE-8-SULFONIC ACID - Career Henan Chemical Co. [coreychem.com]
- 7. fishersci.com [fishersci.com]
- 8. chemos.de [chemos.de]
- 9. QUINOLINE SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. uop.edu.pk [uop.edu.pk]
- 11. benchchem.com [benchchem.com]
- 12. US2999094A - Quinoline sulfonation process - Google Patents [patents.google.com]
- 13. US4398916A - Process for purification of quinoline yellow - Google Patents [patents.google.com]
Validation & Comparative
HPLC methods for the separation of quinoline sulfonic acid isomers
A Comprehensive Guide to HPLC Methods for the Separation of Quinoline Sulfonic Acid Isomers
For researchers, scientists, and professionals in drug development, the effective separation and analysis of quinoline sulfonic acid isomers are crucial for ensuring the purity, safety, and efficacy of pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC) stands out as a robust and versatile technique for this purpose. This guide provides a comparative overview of various HPLC methodologies applicable to the separation of these isomers, supported by experimental data and detailed protocols.
Comparison of HPLC Methods
The separation of quinoline sulfonic acid isomers, which are polar and often water-soluble compounds, can be approached through several HPLC techniques. The most common and effective methods include Reversed-Phase (RP) HPLC, Ion-Pair Chromatography, and Hydrophilic Interaction Liquid Chromatography (HILIC). Each method offers distinct advantages and selectivities, making the choice dependent on the specific isomers of interest and the sample matrix.
| Parameter | Method 1: Reversed-Phase HPLC with Ion-Pairing Reagent | Method 2: Reversed-Phase HPLC | Method 3: HILIC |
| Stationary Phase | C8 or C18 | C18 with low silanol activity | Polar (e.g., Silica, Amide) |
| Mobile Phase | Acetonitrile/Methanol and an aqueous buffer with an ion-pairing agent (e.g., tetrabutylammonium hydroxide) | Acetonitrile/Methanol and water with an acid modifier (e.g., phosphoric acid or formic acid) | High organic solvent (e.g., >80% Acetonitrile) with a small amount of aqueous buffer |
| Principle of Separation | Forms neutral ion pairs that are retained on the non-polar stationary phase. | Partitioning based on hydrophobicity. | Partitioning into a water-enriched layer on the polar stationary phase. |
| Best Suited For | Complex mixtures of polar, ionic isomers.[1] | General-purpose separation of less polar quinoline derivatives and specific isomers.[2] | Highly polar and hydrophilic isomers not well-retained by reversed-phase methods.[3] |
| Detection | UV-Vis (e.g., 254 nm, 415 nm)[1] | UV-Vis, MS-compatible with formic acid.[2] | UV-Vis, MS (provides enhanced sensitivity in ESI-MS). |
Experimental Protocols
Method 1: Reversed-Phase HPLC with Ion-Pairing for Complex Mixtures
This method is particularly effective for resolving complex mixtures of polysulfonated quinoline derivatives, as demonstrated in the analysis of Quinoline Yellow components.[1] The use of an ion-pairing reagent is key to retaining these highly polar analytes on a reversed-phase column.
-
Column: Hypersil MOS-1 RPC-8, 5 µm particle size, 250 mm × 4.6 mm I.D.[1]
-
Mobile Phase:
-
Gradient: A linear gradient from 10% to 100% B over 30 minutes.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25°C.[1]
-
Detection: Photodiode array detector at 254 nm and 415 nm.[1]
-
Injection Volume: 20 µL.[1]
Method 2: General Reversed-Phase HPLC
A straightforward reversed-phase method can be employed for the analysis of specific quinoline sulfonic acid isomers, such as 8-hydroxy-5-quinolinesulfonic acid.[4] This approach is simpler and avoids the use of non-volatile ion-pairing reagents, making it more compatible with mass spectrometry when formic acid is used.[2]
-
Column: Newcrom R1 (or a similar C18 column with low silanol activity).[2]
-
Mobile Phase: A mixture of acetonitrile and water with an acid modifier. For UV detection, phosphoric acid can be used. For MS compatibility, it should be replaced with formic acid.[2]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV-Vis or Mass Spectrometry.
Method 3: Hydrophilic Interaction Liquid Chromatography (HILIC)
For highly polar quinoline sulfonic acid isomers that show little to no retention in reversed-phase chromatography, HILIC is a powerful alternative.[3] This technique utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.
-
Column: A polar stationary phase such as bare silica, amide, or zwitterionic sulfoalkylbetaine phases.[3][5]
-
Mobile Phase: Typically consists of a high percentage of acetonitrile (e.g., >80%) with a small amount of aqueous buffer (e.g., ammonium formate or ammonium acetate) to maintain pH and ionic strength.
-
Principle: The analytes partition into a water-enriched layer that forms on the surface of the polar stationary phase. Elution is typically achieved by increasing the water content in the mobile phase.
Experimental Workflow
The general workflow for the HPLC analysis of quinoline sulfonic acid isomers involves several key steps from sample preparation to data analysis.
References
- 1. Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Quinolinesulfonic acid, 8-hydroxy- | SIELC Technologies [sielc.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Thin-Layer Chromatography (TLC) for the Analysis of Quinoline Sulfonation Reactions
This guide offers a detailed comparison of Thin-Layer Chromatography (TLC) with High-Performance Liquid Chromatography (HPLC) for monitoring quinoline sulfonation reactions. It provides comprehensive experimental protocols, quantitative data summaries, and workflow diagrams to assist researchers, scientists, and drug development professionals in selecting the appropriate analytical method for their needs.
The Quinoline Sulfonation Reaction
Quinoline undergoes electrophilic substitution, such as sulfonation, under vigorous conditions.[1] The reaction is typically performed by heating quinoline with fuming sulfuric acid at high temperatures, yielding a mixture of quinoline-8-sulfonic acid and quinoline-5-sulfonic acid.[1] Monitoring the consumption of the starting material and the formation of these products is crucial for optimizing reaction conditions and determining completion.
References
A Comparative Spectroscopic Analysis of Quinoline Sulfonic Acid Isomers
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of quinoline sulfonic acid isomers. The characterization of these isomers is crucial in various fields, including medicinal chemistry and materials science, where the precise identification of isomeric structure is paramount for understanding chemical behavior and biological activity. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) to facilitate the differentiation of these closely related compounds.
Spectroscopic Data Summary
The following tables present a compilation of available spectroscopic data for various quinoline sulfonic acid isomers. It is important to note that experimental data for all isomers across all spectroscopic techniques is not uniformly available in the public domain. Where specific experimental data could not be found, the fields are marked as "Data not available."
Table 1: ¹H NMR Spectroscopic Data of Quinoline Sulfonic Acid Isomers (in DMSO-d₆)
| Isomer | Chemical Shift (δ) in ppm |
| Quinoline-5-sulfonic acid | Data not available |
| Quinoline-6-sulfonic acid | Data not available |
| Quinoline-7-sulfonic acid | Data not available |
| Quinoline-8-sulfonic acid sodium salt | 9.03 (H2), 8.44 (H4), 8.27 (H7), 8.05 (H5), 7.61 (H6), 7.60 (H3)[1] |
Table 2: ¹³C NMR Spectroscopic Data of Quinoline Sulfonic Acid Isomers (in DMSO-d₆)
| Isomer | Chemical Shift (δ) in ppm |
| Quinoline-5-sulfonic acid | Data not available |
| Quinoline-6-sulfonic acid | Data not available |
| Quinoline-7-sulfonic acid | Data not available |
| Quinoline-8-sulfonic acid | Data not available |
Table 3: IR Spectroscopic Data of Quinoline Sulfonic Acid Isomers (KBr Pellet)
| Isomer | Key Vibrational Frequencies (cm⁻¹) |
| Quinoline-2-sulfonic acid | Data not available |
| Quinoline-3-sulfonic acid | Data not available |
| Quinoline-4-sulfonic acid | Data not available |
| Quinoline-5-sulfonic acid | Data not available |
| Quinoline-6-sulfonic acid | Data not available |
| Quinoline-7-sulfonic acid | Data not available |
| Quinoline-8-sulfonic acid | ~3400 (O-H stretch), ~1240 (S=O asymmetric stretch), ~1170 (S=O symmetric stretch), ~1030 (S-O stretch)[2] |
Table 4: UV-Vis Spectroscopic Data of Quinoline Sulfonic Acid Isomers (in Ethanol)
| Isomer | λmax (nm) |
| This compound | Data not available |
| Quinoline-3-sulfonic acid | Data not available |
| Quinoline-4-sulfonic acid | Data not available |
| Quinoline-5-sulfonic acid | Data not available |
| Quinoline-6-sulfonic acid | Data not available |
| Quinoline-7-sulfonic acid | Data not available |
| Quinoline-8-sulfonic acid | Data not available |
Table 5: Mass Spectrometry Data of Quinoline Sulfonic Acid Isomers
| Isomer | m/z (relative intensity %) |
| This compound | Data not available |
| Quinoline-3-sulfonic acid | Data not available |
| Quinoline-4-sulfonic acid | Data not available |
| Quinoline-5-sulfonic acid | Data not available |
| Quinoline-6-sulfonic acid | 209 (M+), 128, 116, 111[3] |
| Quinoline-7-sulfonic acid | Data not available |
| Quinoline-8-sulfonic acid | Data not available |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific isomer and available instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the quinoline sulfonic acid isomer is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard parameters such as a 30-degree pulse and a relaxation delay of 1-2 seconds are used. For ¹³C NMR, a proton-decoupled sequence is typically employed.
-
Data Processing: The raw data is processed using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): A small amount of the solid sample is finely ground with spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FT-IR) spectrometer. The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the quinoline sulfonic acid isomer is prepared using a UV-transparent solvent, such as ethanol or water. The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically below 1.0 AU).
-
Data Acquisition: The sample solution is placed in a quartz cuvette. The UV-Vis spectrum is recorded over a wavelength range of approximately 200-400 nm using a spectrophotometer. A blank spectrum of the solvent is recorded for baseline correction.
-
Data Analysis: The wavelength(s) of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are determined from the spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. The method of introduction depends on the ionization technique used (e.g., direct infusion for Electrospray Ionization - ESI, or a heated probe for Electron Impact - EI).
-
Ionization: A suitable ionization method is employed. ESI is a soft ionization technique often used for polar molecules like sulfonic acids, typically yielding the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. EI is a higher-energy method that can cause fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight of the compound and to identify characteristic fragment ions, which can provide structural information.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of quinoline sulfonic acid isomers.
Caption: General workflow for the spectroscopic characterization of quinoline sulfonic acid isomers.
References
A Comparative Guide to Quinoline Sulfonic Acid Isomers for Scientific Applications
For researchers, scientists, and drug development professionals, understanding the nuanced properties of structural isomers is critical for experimental design and compound selection. This guide provides a detailed comparative analysis of quinoline-2-, 5-, 6-, and 8-sulfonic acids, focusing on their physicochemical properties, synthesis, and analytical characterization, supported by experimental data.
Quinoline sulfonic acids are versatile compounds utilized in various chemical and pharmaceutical applications, including as synthesis intermediates, metal chelating agents, and reagents in analytical chemistry. The position of the sulfonic acid group on the quinoline ring system significantly influences the molecule's electronic properties, acidity, solubility, and reactivity. This guide offers an objective comparison of the 2-, 5-, 6-, and 8-isomers to aid in their effective application.
Comparative Physicochemical Properties
The distinct substitution patterns of the four isomers lead to notable differences in their physical and chemical characteristics. The following table summarizes key quantitative data for each compound.
| Property | Quinoline-2-Sulfonic Acid | Quinoline-5-Sulfonic Acid | Quinoline-6-Sulfonic Acid | Quinoline-8-Sulfonic Acid |
| CAS Number | 933-56-2 | 23261-58-7 | 65433-95-6 | 85-48-3 |
| Molecular Formula | C₉H₇NO₃S | C₉H₇NO₃S | C₉H₇NO₃S | C₉H₇NO₃S |
| Molecular Weight | 209.22 g/mol | 209.22 g/mol | 209.22 g/mol | 209.22 g/mol |
| Appearance | Solid | Solid | Off-white to pale yellow powder | Off-white to pale yellow crystalline powder.[1] |
| Melting Point | >300°C | Data not available | Data not available | >300°C (decomposes).[1] |
| Solubility | Data not available | Data not available | Data not available | Soluble in alkaline solutions, slightly soluble in water, insoluble in non-polar solvents.[1] |
| pKa (Predicted) | Data not available | Data not available | Data not available | -1.83 ± 0.40 |
Experimental Protocols
Precise and reproducible experimental methods are fundamental to obtaining reliable data. This section details common protocols for the synthesis and analysis of quinoline sulfonic acid isomers.
Synthesis of Quinoline-5- and 8-Sulfonic Acids via Direct Sulfonation
The direct sulfonation of quinoline typically yields a mixture of the 5- and 8-isomers, as the electrophilic substitution is directed to the benzene ring of the quinoline nucleus.[2]
Materials:
-
Quinoline
-
Fuming sulfuric acid (oleum)
-
Ice water
Procedure:
-
In a three-necked flask equipped with a stirrer, slowly add quinoline to fuming sulfuric acid under vigorous stirring, maintaining the temperature below 60°C.
-
After the addition is complete, continue stirring for 30 minutes.
-
Slowly heat the reaction mixture to 120°C and maintain this temperature for 3 hours.[3]
-
Cool the reaction mixture to room temperature.
-
Slowly pour the sulfonated mixture into ice water under stirring to precipitate the sulfonic acid isomers.
-
Cool the suspension to approximately 5°C to ensure complete precipitation.
-
Filter the precipitate, wash with cold water, and dry to obtain a mixture of quinoline-8-sulfonic acid and quinoline-5-sulfonic acid.[2][3]
Separation of Quinoline-5- and 8-Sulfonic Acid Isomers
The separation of the resulting isomer mixture can be achieved through techniques such as fractional crystallization.
Materials:
-
Mixture of quinoline-5- and 8-sulfonic acids
-
Water
Procedure:
-
Dissolve the isomer mixture in a minimal amount of hot water.
-
Allow the solution to cool slowly. The less soluble isomer will crystallize out first.
-
Separate the crystals by filtration.
-
Further purification can be achieved by recrystallization. The purity of the separated isomers should be confirmed by analytical techniques such as HPLC or NMR spectroscopy.
Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of quinoline sulfonic acid isomers.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 5 µm particle size, 4.6 mm x 250 mm)
Mobile Phase:
-
A gradient of acetonitrile and water containing an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) is typically used.
Procedure:
-
Prepare standard solutions of the quinoline sulfonic acid isomers in a suitable solvent (e.g., acetonitrile/water).
-
Prepare the sample solution by dissolving the mixture in the mobile phase.
-
Filter the sample solution through a 0.45 µm filter.
-
Inject the sample into the HPLC system.
-
Monitor the elution of the isomers using a UV detector at an appropriate wavelength (e.g., 225 nm).[4]
-
Identify and quantify the isomers by comparing their retention times and peak areas to those of the standards.
Visualizing Experimental Workflows
Understanding the sequence of experimental steps is crucial for reproducibility. The following diagram, generated using DOT language, illustrates a general workflow for the synthesis, separation, and analysis of quinoline sulfonic acid isomers.
Caption: General workflow for synthesis, separation, and analysis of quinoline sulfonic acid isomers.
Applications in Research and Development
Quinoline sulfonic acids and their derivatives are of significant interest in medicinal chemistry and materials science.
-
Drug Development: The quinoline scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. Quinoline sulfonamides, in particular, have been investigated as potential therapeutic agents.
-
Analytical Chemistry: 8-Hydroxyquinoline-5-sulfonic acid is used in trace metal determination due to its chelating properties.[5]
-
Materials Science: These compounds can serve as building blocks for functionalized materials and dyes.
This guide provides a foundational comparison of quinoline-2-, 5-, 6-, and 8-sulfonic acids. For specific applications, further experimental validation of the properties of each isomer is recommended.
References
- 1. Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uop.edu.pk [uop.edu.pk]
- 3. Preparation method of 8-hydroxyquinoline - Eureka | Patsnap [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. 8-Hydroxyquinoline-5-sulfonic acid | C9H7NO4S | CID 6792 - PubChem [pubchem.ncbi.nlm.nih.gov]
Acidity of Quinoline Sulfonic Acid Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the acidity of various quinoline sulfonic acid isomers. The acidity, quantified by the acid dissociation constant (pKa), is a critical parameter in drug development and chemical research, influencing properties such as solubility, absorption, and reactivity. Due to the strong electron-withdrawing nature of the sulfonic acid group, quinoline sulfonic acids are highly acidic compounds.
Acidity Comparison of Isomers
The acidity of a specific quinoline sulfonic acid isomer is influenced by the position of the sulfonic acid group on the quinoline ring system. The electronic interplay between the sulfonic acid group and the nitrogen atom of the quinoline ring dictates the stability of the resulting sulfonate anion and thus the propensity of the acid to deprotonate.
The following table summarizes the predicted pKa values for several quinoline sulfonic acid isomers. A lower pKa value indicates a stronger acid.
| Isomer | Predicted pKa Value |
| Quinoline-4-sulfonic acid | -2.29 ± 0.40 |
| Quinoline-5-sulfonic acid | -1.32 ± 0.40[2] |
| Quinoline-8-sulfonic acid | -1.83 ± 0.40 |
Note: These values are computationally predicted and serve as a guide for relative acidity. Experimental values may vary.
Factors Influencing Acidity
The acidity of the quinoline sulfonic acid isomers is primarily governed by the electronic effects exerted by the position of the sulfonic acid group relative to the nitrogen atom in the quinoline ring. These effects can be understood through inductive and resonance contributions. The electron-withdrawing nature of the nitrogen atom influences the electron density distribution throughout the aromatic system, thereby affecting the stability of the conjugate base (sulfonate anion) formed upon deprotonation.
The following diagram illustrates the logical relationship between the substituent position and its effect on the acidity of the molecule.
Caption: Relationship between substituent position, electronic effects, and acidity.
Experimental Protocols for pKa Determination
The determination of pKa values for highly acidic compounds like quinoline sulfonic acids requires specific experimental techniques. The two most common methods are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
This is a highly accurate and widely used method for pKa determination.
Methodology:
-
Preparation of the Analyte Solution: A precise amount of the quinoline sulfonic acid isomer is dissolved in a suitable solvent, typically purified water, to a known concentration.
-
Calibration of the pH Electrode: The pH meter and electrode are calibrated using standard buffer solutions of known pH.
-
Titration: A standardized solution of a strong base (e.g., sodium hydroxide) of known concentration is incrementally added to the analyte solution.
-
Data Acquisition: The pH of the solution is measured and recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. For strong acids, the initial pH of the solution can also be used to calculate the pKa.
The following workflow illustrates the key steps in a potentiometric titration experiment.
References
A Comparative Guide to the Reactivity of Quinoline Sulfonic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity and properties of quinoline sulfonic acid isomers. The information presented is supported by experimental data to assist researchers in understanding and utilizing these compounds in various chemical syntheses and drug development processes.
Introduction to Quinoline Sulfonation
Quinoline is a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring.[1] Like other aromatic systems, it undergoes electrophilic substitution reactions, although it requires vigorous conditions.[2] The nitrogen atom in the pyridine ring deactivates the heterocyclic ring towards electrophilic attack, meaning substitution preferentially occurs on the more electron-rich benzene ring.[3][4][5] Sulfonation of quinoline primarily yields substitution at the C-5, C-8, and C-6 positions, with the product distribution being highly dependent on reaction conditions. This guide focuses on the factors governing the formation of these isomers and their subsequent reactivity.
Synthesis and Control of Isomer Formation
The sulfonation of quinoline is a classic example of a reaction governed by kinetic versus thermodynamic control.[4][6] The choice of reaction temperature dictates the primary isomer formed.
-
Kinetic Control: At lower temperatures (around 220°C), the reaction is under kinetic control, and the major product is the one that is formed fastest. In this case, quinoline-8-sulfonic acid is the predominant product, formed along with some quinoline-5-sulfonic acid.[2][4] The intermediates leading to the 5- and 8-isomers are more stable due to better resonance stabilization of the cationic intermediate (arenium ion).[3]
-
Thermodynamic Control: At higher temperatures (around 300°C), the sulfonation reaction becomes reversible.[4][7][8] This allows an equilibrium to be established, favoring the most thermodynamically stable product. Quinoline-6-sulfonic acid is the most stable isomer and is the sole product at this temperature.[4] The stability of the 6-isomer is attributed to reduced steric hindrance compared to the 8- and 5-isomers. If the kinetically favored quinoline-8-sulfonic acid is heated to 300°C, it will rearrange to form the more stable quinoline-6-sulfonic acid.[4]
The following diagram illustrates the reaction pathways under kinetic and thermodynamic control.
References
- 1. Quinoline: Structure, Properties & Uses Explained [vedantu.com]
- 2. uop.edu.pk [uop.edu.pk]
- 3. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 4. gcwgandhinagar.com [gcwgandhinagar.com]
- 5. youtube.com [youtube.com]
- 6. pharmastate.academy [pharmastate.academy]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Quinoline-2-Sulfonic Acid and Other Aromatic Sulfonic Acids for Researchers
For researchers, scientists, and drug development professionals seeking versatile and effective acidic catalysts, this guide provides an objective comparison of quinoline-2-sulfonic acid with other common aromatic sulfonic acids. This document outlines their key performance characteristics, supported by experimental data and detailed protocols, to aid in the selection of the most suitable catalyst for various chemical transformations.
Aromatic sulfonic acids are a class of organic acids characterized by a sulfonic acid group (-SO₃H) attached to an aromatic ring. Their strong Brønsted acidity, often comparable to mineral acids, makes them valuable catalysts in a wide range of organic reactions, including esterification, alkylation, and condensation reactions. Unlike mineral acids, their organic nature can offer better solubility in organic solvents and the potential for tailored steric and electronic properties. This guide focuses on the properties and performance of this compound in comparison to benzenesulfonic acid, p-toluenesulfonic acid, and naphthalenesulfonic acid.
Comparative Analysis of Physicochemical Properties
The selection of an appropriate aromatic sulfonic acid catalyst is often dictated by its intrinsic physicochemical properties. Key parameters such as acidity (pKa), solubility in various solvents, and thermal stability can significantly influence catalytic efficiency and applicability in different reaction conditions.
| Property | This compound | Benzenesulfonic Acid (BSA) | p-Toluenesulfonic Acid (p-TSA) | Naphthalene-2-sulfonic acid |
| Molecular Formula | C₉H₇NO₃S | C₆H₆O₃S | C₇H₈O₃S | C₁₀H₈O₃S |
| Molecular Weight | 209.22 g/mol | 158.18 g/mol | 172.20 g/mol | 208.23 g/mol |
| pKa | Data not available | ~ -2.8 to 0.7[1] | ~ -0.43[1] | ~ 0.27[2] |
| Melting Point | Data not available | 50-51 °C (anhydrous)[3] | 106-107 °C (monohydrate) | 124 °C |
| Solubility in Water | Soluble | Freely soluble[3] | Soluble | Freely soluble[2] |
| Solubility in Organic Solvents | Data not available | Slightly soluble in benzene; insoluble in ether, carbon disulfide[3] | Soluble in ethanol and ether; slightly soluble in hot benzene | Soluble in alcohol and ether |
| Thermal Stability | Data not available | Decomposes when heated in water near 200 °C | Thermally decomposes in the temperature range of 200-300 °C[4] | Data not available |
Note: Experimental data for this compound is limited in publicly available literature. The table will be updated as more information becomes available.
Catalytic Performance in Esterification Reactions
Esterification is a common benchmark reaction for evaluating the performance of acid catalysts. The catalytic activity of aromatic sulfonic acids in these reactions is directly related to their acidity and steric accessibility. While direct comparative data for this compound is scarce, the following sections provide a general overview of the catalytic performance of other aromatic sulfonic acids and a detailed experimental protocol that can be adapted for comparative studies.
A study on the esterification of fatty acids with methanol using arenesulfonic-modified SBA-15 materials showed catalytic activity similar to that of homogeneous sulfuric acid.[5] Another study highlighted that dilute aqueous p-toluenesulfonic acid was a more effective catalyst than aqueous sulfuric acid at the same H+ ion concentration for the saccharification of corn stover. This suggests that the aromatic backbone can play a role in the catalytic activity, potentially through interactions with the substrate.
Experimental Protocols
To facilitate objective comparison, detailed and standardized experimental protocols are essential. The following are representative methodologies for the synthesis of a solid-supported aromatic sulfonic acid catalyst and its application in an esterification reaction.
Synthesis of a Solid-Supported Aromatic Sulfonic Acid Catalyst
This protocol describes the preparation of an activated carbon-based solid sulfonic acid catalyst.[6]
1. Oxidation of Activated Carbon:
-
In a three-necked flask equipped with a condenser and a thermometer, add 2 g of activated carbon to 20 ml of 12 mol/L nitric acid.
-
Heat the mixture at 100°C for 8 hours.
-
Wash the resulting oxidized activated carbon (AC-O) with deionized water until the washings are neutral, and then dry the material.
2. Sodium Salt Formation:
-
Add 2 g of the dried AC-O to 50 ml of 0.1 mol/L NaOH aqueous solution.
-
Stir the mixture for 12 hours at room temperature.
-
Filter the product, wash with deionized water, and dry to obtain AC-ONa.
3. Halogenated Benzene Modification:
-
Add 2 g of AC-ONa to 20 ml of a 10% solution of bromobenzene in toluene.
-
Reflux the mixture for 5 hours.
-
Filter the modified activated carbon (AC-Ph), wash with toluene and then ethanol, and dry.
4. Sulfonation:
-
Add 2 g of AC-Ph to 20 ml of concentrated sulfuric acid.
-
Stir the mixture at 150°C for 4 hours.
-
Cool the mixture, then carefully pour it into ice water.
-
Filter the final product, AC-Ph-SO₃H, and wash with deionized water until the washings are neutral. Dry the catalyst.
General Procedure for Catalytic Esterification
This protocol describes a typical procedure for the esterification of a carboxylic acid with an alcohol using a sulfonic acid catalyst.[7][6]
1. Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the carboxylic acid (e.g., 0.01 mol of palmitic acid), the alcohol (e.g., 0.4 mol of methanol), and the sulfonic acid catalyst (e.g., 0.39 g of AC-Ph-SO₃H or a molar equivalent of a homogeneous catalyst).[6]
2. Reaction Conditions:
-
Heat the reaction mixture to reflux (e.g., approximately 65°C for methanol) with constant stirring.
-
Monitor the reaction progress over time (e.g., 6 hours) by taking aliquots and analyzing them using techniques such as gas chromatography (GC) or titration to determine the conversion of the carboxylic acid.[7][6]
3. Product Isolation and Analysis:
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solid catalyst is used, it can be recovered by filtration.
-
For homogeneous catalysts, the reaction mixture is typically worked up by adding water and extracting the ester with an organic solvent. The organic layer is then washed with a basic solution (e.g., saturated NaHCO₃) to remove the acid catalyst, followed by washing with brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the ester by distillation or column chromatography if necessary.
-
Characterize the product and determine the yield.
Visualizing Reaction Mechanisms and Workflows
Catalytic Esterification Mechanism (Fischer Esterification)
The Fischer esterification is a classic example of an acid-catalyzed reaction. The sulfonic acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
Caption: Mechanism of Fischer esterification catalyzed by a Brønsted acid.
General Experimental Workflow for Catalyst Comparison
A systematic workflow is crucial for the objective comparison of different catalysts. This involves catalyst preparation or acquisition, characterization, performance evaluation in a model reaction, and analysis of the results.
Caption: Workflow for comparing the performance of aromatic sulfonic acid catalysts.
Conclusion
Aromatic sulfonic acids are powerful and versatile catalysts for a wide range of organic transformations. While benzenesulfonic acid and p-toluenesulfonic acid are well-characterized and widely used, quinoline-based sulfonic acids, such as this compound, represent an area with potential for novel catalytic applications due to the unique electronic and steric properties imparted by the quinoline moiety. However, a comprehensive understanding of the performance of this compound is currently limited by the lack of available experimental data. The protocols and comparative framework provided in this guide are intended to facilitate further research in this area, enabling a more complete evaluation of its potential as a valuable catalytic tool. Further experimental investigation into the synthesis, characterization, and catalytic activity of this compound is highly encouraged to fully elucidate its properties and potential applications.
References
A Comparative Guide to Analytical Method Validation for Quinoline-2-Sulfonic Acid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and related compounds is paramount. This guide provides a comparative overview of three common analytical techniques for the quantification of quinoline-2-sulfonic acid: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Capillary Electrophoresis (CE), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The selection of an appropriate method depends on factors such as the required sensitivity, selectivity, sample matrix, and the intended purpose of the analysis.
While specific validation data for this compound is not extensively published, this guide draws upon established methodologies and performance data for structurally similar compounds, such as quinoline, its derivatives, and other aromatic sulfonic acids, to provide a reliable framework for method development and validation.
Comparison of Analytical Methods
The choice of an analytical technique is a critical step in the development of a robust quantification method. HPLC-UV is a widely used and versatile technique offering excellent resolution and sensitivity. Capillary Electrophoresis provides high separation efficiency and is particularly useful for charged molecules. UV-Vis Spectrophotometry is a simpler, more accessible technique suitable for straightforward analyses where high selectivity is not a primary concern.
Quantitative Data Summary
The following table summarizes typical validation parameters for the quantification of quinoline derivatives using HPLC-UV, Capillary Electrophoresis, and UV-Vis Spectrophotometry. These values serve as a general guideline for what can be expected when developing and validating a method for this compound.
| Validation Parameter | HPLC-UV | Capillary Electrophoresis | UV-Vis Spectrophotometry |
| Linearity (r²) | > 0.999[1] | > 0.99[2] | > 0.999[3] |
| Accuracy (% Recovery) | 98 - 102%[1] | 94 - 102%[2][4] | 98.3 - 101.3%[3] |
| Precision (RSD%) | < 2%[1] | < 5% | < 2%[3][5] |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL[1] | 1.1 - 2.4 mg/L[2] | 0.15 - 0.4 µM[6] |
| Limit of Quantification (LOQ) | 0.2 - 5.0 µg/mL[1] | - | - |
Experimental Workflows and Logical Relationships
A generalized workflow for the validation of an analytical method is crucial for ensuring the reliability and consistency of results. This process typically involves several key stages, from initial method development to the assessment of its performance characteristics.
Experimental Protocols
Detailed methodologies are essential for the replication and verification of analytical results. The following protocols are based on established methods for analogous compounds and can be adapted for the quantification of this compound.
Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol outlines a general procedure for the quantification of quinoline derivatives.[1]
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1]
-
HPLC-grade acetonitrile and water.
-
Analytical grade phosphoric acid or formic acid.
-
This compound reference standard.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient could be 10-90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.[7]
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV spectrum of this compound (e.g., a common wavelength for quinoline is 225 nm).[7][8]
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., mobile phase) to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: The sample preparation will depend on the matrix. For a solid sample, it may involve dissolution in a suitable solvent, sonication, and filtration through a 0.45 µm filter.[1]
4. Validation Parameters to Assess:
-
Specificity: Analyze a blank sample and a sample spiked with potential interfering substances.
-
Linearity: Construct a calibration curve by plotting the peak area against the concentration of the calibration standards. The correlation coefficient (r²) should be > 0.999.[1]
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte. Recoveries should typically be within 98-102%.[1]
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (RSD) should be < 2%.[1]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Protocol 2: Capillary Electrophoresis (CE)
This protocol provides a general framework for the analysis of aromatic sulfonic acids.[9]
1. Instrumentation and Materials:
-
Capillary electrophoresis system with a UV detector.
-
Fused-silica capillary (e.g., 50 µm i.d.).[10]
-
Power supply capable of delivering high voltage.
-
Buffer solutions (e.g., sodium tetraborate).[2]
-
This compound reference standard.
2. Electrophoretic Conditions:
-
Background Electrolyte (BGE): A buffer of appropriate pH and concentration. For aromatic sulfonates, a basic buffer is often used.
-
Voltage: Typically in the range of 15-30 kV.[11]
-
Injection: Hydrodynamic or electrokinetic injection.
-
Capillary Temperature: Maintained at a constant temperature (e.g., 25 °C).[11]
-
Detection: UV detection at a suitable wavelength.
3. Standard and Sample Preparation:
-
Standard Solutions: Prepare by dissolving the reference standard in the BGE or a suitable solvent.
-
Sample Preparation: Dissolve the sample in the BGE and filter if necessary.
4. Validation Parameters to Assess:
-
Specificity: Analyze potential interfering substances to ensure they do not co-migrate with the analyte.
-
Linearity: Plot peak area against concentration. A correlation coefficient > 0.99 is generally acceptable.[2]
-
Accuracy: Assessed by recovery studies in the sample matrix.
-
Precision: Evaluate repeatability of migration times and peak areas.
Protocol 3: UV-Vis Spectrophotometry
This is a straightforward method for the quantification of quinoline derivatives in simple matrices.[6]
1. Instrumentation and Materials:
-
Double-beam UV-Vis spectrophotometer.
-
Matched quartz cuvettes (e.g., 1 cm path length).
-
Suitable solvent (e.g., 0.1 N HCl, methanol, or water).
-
This compound reference standard.
2. Method:
-
Wavelength of Maximum Absorbance (λmax): Scan a solution of the analyte over the UV-Vis range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance. For quinoline yellow, a λmax of 414 nm has been reported.[3]
-
Standard Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to create a standard curve.
-
Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at the λmax. Determine the concentration from the standard curve.
3. Validation Parameters to Assess:
-
Linearity: The Beer-Lambert law should be obeyed over a defined concentration range, with a correlation coefficient > 0.999.[3]
-
Accuracy: Perform recovery studies. Recoveries in the range of 98-102% are typically desired.[3]
-
Precision: Assess by repeated measurements of the same sample. The RSD should be low, typically < 2%.[3]
Conclusion
The validation of an analytical method is a critical process that ensures the reliability and accuracy of quantitative data. For the quantification of this compound, HPLC-UV offers a robust and sensitive approach suitable for complex matrices. Capillary Electrophoresis provides an alternative with high separation efficiency, particularly for charged analytes. UV-Vis Spectrophotometry, while less specific, can be a cost-effective and rapid method for simpler sample matrices. The choice of method should be guided by the specific requirements of the analysis, and a thorough validation according to ICH guidelines is essential to guarantee the quality of the results.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of quinolones in plasma samples by capillary electrophoresis using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Capillary electrophoretic assay for the stability of tris(8-quinolinolato)gallium(III) in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Solid-phase extraction of polar hydrophilic aromatic sulfonates followed by capillary zone electrophoresis-UV absorbance detection and ion-pair liquid chromatography-diode array UV detection and electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for Capillary Electrophoresis - Creative Proteomics [creative-proteomics.com]
- 11. Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Evaluation of Quinoline Sulfonic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Quinoline and its derivatives have long been recognized as a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The addition of a sulfonic acid group can significantly alter the physicochemical properties of the quinoline core, influencing its biological activity. This guide provides a comparative overview of the biological evaluation of different quinoline sulfonic acid isomers and their derivatives, focusing on their anticancer, antimicrobial, and antioxidant potential.
Due to a lack of publicly available studies that directly compare the biological activities of the simple quinoline-5-sulfonic acid, quinoline-6-sulfonic acid, quinoline-7-sulfonic acid, and quinoline-8-sulfonic acid isomers under identical experimental conditions, this guide focuses on the available data for their derivatives. The information presented is collated from various studies to provide a valuable resource for researchers in the field.
Anticancer Activity
The anticancer potential of quinoline sulfonic acid derivatives has been explored against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for comparison.
Table 1: Comparative Anticancer Activity (IC50, µM) of Quinoline Sulfonic Acid Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Quinoline-5-Sulfonamide Derivatives | ||||
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32 (Melanoma) | 21.3 | Cisplatin | 18.5 |
| MDA-MB-231 (Breast) | 24.8 | Doxorubicin | 21.2 | |
| A549 (Lung) | 23.5 | Cisplatin | 19.8 | |
| Quinoline-6-Sulfonamide Derivatives | ||||
| 4-((6-Chloroquinolin-4-yl)amino)benzenesulfonamide (11c) | MDA-MB-231 (Breast) | 48.3 ± 2.5 | Doxorubicin | 7.6 ± 0.8 |
| MCF-7 (Breast) | 51.2 ± 3.1 | Doxorubicin | 9.8 ± 1.1 | |
| 4-((6-Methoxyquinolin-4-yl)amino)benzenesulfonamide (13b) | MDA-MB-231 (Breast) | 52.8 ± 2.9 | Doxorubicin | 7.6 ± 0.8 |
| MCF-7 (Breast) | 61.4 ± 3.8 | |||
| Quinoline-8-Sulfonamide Derivatives | ||||
| Compound 9a (a 1,2,3-triazole derivative) | A549 (Lung) | 223.1 | Cisplatin | Similar cytotoxicity |
| C32 (Melanoma) | 233.9 | |||
| COLO829 (Melanoma) | 168.7 | |||
| MDA-MB-231 (Breast) | 273.5 | |||
| U87-MG (Glioblastoma) | 339.7 |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.[1][2][3][4]
Antimicrobial Activity
Quinoline sulfonamide derivatives have also been investigated for their ability to inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key parameter in these studies.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Quinoline Sulfonamide Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) |
| Quinoline-Sulfonamide Hybrids | ||
| QS-3 | Pseudomonas aeruginosa | 64 |
| Enterococcus faecalis | 128 | |
| Escherichia coli | 128 | |
| Salmonella typhi | 512 | |
| 8-Sulfonamidoquinoline Derivatives | ||
| Compound 58 | Staphylococcus aureus | ≤ 8 |
| Escherichia coli | ≤ 16 | |
| Compound 66 | Escherichia coli | ≤ 16 |
Note: The data presented is for specific quinoline-sulfonamide derivatives and not for the parent quinoline sulfonic acid isomers.[5][6]
Antioxidant Activity
The antioxidant potential of quinoline derivatives is often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used for this purpose, with the results often expressed as IC50 values.
Table 3: Comparative Antioxidant Activity (DPPH Radical Scavenging IC50) of Quinoline Derivatives
| Compound/Derivative | IC50 (µg/mL) |
| Phthalocyanine derivatives of Quinoline-5-Sulfonic Acid | |
| Compound 6 (Co(II) complex) | 1.5 ±0.01 |
| Compound 7 (Mn(III)Cl complex) | 1.3 ±0.04 |
| 8-Amino-Quinoline Derivatives | |
| Caffeic acid derivative 4 | 56.3 ± 1.2 |
| Caffeic acid derivative 5 | 68.2 ± 2.5 |
| Caffeic acid derivative 6 | 75.4 ± 3.1 |
Note: The data presented is for derivatives of quinoline sulfonic acids and other quinoline compounds. A direct comparison of the antioxidant activity of the simple isomers is not available.[7][8]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline sulfonic acid derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.
General workflow for the MTT cytotoxicity assay.
Agar Well Diffusion Assay for Antimicrobial Activity
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of compounds.
Principle: The test compound diffuses from a well through a solidified agar medium, creating a concentration gradient. If the compound is effective against the microorganism seeded on the agar, a zone of inhibition (an area of no microbial growth) will be observed around the well.
Protocol:
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar and pour it into sterile Petri plates.
-
Inoculation: Aseptically spread a standardized inoculum of the test microorganism over the surface of the agar.
-
Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume of the test compound solution at a known concentration into each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition in millimeters.
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH assay is a common and rapid method to screen the antioxidant activity of compounds.
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.
Protocol:
-
DPPH Solution Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).
-
Sample Preparation: Prepare serial dilutions of the test compounds.
-
Reaction Mixture: Mix the DPPH solution with the test compound solutions in a 96-well plate or cuvettes.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.
Signaling Pathways
Quinoline derivatives exert their anticancer effects through various mechanisms, often by modulating key signaling pathways that control cell proliferation, survival, and apoptosis. One of the critical pathways implicated is the PI3K/Akt/mTOR pathway.
Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory role of certain quinoline derivatives.
Conclusion
This guide provides a comparative overview of the biological evaluation of different quinoline sulfonic acid isomers and their derivatives. While direct comparative data for the simple isomers is limited, the available information on their derivatives demonstrates the significant potential of this class of compounds in anticancer, antimicrobial, and antioxidant applications. The position of the sulfonic acid group and other substitutions on the quinoline ring play a crucial role in determining the biological activity. Further research focusing on a systematic comparison of the different isomers is warranted to fully elucidate their structure-activity relationships and to guide the development of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids | MDPI [mdpi.com]
Comparative Catalytic Activity of Quinoline Sulfonic Acid Isomers: A Guide for Researchers
For Immediate Release
This guide offers a comparative overview of the catalytic activity of quinoline sulfonic acid isomers, tailored for researchers, scientists, and professionals in drug development. While direct comparative studies detailing the catalytic efficacy of various quinoline sulfonic acid isomers are not abundant in current literature, this document synthesizes available data on the application of sulfonic acids in relevant organic syntheses, providing a foundational understanding for catalyst selection and experimental design.
Introduction to Quinoline Sulfonic Acids as Catalysts
Quinoline sulfonic acids are a class of organic compounds that combine the quinoline heterocyclic scaffold with a sulfonic acid functional group. This combination imparts Brønsted acidity, making them potential catalysts for a variety of acid-catalyzed organic reactions, including the synthesis of quinolines themselves and esterification reactions. The position of the sulfonic acid group on the quinoline ring is expected to influence the catalyst's acidity, steric hindrance, and overall catalytic performance. Key isomers include quinoline-2-sulfonic acid, quinoline-5-sulfonic acid, and quinoline-8-sulfonic acid.
Catalytic Applications in Quinoline Synthesis
The Friedländer synthesis is a classic and versatile method for the synthesis of quinolines, involving the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][2] Various Brønsted acids, such as p-toluenesulfonic acid, and solid acid catalysts like polymer-bound sulfonic acids, have been effectively employed to promote this reaction.[3][4] While specific data on the use of quinoline sulfonic acid isomers as catalysts in this synthesis is limited, their acidic nature suggests they could be viable catalysts.
A general reaction mechanism for the acid-catalyzed Friedländer synthesis is depicted below. The acid catalyst protonates the carbonyl group of the ketone, facilitating the enolization and subsequent nucleophilic attack on the protonated carbonyl of the 2-aminoaryl aldehyde or ketone. A series of condensation and dehydration steps then lead to the formation of the quinoline ring.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Quinoline-2-Sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for the Proper Management of Quinoline-2-Sulfonic Acid Waste.
This guide provides essential safety and logistical information for the proper disposal of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on data from closely related quinoline compounds. It is imperative to handle this chemical with caution and to consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.[1]
Hazard Profile of Related Quinoline Compounds
To ensure the safe handling of this compound, it is crucial to understand the potential hazards by examining related compounds. The following table summarizes the hazard classifications for several quinoline derivatives. This data strongly suggests that this compound should be treated as a hazardous substance.
| Compound | Hazard Classifications |
| Quinoline | Toxic if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Suspected of causing genetic defects, May cause cancer, Toxic to aquatic life with long lasting effects.[2] |
| Quinoline-2-Carboxylic Acid | Potential skin, eye, and respiratory irritant.[1] |
| Quinoline-8-Sulfonic Acid | Causes severe skin burns and eye damage, Causes serious eye damage.[3][4] |
| Pyridine-3-sulfonic acid | Causes severe skin burns and eye damage, May cause respiratory irritation. |
| Ethylsulfonic acid | Harmful if swallowed, Causes severe skin burns and eye damage. |
**Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. Under no circumstances should this chemical be disposed of down the drain.[1][3] All waste containing this compound must be treated as hazardous waste.
1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE:
-
Hand Protection: Nitrile or neoprene gloves.[1]
-
Eye Protection: Chemical splash goggles.[1]
-
Body Protection: A laboratory coat is mandatory. A chemical-resistant apron is recommended when handling larger quantities.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use an N95 (or higher) particulate respirator or an air-purifying respirator with organic vapor cartridges.[1]
2. Waste Collection and Segregation:
-
Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) and liquid waste containing this compound in a designated, clearly labeled hazardous waste container.[1]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS office.
3. Container Management:
-
Use only approved and compatible containers for hazardous waste.
-
Keep the waste container tightly closed when not in use.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.
4. Disposal Procedure:
-
All waste containing this compound must be disposed of through an approved waste disposal plant, often via industrial combustion.[2]
-
Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Follow all local, state, and national regulations for hazardous waste disposal.[5]
5. Spill and Decontamination:
-
In case of a spill, evacuate the area and prevent the spread of the material.
-
For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area and all equipment that came into contact with the chemical using an appropriate solvent, followed by a thorough wash.[1]
-
Report all spills to your supervisor and EHS office.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: A step-by-step workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's safety professionals for guidance.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-sulfonic Acid
FOR IMMEDIATE USE: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Quinoline-2-sulfonic acid. Adherence to these guidelines is critical to ensure a safe laboratory environment.
This compound and its isomers are known to be corrosive and can cause severe skin and eye damage.[1][2] Inhalation or ingestion may also be harmful. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal plans to support your research and development activities.
Essential Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against accidental exposure. The following table summarizes the required PPE for handling this compound. While specific quantitative data for this compound is limited, the recommendations are based on data for the closely related and hazardous Quinoline-8-sulfonic acid.
| Equipment | Specification | Purpose | Protection Level |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact with the chemical. Inspect gloves for any signs of degradation or punctures before use. | Primary |
| Eye Protection | Chemical Splash Goggles (meeting EN 166 or OSHA 29 CFR 1910.133 standards) | Protects eyes from accidental splashes of solutions or contact with airborne powder.[3] | Primary |
| Body Protection | - Laboratory Coat- Chemical-resistant Apron | - Protects skin and personal clothing from contamination.- Recommended when handling larger quantities or when there is a significant risk of splashing. | Primary & Secondary |
| Face Protection | Face Shield | To be worn over chemical splash goggles when there is a high risk of splashes, such as during bulk transfers or reactions. | Secondary |
| Respiratory Protection | - N95 (or higher) Particulate Respirator- Air-purifying respirator with organic vapor cartridges | - For handling the solid, powdered form to prevent inhalation of dust particles.- For handling solutions or when vapors may be generated. | Task-Dependent |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized operational workflow is crucial for minimizing risks. The following procedure outlines the safe handling of this compound from preparation to disposal.
-
Preparation:
-
Donning PPE: Before entering the designated handling area, put on a laboratory coat, nitrile or neoprene gloves, and chemical splash goggles.
-
Work Area Preparation: Ensure that all work with this compound is conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.
-
-
Handling:
-
Weighing: When weighing the solid, perform this task in a fume hood or a ventilated balance enclosure to avoid inhalation of fine particles.
-
Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.
-
Experimental Procedures: Maintain a safe distance from reactions and use appropriate shielding. Avoid direct contact with the substance at all times.
-
-
Cleanup:
-
Decontamination: All glassware and surfaces that have come into contact with this compound should be decontaminated with an appropriate solvent and then washed thoroughly.
-
PPE Removal: Remove PPE in the designated area to prevent the spread of contamination. Dispose of single-use items in the hazardous waste container.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All solid waste (e.g., contaminated gloves, weigh boats, paper towels) and liquid waste containing this compound must be collected in separate, clearly labeled hazardous waste containers.[4]
-
Container Management: Waste containers should be kept closed except when adding waste. Store waste containers in a designated, secondary containment area away from incompatible materials.
-
Disposal Method: Dispose of contents and containers to an approved waste disposal plant.[1] Do not dispose of this chemical down the drain or in the regular trash.[4]
-
Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: A step-by-step workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
